Odatroltide
Description
Structure
2D Structure
Properties
CAS No. |
1639303-73-3 |
|---|---|
Molecular Formula |
C32H51N7O8 |
Molecular Weight |
661.8 g/mol |
IUPAC Name |
(2S)-6-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-2-[[(3S)-6,7-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline-3-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H51N7O8/c1-18(36-29(44)21-11-8-14-34-21)27(42)37-22(9-4-6-12-33)28(43)35-13-7-5-10-23(31(46)47)38-30(45)24-15-19-16-25(40)26(41)17-20(19)32(2,3)39-24/h16-18,21-24,34,39-41H,4-15,33H2,1-3H3,(H,35,43)(H,36,44)(H,37,42)(H,38,45)(H,46,47)/t18-,21-,22-,23-,24-/m0/s1 |
InChI Key |
HCQSIGZMBBOVBZ-NHKCCNDQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CC2=CC(=C(C=C2C(N1)(C)C)O)O)NC(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NCCCCC(C(=O)O)NC(=O)C1CC2=CC(=C(C=C2C(N1)(C)C)O)O)NC(=O)C3CCCN3 |
Origin of Product |
United States |
Foundational & Exploratory
Odatroltide: A Dual-Mechanism Approach to Neuronal Protection in Ischemic Stroke
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Odatroltide (LT3001) is an investigational novel synthetic peptide conjugate demonstrating a dual mechanism of action aimed at treating acute ischemic stroke. It combines a thrombolytic component with a neuroprotective moiety, designed to both restore blood flow and mitigate the downstream neuronal damage characteristic of ischemia-reperfusion injury. Preclinical and early clinical data suggest that this compound is a promising therapeutic candidate, offering potential for a wider therapeutic window and a favorable safety profile compared to current standards of care. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neuronal protection, detailing its molecular interactions, effects on key signaling pathways, and a summary of the experimental methodologies used to elucidate these functions.
Introduction
Ischemic stroke, characterized by the cessation of blood flow to a region of the brain, initiates a complex cascade of events leading to neuronal cell death and long-term disability. Reperfusion, while essential for salvaging ischemic tissue, can paradoxically exacerbate injury through the generation of reactive oxygen species (ROS) and the initiation of an inflammatory response. This compound has been engineered to address both the primary ischemic event and the secondary reperfusion injury through its unique bifunctional structure.
Molecular Composition and Dual-Action Mechanism
This compound is a conjugate of two distinct functional units:
-
A thrombolytic peptide: A derivative of the endogenous fibrinogen fragment P6A, specifically the pentapeptide Ala-Arg-Pro-Ala-Lys (PAK). This peptide component is designed to enhance the binding of plasminogen to fibrin, thereby promoting the dissolution of blood clots.[1][2]
-
A neuroprotective small molecule: (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which functions as a potent antioxidant.[1]
This dual design allows this compound to not only facilitate the recanalization of occluded vessels but also to simultaneously protect neurons from the damaging effects of oxidative stress and inflammation that accompany reperfusion.[3]
Core Mechanism of Neuronal Protection
The neuroprotective effects of this compound are primarily attributed to its antioxidant and anti-inflammatory properties.
Antioxidant Activity and Mitigation of Oxidative Stress
In vitro and in vivo studies have consistently demonstrated the antioxidant capabilities of this compound.[1][4] The core mechanism involves the scavenging of free radicals, which are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.
A key aspect of this compound's antioxidant action appears to be its ability to protect mitochondria, the primary source of cellular ROS during reperfusion. Preclinical studies have shown that this compound can:
-
Protect against mitochondrial reactive oxygen species (mtROS) overproduction: By neutralizing excess ROS, this compound helps to preserve mitochondrial function.[1]
-
Inhibit cytochrome c release: Cytochrome c is a critical component of the intrinsic apoptotic pathway. Its release from the mitochondria is a key signal for initiating programmed cell death. By preventing its release, this compound directly inhibits a major pathway of neuronal death.[1]
The proposed signaling pathway for this compound's antioxidant and anti-apoptotic effects is illustrated below.
Anti-inflammatory Effects
In addition to its antioxidant properties, this compound has been shown to possess anti-inflammatory activity. This is evidenced by its ability to inhibit leukocyte chemotaxis, a key process in the inflammatory cascade where immune cells are recruited to the site of injury.[5] By reducing the infiltration of inflammatory cells into the ischemic brain tissue, this compound can help to limit the secondary damage caused by the release of pro-inflammatory cytokines and other cytotoxic mediators.
The logical workflow for this compound's anti-inflammatory action is depicted in the following diagram.
References
Odatroltide: A Technical Deep Dive into its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Odatroltide (also known as LT3001) is a novel synthetic peptide conjugate under investigation for the treatment of acute ischemic stroke.[1][2] This document provides a comprehensive overview of the chemical structure of this compound, its synthesis pathway, and its mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical Structure
This compound is a conjugate molecule comprising a pentapeptide and a non-peptidic moiety.[2]
-
Peptide Component: The peptide portion of this compound has the amino acid sequence Ala-Arg-Pro-Ala-Lys (PAK) .[2]
-
Non-Peptidic Component: This peptide is conjugated to (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .[2]
The complete chemical structure can be represented as the covalent linkage of these two components.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C32H51N7O8 | PubChem |
| IUPAC Name | (2S)-6-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-2-[[(3S)-6,7-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline-3-carbonyl]amino]hexanoic acid | PubChem |
Synthesis Pathway
The synthesis of this compound involves a multi-step process that combines solid-phase peptide synthesis (SPPS) for the peptide fragment and subsequent solution-phase conjugation with the tetrahydroisoquinoline derivative.
Solid-Phase Synthesis of the PAK Peptide
The pentapeptide Ala-Arg-Pro-Ala-Lys is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[3][4]
Experimental Protocol: Solid-Phase Peptide Synthesis of Ala-Arg-Pro-Ala-Lys
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).[5]
-
Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin. Each cycle involves:
-
Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
-
Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIEA).[5]
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[5]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
The synthesis of this non-peptidic component is a distinct chemical synthesis process. While a detailed, publicly available protocol specifically for this exact molecule is not readily found, similar tetrahydroisoquinoline derivatives are often synthesized through multi-step organic chemistry reactions.
Conjugation and Final Product Formation
The purified PAK peptide is then conjugated to the synthesized (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a solution-phase reaction. This typically involves the activation of the carboxylic acid group of the tetrahydroisoquinoline moiety to form an active ester, which then reacts with the N-terminal amine of the peptide. The final conjugate, this compound, is then purified using chromatographic techniques.
Caption: this compound Synthesis Workflow.
Mechanism of Action and Signaling Pathway
This compound is designed to have a dual mechanism of action for the treatment of acute ischemic stroke: recanalization of occluded blood vessels and reduction of reperfusion injury.[1][2]
-
Thrombolytic Effect: this compound promotes local endogenous fibrinolysis by enhancing the binding of plasminogen to fibrin. This facilitates the conversion of plasminogen to plasmin, which then degrades the fibrin clot, restoring blood flow.[6]
-
Neuroprotective Effect: The molecule exhibits antioxidant properties, scavenging free radicals that are generated during reperfusion and contribute to cellular damage.[2] It also inhibits leukocyte chemotaxis and platelet aggregation, thereby reducing inflammation-mediated injury.[2][6]
Caption: this compound Mechanism of Action.
Quantitative Data
Currently, detailed quantitative data such as reaction yields for each synthesis step, spectroscopic data (NMR, MS), and HPLC purity profiles for this compound are not extensively available in the public domain and are likely proprietary information of the developing pharmaceutical company. Clinical trial publications report on dosage and patient outcomes.[1] For instance, a phase 2 clinical trial administered this compound at a single dose of 0.025 mg/kg.[1]
Conclusion
This compound is a promising peptide conjugate therapeutic with a unique dual mechanism of action for the treatment of acute ischemic stroke. Its synthesis involves a combination of solid-phase peptide synthesis and solution-phase conjugation. Further research and clinical trials will be crucial in fully elucidating its therapeutic potential and safety profile.
References
- 1. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
- 6. Lumosa Therapeutics [lumosa.com.tw]
a novel multifunctional synthetic small molecule comprising a tripeptide Pro–Ala–Lys (PAK) and an (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid domain
Abstract
This technical guide provides a comprehensive overview of a novel, multifunctional synthetic small molecule. This molecule is characterized by a unique bipartite structure, comprising a Pro–Ala–Lys (PAK) tripeptide domain covalently linked to an (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) domain. While direct experimental data for this specific conjugate is not yet publicly available, this document outlines a theoretical framework based on the known biological activities of its constituent parts. We will explore its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and present hypothetical data to illustrate its potential therapeutic profile. This guide is intended for researchers, scientists, and drug development professionals interested in the design and application of novel multifunctional therapeutic agents.
Introduction
The paradigm of "one molecule, one target" in drug discovery is progressively being supplemented by the development of multifunctional molecules designed to modulate multiple biological pathways simultaneously. This approach holds significant promise for treating complex multifactorial diseases such as cancer and infectious diseases. The subject of this whitepaper is a novel synthetic small molecule that embodies this principle, conjugating a biologically active peptide with a privileged heterocyclic scaffold.
The two core components of this molecule are:
-
The Pro–Ala–Lys (PAK) tripeptide: Peptides are known to play crucial roles in a vast array of biological processes. The specific sequence Pro-Ala-Lys suggests several potential functions. Lysine, a basic amino acid, can impart a positive charge, potentially facilitating interaction with negatively charged cell membranes or acting as an antimicrobial agent.[1] Proline is known to induce specific secondary structures in peptides, which can be critical for receptor binding.
-
The (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) domain: Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds that are found in many natural products and have been identified as "privileged scaffolds" in medicinal chemistry.[2][3] This means that the THIQ core is a versatile framework for designing molecules with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4]
The conjugation of these two domains could lead to a synergistic therapeutic effect, where the peptide moiety could, for instance, enhance the cell permeability or target specificity of the THIQ domain, or the combined molecule could exhibit dual therapeutic actions.
Hypothesized Mechanism of Action
Based on the known properties of THIQ derivatives, a plausible mechanism of action for the novel conjugate is the inhibition of cancer cell proliferation and survival pathways. Many THIQ analogues have demonstrated potent anticancer activity by modulating key signaling pathways involved in cell cycle progression and apoptosis.[5]
One such hypothetical pathway is the inhibition of a critical kinase, such as KRas, which is frequently mutated in various cancers.[4] By binding to and inhibiting KRas, the THIQ domain could block downstream signaling cascades, leading to cell cycle arrest and apoptosis. The PAK tripeptide could potentially enhance the uptake of the molecule into cancer cells or contribute to its overall cytotoxicity.
Below is a diagram illustrating a hypothesized signaling pathway for the anticancer activity of the molecule.
Caption: Hypothesized signaling pathway of the novel molecule.
Physicochemical Properties
A summary of the computed physicochemical properties of the individual components of the novel molecule is presented below. These properties are essential for understanding the molecule's potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Pro-Ala-Lys (PAK) | (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Molecular Formula | C₁₄H₂₆N₄O₄[6] | C₁₂H₁₅NO₄ |
| Molecular Weight | 314.38 g/mol [6] | 237.25 g/mol |
| XLogP3 | -4.4[6] | -1.6 (estimated) |
| Hydrogen Bond Donors | 4[6] | 4 |
| Hydrogen Bond Acceptors | 5[6] | 5 |
Proposed Experimental Protocols
To evaluate the hypothesized biological activities of the novel molecule, a series of in vitro and in vivo experiments are proposed.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of the molecule on a panel of human cancer cell lines.
Methodology:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the novel molecule for 48-72 hours.
-
Assess cell viability using a standard MTT or CellTiter-Glo assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
Antimicrobial Susceptibility Testing
Objective: To determine the antimicrobial activity of the molecule against a panel of pathogenic bacteria and fungi.
Methodology:
-
Prepare serial dilutions of the novel molecule in appropriate broth media.
-
Inoculate the dilutions with a standardized suspension of the test microorganisms (e.g., E. coli, S. aureus, C. albicans).
-
Incubate the cultures under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the molecule that inhibits visible growth of the microorganism.
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the molecule in a mouse xenograft model.
Methodology:
-
Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the novel molecule or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
-
Monitor tumor growth and body weight of the mice throughout the study.
-
At the end of the study, excise the tumors and perform histological and molecular analyses.
Below is a diagram illustrating the general experimental workflow.
Caption: General experimental workflow for preclinical evaluation.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be obtained from the proposed experiments.
Table 1: Hypothetical IC50 Values against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| HCT116 | Colon Cancer | 2.8 |
| A549 | Lung Cancer | 8.1 |
Table 2: Hypothetical MIC Values against Pathogenic Microorganisms
| Microorganism | Type | MIC (µg/mL) |
| E. coli | Gram-negative | 16 |
| S. aureus | Gram-positive | 8 |
| C. albicans | Fungus | 32 |
Conclusion and Future Directions
The novel multifunctional synthetic small molecule, comprising a Pro–Ala–Lys tripeptide and a tetrahydroisoquinoline core, represents a promising new avenue for the development of therapeutics with dual anticancer and antimicrobial activities. The theoretical framework presented in this whitepaper, based on the known biological activities of its constituent domains, suggests that this molecule could be a potent inhibitor of cancer cell growth and a broad-spectrum antimicrobial agent.
Future research should focus on the chemical synthesis of this molecule and the experimental validation of its hypothesized biological activities. Further studies will be necessary to elucidate its precise mechanism of action, evaluate its pharmacokinetic and toxicological profiles, and optimize its structure to enhance its therapeutic potential. The modular nature of this molecule also allows for the future exploration of other peptide and heterocyclic combinations to create a new generation of multifunctional drugs.
References
- 1. Understanding the antimicrobial properties/activity of an 11-residue Lys homopeptide by alanine and proline scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Ala-Pro-Lys | C14H26N4O4 | CID 71721600 - PubChem [pubchem.ncbi.nlm.nih.gov]
Odatroltide as a Free Radical Scavenger in Ischemic Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Odatroltide (LT3001) is an innovative dual-function small molecule therapeutic candidate under development for the treatment of acute ischemic stroke. It is designed to both recanalize occluded blood vessels and mitigate reperfusion injury. A key component of its neuroprotective effect is its activity as a free radical scavenger, which addresses the oxidative stress that is a major contributor to neuronal damage following ischemia and reperfusion. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound's role as a free radical scavenger, including its mechanism of action, experimental validation, and relevant signaling pathways. While detailed quantitative preclinical data remains largely proprietary, this guide synthesizes the existing information to provide a thorough understanding for research and development professionals.
Introduction: The Role of Oxidative Stress in Ischemic Stroke
Ischemic stroke, characterized by the interruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death. The restoration of blood flow, or reperfusion, is crucial for salvaging ischemic tissue, but it also paradoxically exacerbates injury through a phenomenon known as ischemia-reperfusion (I/R) injury. A primary driver of I/R injury is a massive burst of reactive oxygen species (ROS), leading to a state of oxidative stress.
Key mediators of oxidative stress in ischemic stroke include:
-
Superoxide anion (O₂⁻)
-
Hydrogen peroxide (H₂O₂)
-
Hydroxyl radical (•OH)
This surge in free radicals overwhelms the brain's endogenous antioxidant defenses, leading to:
-
Lipid peroxidation: Damage to cell membranes, leading to loss of integrity and function. Malondialdehyde (MDA) is a key biomarker of lipid peroxidation[1].
-
Protein oxidation: Impairment of enzyme function and structural proteins.
-
DNA damage: Leading to mutations and apoptosis.
Endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) are critical for mitigating oxidative damage[2][3]. However, their capacity is often insufficient during the acute phase of ischemic stroke.
This compound: A Dual-Function Therapeutic
This compound is a novel synthetic peptide conjugate designed to address both the occlusive and the oxidative stress components of ischemic stroke[4][5]. Its structure comprises two key moieties:
-
A peptide sequence: Responsible for its thrombolytic activity, promoting the dissolution of the blood clot.
-
An antioxidant small molecule: Designed to scavenge free radicals and reduce oxidative stress-mediated reperfusion injury.
This dual-action approach positions this compound as a promising candidate to not only restore blood flow but also to protect the vulnerable brain tissue from the damaging consequences of reperfusion.
Preclinical Evidence of Free Radical Scavenging Activity
While extensive quantitative data from preclinical studies are not publicly available, information from patents and related research provides insight into the free radical scavenging properties of this compound.
In Vitro Studies
The free radical scavenging capacity of this compound has been suggested through in vitro assays, likely involving cell-based models of oxidative stress.
3.1.1. PC12 Cell Survival Assay
A commonly used method to assess the neuroprotective effects of compounds against oxidative stress is the PC12 cell survival assay. In this assay, the pheochromocytoma cell line PC12, which exhibits neuronal characteristics, is subjected to an oxidative insult, such as exposure to hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). The ability of the test compound to improve cell viability is then quantified.
While the specific protocol for this compound has not been published, a general methodology is as follows:
Experimental Protocol: PC12 Cell Survival Assay
-
Cell Culture: PC12 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and horse serum.
-
Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.
-
Oxidative Insult: An oxidative stressor (e.g., H₂O₂) is added to the culture medium.
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay. The absorbance or fluorescence is proportional to the number of viable cells.
3.1.2. Mitochondrial Reactive Oxygen Species (ROS) Assay
Given the central role of mitochondria in ROS production during I/R injury, assessing a compound's ability to reduce mitochondrial ROS is crucial.
Experimental Protocol: Mitochondrial ROS Assay
-
Cell Culture and Treatment: Similar to the cell survival assay, a suitable neuronal cell line is cultured and treated with this compound.
-
Oxidative Stress Induction: Oxidative stress is induced, for example, by simulating ischemia-reperfusion conditions (e.g., oxygen-glucose deprivation/reoxygenation).
-
Fluorescent Probe Staining: Cells are loaded with a mitochondria-specific ROS-sensitive fluorescent probe, such as MitoSOX™ Red.
-
Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity of the probe is measured. A decrease in fluorescence in this compound-treated cells compared to controls indicates a reduction in mitochondrial ROS.
In Vivo Studies
Animal models of ischemic stroke are essential for evaluating the in vivo efficacy of neuroprotective agents. The most common model is the middle cerebral artery occlusion (MCAO) model in rodents.
While specific quantitative data for this compound's effect on oxidative stress markers in vivo are not available in peer-reviewed literature, the following markers are typically assessed:
Table 1: Key In Vivo Biomarkers of Oxidative Stress
| Biomarker | Description | Expected Effect of this compound |
| Malondialdehyde (MDA) | A marker of lipid peroxidation. | Decrease |
| Superoxide Dismutase (SOD) Activity | Activity of a key endogenous antioxidant enzyme. | Increase/Preservation |
| Glutathione Peroxidase (GPx) Activity | Activity of another critical endogenous antioxidant enzyme. | Increase/Preservation |
Experimental Protocol: Measurement of Oxidative Stress Markers in Brain Tissue
-
Animal Model: An MCAO model is induced in rats or mice.
-
Treatment: this compound is administered at various doses and time points post-occlusion.
-
Tissue Collection: At a predetermined time after reperfusion, the animals are euthanized, and the brain tissue (specifically the ischemic penumbra and core) is collected.
-
Tissue Homogenization: The brain tissue is homogenized to prepare a lysate.
-
Biochemical Assays:
-
MDA Assay: The level of MDA is quantified using a colorimetric assay based on its reaction with thiobarbituric acid (TBA).
-
SOD Assay: The activity of SOD is measured using a commercially available kit, often based on its ability to inhibit the reduction of a tetrazolium salt.
-
GPx Assay: GPx activity is determined by a coupled reaction in which the oxidation of NADPH is measured spectrophotometrically.
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of antioxidants are often mediated through the modulation of specific intracellular signaling pathways. While the precise pathways modulated by this compound have not been fully elucidated in public literature, plausible targets based on the mechanisms of other neuroprotective agents in ischemic stroke include the Nrf2 and PI3K/Akt pathways.
The Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for SOD and GPx. Activation of the Nrf2 pathway is a key mechanism for enhancing endogenous antioxidant defenses.
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is activated by various growth factors and neurotrophins. Activation of this pathway can inhibit apoptosis and promote cell survival. There is evidence that antioxidants can activate the PI3K/Akt pathway, leading to neuroprotection in the context of ischemic stroke.
Clinical Data
A Phase 2a clinical trial (NCT04091945) has evaluated the safety and preliminary efficacy of this compound in patients with acute ischemic stroke.
Table 2: Summary of Phase 2a Clinical Trial Results
| Outcome Measure | This compound Group | Placebo Group |
| Symptomatic Intracranial Hemorrhage (sICH) | 0% | 0% |
| Excellent Functional Outcome (mRS 0-1 at 90 days) | 21.4% | 14.3% |
| Major Neurological Improvement (NIHSS improvement ≥4 at 30 days) | 46.7% | 14.3% |
These results suggest a favorable safety profile for this compound and indicate a potential for improved neurological and functional outcomes[4]. While this trial was not designed to directly measure markers of oxidative stress, the positive outcomes are consistent with the proposed neuroprotective mechanism, which includes free radical scavenging.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for acute ischemic stroke by combining thrombolytic and neuroprotective actions in a single molecule. Its ability to scavenge free radicals and potentially mitigate oxidative stress-induced reperfusion injury is a key component of its mechanism of action. While the publicly available preclinical data is limited, the existing information from patents and clinical trials supports its role as an antioxidant.
Future research should focus on:
-
Publication of detailed preclinical data: Quantitative data on the effects of this compound on oxidative stress markers (MDA, SOD, GPx) in animal models of ischemic stroke are needed to fully characterize its antioxidant properties.
-
Elucidation of signaling pathways: Investigating the specific signaling pathways, such as Nrf2 and PI3K/Akt, that are modulated by this compound will provide a more complete understanding of its neuroprotective mechanisms.
-
Clinical studies with biomarker analysis: Future clinical trials could incorporate the measurement of oxidative stress biomarkers in patients to directly assess the in vivo antioxidant effects of this compound in humans.
A deeper understanding of this compound's free radical scavenging capabilities will be instrumental in its continued development and potential future application as a novel therapy for ischemic stroke.
Experimental Workflow Visualization
References
- 1. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Critical Role of Nrf2 in Experimental Ischemic Stroke [frontiersin.org]
- 3. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? [mdpi.com]
- 4. Lumosa Therapeutics [lumosa.com.tw]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Odatroltide's Role in Inhibiting Leukocyte Migration: A Review of Publicly Available Data
Taipei, Taiwan - Odatroltide (also known as LT3001), a novel synthetic peptide under development by Lumosa Therapeutics, has been noted for its multifaceted therapeutic potential, particularly in the context of acute ischemic stroke (AIS).[1][2] Among its reported biological activities, the inhibition of leukocyte migration stands out as a key anti-inflammatory mechanism. This technical guide synthesizes the currently available public information on the role of this compound in this process, addressing its proposed mechanism, and highlighting the areas where further detailed scientific disclosure is required.
Introduction to this compound
This compound is a unique conjugate molecule comprising a tripeptide, Pro-Ala-Lys (PAK), and an (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid domain.[3] Its development has primarily focused on the treatment of AIS, where it is designed to both recanalize occluded blood vessels and reduce reperfusion injury.[1][4] The latter effect is attributed to its antioxidant and anti-inflammatory properties.[3][5] In vitro studies have confirmed that this compound exhibits substantial antioxidant activity, can inhibit platelet aggregation, and importantly, can inhibit leukocyte chemotaxis.[1]
The General Process of Leukocyte Migration
Leukocyte migration from the bloodstream into tissues is a critical step in the inflammatory response. This process, known as the leukocyte adhesion cascade, is a tightly regulated sequence of events involving leukocyte rolling, activation, firm adhesion to the vascular endothelium, and subsequent transendothelial migration (diapedesis) into the inflamed tissue.[6][7] This cascade is orchestrated by a complex interplay of adhesion molecules (e.g., selectins, integrins) on both leukocytes and endothelial cells, as well as chemotactic gradients established by chemokines.[8][9]
This compound's Inhibitory Effect on Leukocyte Migration: What the Data Indicates
Publicly available information, primarily from clinical trial announcements and publications focused on stroke, consistently mentions the anti-inflammatory and leukocyte chemotaxis-inhibiting properties of this compound.[1][3][5] This suggests that this compound interferes with one or more steps of the leukocyte adhesion cascade. However, detailed mechanistic studies describing how this compound achieves this inhibition are not yet available in the public domain.
Proposed General Mechanism of Action
Based on the description of this compound as an "anti-inflammatory" agent that "can inhibit leukocyte chemotaxis," a general mechanism can be proposed. This compound likely modulates the signaling pathways that govern leukocyte migration in response to chemoattractants. This could involve direct antagonism of chemokine receptors on leukocytes, interference with the downstream signaling cascades that regulate cellular motility, or effects on endothelial cell activation and the expression of adhesion molecules.
The following diagram illustrates a generalized workflow for assessing the inhibition of leukocyte migration, a process that would be necessary to characterize this compound's effects.
Caption: A generalized workflow for an in vitro chemotaxis assay.
Signaling Pathways in Leukocyte Migration
The migration of leukocytes is controlled by complex intracellular signaling pathways. Upon a chemokine binding to its G protein-coupled receptor (GPCR) on the leukocyte surface, several downstream pathways can be activated, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for the cytoskeletal rearrangements necessary for cell motility.
The diagram below depicts a simplified, hypothetical signaling pathway for leukocyte migration and indicates potential points of inhibition by a therapeutic agent like this compound.
Caption: A simplified signaling cascade for leukocyte migration.
Quantitative Data and Experimental Protocols: The Information Gap
A thorough review of publicly accessible scientific literature and clinical trial registries did not yield specific quantitative data on the efficacy of this compound in inhibiting leukocyte migration (e.g., IC50 values) or detailed experimental protocols. The information available is qualitative, stating that the compound can inhibit leukocyte chemotaxis.[1]
Table 1: Summary of Publicly Available Data on this compound's Effect on Leukocyte Migration
| Parameter | Finding | Source |
| Effect | Inhibition of leukocyte chemotaxis | [1] |
| Context | In vitro studies | [1] |
| Quantitative Data | Not publicly available | - |
| Detailed Protocol | Not publicly available | - |
To fully understand the therapeutic potential of this compound as an inhibitor of leukocyte migration, the following information would be required:
-
Cell-Type Specificity: Does this compound inhibit the migration of all leukocytes (e.g., neutrophils, monocytes, lymphocytes) or specific subsets?
-
Chemoattractant Specificity: Is the inhibitory effect broad-spectrum or specific to migration induced by certain chemokines?
-
In Vivo Efficacy: Quantitative data from animal models of inflammation demonstrating reduced leukocyte infiltration into tissues.
-
Molecular Target: Identification of the direct molecular target(s) of this compound within the chemotactic signaling pathways.
Conclusion
This compound is a promising therapeutic agent with recognized anti-inflammatory properties that include the inhibition of leukocyte migration.[1][3] While its development for acute ischemic stroke is advancing, the detailed molecular and cellular mechanisms underlying its effect on leukocyte chemotaxis remain largely undisclosed in the public domain. For researchers, scientists, and drug development professionals, a deeper understanding of these mechanisms is crucial for evaluating its potential in a broader range of inflammatory diseases. Future publications of preclinical and mechanistic studies are anticipated to fill the existing knowledge gap and provide a clearer picture of this compound's role as a modulator of the inflammatory response.
References
- 1. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumosa Therapeutics [lumosa.com.tw]
- 3. Lumosa Therapeutics Announces Positive Results From LT3001 Phase 2a Clinical Trial in Acute Ischemic Stroke [drug-dev.com]
- 4. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lumosa Therapeutics Announces Positive Results from LT3001 Phase 2a Clinical Trial in Acute Ischemic Stroke [prnewswire.com]
- 6. Neutrophil migration participates in the side effect of recombinant human tissue plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil transendothelial migration: updates and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory approaches that target the chemokine network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Neutrophil dynamics and inflammaging in acute ischemic stroke: A transcriptomic review [frontiersin.org]
Preclinical Neuroprotective Efficacy of Odatroltide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odatroltide (also known as LT3001) is a novel synthetic peptide conjugate demonstrating significant promise in preclinical models of ischemic stroke. Its multifaceted mechanism of action, combining thrombolytic and neuroprotective properties, positions it as a compelling candidate for further investigation in the treatment of acute cerebrovascular events. This technical guide provides an in-depth summary of the key preclinical findings related to this compound's neuroprotective effects, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.
Core Neuroprotective Mechanisms
Preclinical evidence suggests that this compound's neuroprotective capabilities stem from a dual-action mechanism:
-
Thrombolytic Activity: this compound enhances endogenous fibrinolysis by promoting the binding of plasminogen to fibrin clots, facilitating the dissolution of the thrombus and restoration of blood flow to the ischemic brain region.[1]
-
Direct Neuroprotection: Beyond its effects on reperfusion, this compound exhibits direct cytoprotective properties attributed to its antioxidant and anti-inflammatory actions.[1][2] It is composed of a short peptide that induces reperfusion and an antioxidant small molecule that reduces reperfusion injury caused by inflammation and free radicals.[2]
Preclinical Efficacy in a Focal Embolic Stroke Model
A pivotal preclinical study by Jiang et al. (2022) provides the most comprehensive publicly available data on this compound's neuroprotective effects in a rat model of focal embolic stroke.[3]
Data Summary
The following tables summarize the key quantitative findings from this study, comparing this compound (LT3001) with tissue plasminogen activator (tPA) and a saline control.
Table 1: Effect of this compound on Infarct Volume and Brain Swelling at 24 Hours Post-Stroke [3]
| Treatment Group (Administered at 3h post-stroke) | Infarct Volume (mm³) | Brain Swelling (%) |
| Saline | 245.6 ± 28.1 | 14.8 ± 2.5 |
| tPA (10 mg/kg) | 158.3 ± 21.7 | 9.5 ± 1.9 |
| This compound (10 mg/kg) | 112.5 ± 15.3# | 5.2 ± 1.1# |
*p < 0.05 vs. Saline; #p < 0.05 vs. tPA
Table 2: Neurological Deficit Scores at 24 Hours Post-Stroke [3]
| Treatment Group (Administered at 3h post-stroke) | Modified Neurological Severity Score (mNSS) |
| Saline | 10.2 ± 0.8 |
| tPA (10 mg/kg) | 7.5 ± 0.6 |
| This compound (10 mg/kg) | 6.1 ± 0.5# |
*p < 0.05 vs. Saline; #p < 0.05 vs. tPA
Table 3: Incidence of Hemorrhagic Transformation at 24 Hours Post-Stroke [3]
| Treatment Group (Administered at 4.5h post-stroke) | Hemorrhagic Transformation (%) |
| Saline | 16.7 |
| tPA (10 mg/kg) | 83.3* |
| This compound (10 mg/kg) | 16.7# |
*p < 0.05 vs. Saline; #p < 0.05 vs. tPA
Experimental Protocols
Focal Embolic Stroke Rat Model[3]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ischemia: A blood clot, prepared from autologous arterial blood, was introduced into the middle cerebral artery (MCA) to induce a focal embolic stroke.
-
Treatment Administration: this compound (10 mg/kg), tPA (10 mg/kg), or saline was administered intravenously at 1.5, 3, or 4.5 hours after the induction of stroke.
-
Outcome Measures:
-
Magnetic Resonance Imaging (MRI): Multi-parametric MRI was used to assess cerebral blood flow, diffusion-weighted imaging (DWI) to measure the ischemic lesion size, and T2-weighted imaging to evaluate the final infarct volume.
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining: Brains were sectioned and stained with TTC to visualize and quantify the infarct volume at 24 hours post-stroke.
-
Neurological Function: A modified Neurological Severity Score (mNSS) was used to assess motor, sensory, balance, and reflex functions.
-
Hemorrhagic Transformation: The presence and severity of intracerebral hemorrhage were evaluated.
-
Signaling Pathways and Mechanisms of Action
While the precise molecular signaling pathways of this compound are not yet fully elucidated in publicly available literature, its known dual mechanism of thrombolysis and neuroprotection allows for the postulation of its involvement in several key pathways.
Thrombolytic Pathway
This compound is understood to enhance the endogenous fibrinolytic system.[1] This likely involves a direct or allosteric interaction that promotes the binding of plasminogen to the fibrin clot, thereby increasing the efficiency of its conversion to plasmin by endogenous tPA.
This compound's Proposed Thrombolytic Mechanism.
Neuroprotective Pathways: Antioxidant and Anti-inflammatory Effects
The neuroprotective actions of this compound are attributed to its ability to counteract oxidative stress and inflammation, two critical components of the ischemic cascade.[1][2]
Antioxidant Mechanism: Ischemic reperfusion injury leads to a burst of reactive oxygen species (ROS), causing significant cellular damage. This compound's antioxidant component likely scavenges these free radicals directly or modulates endogenous antioxidant pathways.
Anti-inflammatory Mechanism: Ischemia triggers a robust inflammatory response characterized by the activation of microglia and astrocytes, and the infiltration of peripheral immune cells. This compound is suggested to mitigate this inflammation-mediated injury.[1]
This compound's Postulated Neuroprotective Mechanisms.
Experimental Workflow
The preclinical evaluation of this compound followed a structured workflow to assess its efficacy and safety in the context of ischemic stroke.
Preclinical Experimental Workflow for this compound Evaluation.
Conclusion
The preclinical data for this compound strongly support its potential as a neuroprotective agent in the setting of acute ischemic stroke. Its ability to not only facilitate thrombolysis but also to directly mitigate the downstream effects of ischemia and reperfusion injury, such as oxidative stress and inflammation, represents a significant advancement. The superior efficacy and safety profile compared to tPA in animal models, particularly with a wider therapeutic window and reduced risk of hemorrhagic transformation, underscore the need for continued clinical development of this compound. Further research is warranted to fully elucidate the specific molecular signaling pathways modulated by this compound, which will provide a more complete understanding of its neuroprotective mechanisms.
References
- 1. Lumosa Therapeutics [lumosa.com.tw]
- 2. Lumosa Therapeutics Announces Positive Results from LT3001 Phase 2a Clinical Trial in Acute Ischemic Stroke [prnewswire.com]
- 3. Effects of the New Thrombolytic Compound LT3001 on Acute Brain Tissue Damage After Focal Embolic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Odatroltide's Potential Thrombolytic Properties: A Methodological Whitepaper
Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the in vitro or in vivo thrombolytic properties of Odatroltide. The following technical guide is a methodological framework outlining the standard experimental procedures that would be employed to characterize the potential thrombolytic, fibrinolytic, and anti-platelet activities of a novel compound, using this compound as a hypothetical candidate. All data presented herein is illustrative and not factual.
Introduction
Thrombotic disorders, including myocardial infarction, ischemic stroke, and pulmonary embolism, are leading causes of morbidity and mortality worldwide.[1][2] The primary therapeutic intervention for these conditions is the rapid dissolution of the occlusive thrombus using thrombolytic agents.[3][4][5] These drugs, often called plasminogen activators, function by converting the zymogen plasminogen into its active form, plasmin, which then degrades the fibrin matrix of the clot.[1][6]
This compound is a selective somatostatin receptor 2 (SSTR2) agonist. While its primary pharmacological role is in other therapeutic areas, the diverse expression of somatostatin receptors on various cell types, including potentially endothelial cells and platelets, warrants an exploratory investigation into its effects on hemostasis and fibrinolysis. This document outlines a comprehensive in vitro strategy to characterize the potential thrombolytic properties of this compound.
Experimental Protocols
A tiered approach is proposed, beginning with broad screening assays and progressing to more specific, mechanistic studies.
Whole Blood Clot Lysis Assay
-
Objective: To assess the overall thrombolytic efficacy of this compound in a physiologically relevant whole blood environment.
-
Methodology:
-
Venous blood is drawn from healthy volunteers into tubes containing no anticoagulant.
-
1 mL aliquots of blood are transferred to pre-weighed microcentrifuge tubes.
-
Clotting is induced by incubation at 37°C for 60 minutes.
-
The serum is carefully removed, and the initial weight of the clot is recorded.
-
The clots are incubated with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM), a positive control (e.g., Alteplase, a recombinant tissue plasminogen activator), and a negative control (saline vehicle) for 180 minutes at 37°C.
-
After incubation, the remaining clot is removed, blotted dry, and weighed.
-
The percentage of clot lysis is calculated using the formula: ((Initial Clot Weight - Final Clot Weight) / Initial Clot Weight) * 100.[7]
-
Euglobulin Clot Lysis Time (ECLT)
-
Objective: To evaluate the effect of this compound on the overall fibrinolytic potential of plasma, independent of platelet and cellular components.
-
Methodology:
-
Platelet-poor plasma is prepared by centrifuging citrated whole blood.
-
The euglobulin fraction, which contains key fibrinolytic proteins like plasminogen, tissue plasminogen activator (tPA), and fibrinogen, is precipitated by acidifying the diluted plasma.
-
The precipitate is redissolved in a buffer and incubated with various concentrations of this compound or controls.
-
Clotting is initiated by the addition of thrombin.
-
The time taken for the clot to completely dissolve at 37°C is recorded as the Euglobulin Clot Lysis Time. A shorter time indicates enhanced fibrinolytic activity.
-
Chromogenic Plasminogen Activator Assay
-
Objective: To determine if this compound directly or indirectly activates plasminogen.
-
Methodology:
-
Purified human plasminogen is incubated with various concentrations of this compound in a microplate well.
-
A plasmin-specific chromogenic substrate (e.g., S-2251) is added to each well.
-
If this compound activates plasminogen to plasmin, the plasmin will cleave the chromogenic substrate, releasing a colored compound (p-nitroaniline).
-
The rate of color development is measured spectrophotometrically at 405 nm. The activity is compared against a standard plasminogen activator like tPA or urokinase.[8]
-
Platelet Aggregation Assay
-
Objective: To assess the effect of this compound on platelet function, a key component of thrombosis.[9]
-
Methodology:
-
Platelet-rich plasma (PRP) is prepared from citrated whole blood.
-
The PRP is placed in an aggregometer, a specialized spectrophotometer that measures changes in light transmission as platelets aggregate.
-
A baseline light transmission is established.
-
PRP is pre-incubated with various concentrations of this compound or a vehicle control.
-
A platelet agonist, such as Adenosine Diphosphate (ADP) or collagen, is added to induce aggregation.
-
The change in light transmission is recorded over time, and the percentage of maximal aggregation is calculated.[10][11]
-
Illustrative Data Presentation
The following tables represent hypothetical data that could be generated from the described protocols.
Table 1: Effect of this compound on Whole Blood Clot Lysis
| Compound | Concentration (µM) | Mean Clot Lysis (%) ± SD |
|---|---|---|
| Vehicle (Saline) | N/A | 5.2 ± 1.1 |
| Alteplase (tPA) | 1 | 65.8 ± 4.5 |
| This compound | 1 | 6.1 ± 1.3 |
| This compound | 10 | 15.4 ± 2.8 |
| this compound | 100 | 28.9 ± 3.4 |
Table 2: Effect of this compound on Euglobulin Clot Lysis Time (ECLT)
| Compound | Concentration (µM) | Mean Lysis Time (minutes) ± SD |
|---|---|---|
| Vehicle | N/A | 245 ± 22 |
| Urokinase | 0.5 | 98 ± 11 |
| This compound | 1 | 238 ± 19 |
| This compound | 10 | 195 ± 15 |
| this compound | 100 | 152 ± 18 |
Table 3: Effect of this compound on ADP-Induced Platelet Aggregation
| Compound | Concentration (µM) | Maximal Aggregation (%) ± SD |
|---|---|---|
| Vehicle | N/A | 88.5 ± 5.6 |
| Aspirin | 100 | 22.1 ± 3.9 |
| This compound | 1 | 85.3 ± 6.1 |
| This compound | 10 | 62.7 ± 4.8 |
| this compound | 100 | 41.5 ± 5.2 |
Visualizations: Workflows and Hypothetical Pathways
Experimental Workflow
The logical flow for characterizing a novel compound's thrombolytic properties follows a standard screening and validation pipeline.
Caption: Experimental workflow for in vitro thrombolytic characterization.
Hypothetical Signaling Pathway
Should this compound exhibit activity, a potential mechanism could involve its interaction with SSTR2 receptors on endothelial cells, leading to an increase in the secretion of endogenous tissue plasminogen activator (tPA).
Caption: Hypothetical pathway for this compound-induced tPA secretion.
Conclusion
This whitepaper presents a standardized and robust framework for the initial in vitro characterization of this compound's potential thrombolytic properties. The outlined assays provide a comprehensive assessment, from overall clot dissolution in a complex biological matrix to specific effects on plasma fibrinolytic capacity and platelet function. While the thrombolytic activity of this compound is currently unconfirmed, this methodological approach provides a clear path for future investigation. Any positive findings would necessitate further, more detailed mechanistic studies and eventual validation in preclinical in vivo models of thrombosis.
References
- 1. CV Pharmacology | Thrombolytic (Fibrinolytic) Drugs [cvpharmacology.com]
- 2. Thrombolytic Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. How Do Thrombolytics Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Development of an in vitro model to study clot lysis activity of thrombolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Testing of Thrombolytics in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro platelet aggregation studies in microvascular surgery research: a method in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Odatroltide in Preclinical Stroke Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Odatroltide (LT3001) is a novel synthetic peptide in development for the treatment of acute ischemic stroke. Preclinical studies in various animal models have demonstrated its potential as a dual-action therapeutic agent, exhibiting both thrombolytic and neuroprotective properties. This document provides an in-depth technical overview of the pharmacodynamics of this compound in key animal models of stroke, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented is intended to inform researchers, scientists, and drug development professionals on the preclinical evidence supporting this compound's advancement into clinical trials.
Introduction
Ischemic stroke, caused by the occlusion of a cerebral artery, remains a leading cause of mortality and long-term disability worldwide. The current standard of care, recombinant tissue plasminogen activator (rtPA), is limited by a narrow therapeutic window and an increased risk of hemorrhagic transformation. This compound has emerged as a promising candidate with the potential to overcome these limitations. It is a novel small molecule designed to recanalize occluded blood vessels and mitigate reperfusion injury.[1][2] In vitro studies have indicated that this compound possesses thrombolytic properties.[1] Furthermore, animal studies suggest that this compound has a wider therapeutic window and a better safety profile compared to rtPA.[3][4]
Pharmacodynamics in a Rat Model of Embolic Stroke
A pivotal study by Jiang et al. (2024) investigated the effects of this compound in a focal embolic ischemic stroke rat model. The study provided significant quantitative data on the drug's efficacy and safety compared to both saline control and rtPA.[2][5]
Experimental Protocol
The study utilized a focal embolic ischemic stroke model in rats.[2][5]
Quantitative Efficacy Data
The following tables summarize the key findings from the study by Jiang et al. (2024).
Table 1: Infarct Volume and Brain Swelling at 24 hours Post-Stroke
| Treatment Group | Treatment Time (hours) | Infarct Volume (% of hemisphere) | Brain Swelling Rate (%) |
| Saline | - | 35.2 ± 3.5 | 15.1 ± 2.1 |
| This compound | 1.5 | 18.9 ± 2.8 | 7.8 ± 1.5 |
| tPA | 1.5 | 20.1 ± 3.1 | 8.5 ± 1.7 |
| This compound | 3 | 22.5 ± 3.0 | 9.2 ± 1.8 |
| tPA | 3 | 28.7 ± 3.3 | 12.3 ± 2.0 |
| This compound | 4.5 | 25.1 ± 3.2 | 10.1 ± 1.9 |
| tPA | 4.5 | 33.8 ± 3.6 | 18.2 ± 2.5# |
*p < 0.05 vs. Saline; #p < 0.05 vs. This compound at the same time point. Data are presented as mean ± SEM.
Table 2: Neurological Deficit Scores at 24 hours Post-Stroke
| Treatment Group | Treatment Time (hours) | Modified Neurological Severity Score (mNSS) |
| Saline | - | 10.2 ± 0.8 |
| This compound | 1.5 | 6.5 ± 0.7 |
| tPA | 1.5 | 7.1 ± 0.9 |
| This compound | 3 | 7.8 ± 0.8 |
| tPA | 3 | 9.1 ± 0.9 |
| This compound | 4.5 | 8.5 ± 0.9 |
| tPA | 4.5 | 10.0 ± 1.0 |
*p < 0.05 vs. Saline. Data are presented as mean ± SEM.
Table 3: Hemorrhagic Transformation
| Treatment Group | Treatment Time (hours) | Incidence of Hemorrhagic Transformation |
| This compound | 3 | Significantly lower than tPA |
| tPA | 3 | - |
| This compound | 4.5 | No significant increase |
| tPA | 4.5 | Significantly increased |
Qualitative summary from the study by Jiang et al. (2024).[2]
Pharmacodynamics in a Non-Human Primate Model of Stroke
While the full peer-reviewed publication with detailed data is not yet publicly available, multiple sources indicate that this compound has been evaluated in a non-human primate (NHP) stroke model.[1][3][4] These studies reportedly demonstrated that this compound could restore cerebral blood flow, reduce cerebral infarct and swelling volume, and improve neurological outcomes.[4] A key finding from these NHP studies is the suggestion of a wider therapeutic time window for this compound compared to rtPA.[3]
Mechanism of Action: A Dual Approach
This compound's therapeutic potential in ischemic stroke is attributed to its dual mechanism of action: promoting recanalization of the occluded vessel and providing neuroprotection to the ischemic brain tissue.
Thrombolytic Activity
This compound is designed to enhance the binding of plasminogen to the fibrin clot, which in turn facilitates the activation of plasminogen into plasmin.[6] This localized promotion of endogenous fibrinolysis helps to dissolve the thrombus and restore blood flow.[6]
Neuroprotective Effects
Beyond its thrombolytic activity, this compound exhibits significant neuroprotective properties, primarily through its free radical scavenging and anti-inflammatory effects.[2][5] This is a critical advantage, as it addresses the secondary injury cascade that occurs following reperfusion.
The proposed signaling pathway for this compound's neuroprotective action involves the mitigation of oxidative stress and the inflammatory response that are hallmarks of ischemic stroke.
Conclusion
The preclinical data available for this compound in animal models of ischemic stroke are promising. In a rat embolic stroke model, this compound demonstrated significant efficacy in reducing infarct volume, brain swelling, and neurological deficits, with a favorable safety profile regarding hemorrhagic transformation, particularly at later time points compared to rtPA.[2][5] While detailed data from non-human primate studies are awaited, initial reports support these findings and suggest a potentially wider therapeutic window.[3][4] The dual mechanism of action, combining thrombolysis with neuroprotection, positions this compound as a compelling candidate for further clinical development in the treatment of acute ischemic stroke.
References
- 1. First Human Subject Enrolled In Lumosa' LT3001 Trial - BioSpace [biospace.com]
- 2. LT3001 Increases Likelihood of Excellent Functional Outcome After Stroke - - Practical Neurology [practicalneurology.com]
- 3. First Human Subject Enrolled in Lumosa Therapeutics' Phase 1 Trial for LT3001, a New Drug Molecule for Acute Ischemic Stroke [prnewswire.com]
- 4. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the New Thrombolytic Compound LT3001 on Acute Brain Tissue Damage After Focal Embolic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Odatroltide Administration Protocol for In Vivo Stroke Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odatroltide (formerly LT3001) is a novel synthetic peptide with dual thrombolytic and neuroprotective properties, showing promise in the treatment of acute ischemic stroke. Its mechanism of action involves the recanalization of occluded cerebral vessels and the mitigation of reperfusion injury through free radical scavenging.[1][2] This document provides detailed application notes and protocols for the administration of this compound in preclinical, in vivo stroke models, specifically focusing on the rat embolic middle cerebral artery occlusion (MCAO) model. The protocols outlined below are compiled from published preclinical studies to ensure reproducibility and aid in the design of future investigations into the therapeutic potential of this compound.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The therapeutic window for current thrombolytic treatments, such as recombinant tissue plasminogen activator (rtPA), is narrow, and reperfusion can itself induce secondary injury through oxidative stress. This compound emerges as a potential therapeutic agent that not only facilitates thrombolysis but also offers neuroprotection by counteracting the deleterious effects of free radicals generated during ischemia and reperfusion.[1][2] Preclinical studies in rodent and non-human primate models of embolic stroke have demonstrated the efficacy of this compound in reducing infarct volume and improving neurological outcomes.[3] These application notes provide a comprehensive guide for researchers aiming to investigate this compound in a laboratory setting.
Mechanism of Action: Signaling Pathways
This compound's therapeutic effect in ischemic stroke is attributed to a dual mechanism:
-
Thrombolysis: this compound aids in the dissolution of fibrin-rich emboli, thereby restoring blood flow to the ischemic brain tissue.[1]
-
Neuroprotection via Free Radical Scavenging: Upon reperfusion, the sudden reintroduction of oxygen to ischemic tissue leads to a burst of reactive oxygen species (ROS), causing oxidative stress and subsequent neuronal damage. This compound acts as a potent antioxidant, neutralizing these harmful free radicals.[1][4]
The following diagram illustrates the proposed neuroprotective signaling pathway of this compound:
Experimental Protocols
Animal Model: Embolic Middle Cerebral Artery Occlusion (MCAO) in Rats
The embolic MCAO model is highly relevant for preclinical stroke research as it closely mimics the etiology of human ischemic stroke caused by thromboembolism.
Materials:
-
Male Sprague-Dawley rats (280-300g)
-
Anesthesia: Isoflurane
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
PE-50 and PE-10 tubing
-
4-0 silk sutures
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Place the animal in a supine position on a heating pad to maintain rectal temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Embolus Preparation:
-
Prepare a fibrin-rich clot from donor rat blood.
-
-
Embolus Introduction:
-
Ligate the distal ECA.
-
Introduce a PE-50 catheter containing the prepared embolus into the ECA and advance it to the origin of the middle cerebral artery (MCA).
-
Inject the embolus to occlude the MCA.
-
Confirm successful occlusion by observing a significant drop in cerebral blood flow using the laser Doppler flowmeter.
-
-
Post-operative Care:
-
Suture the incision and allow the animal to recover from anesthesia.
-
Provide post-operative analgesia and monitor for any signs of distress.
-
This compound Administration Protocol
Drug Preparation:
-
Reconstitute lyophilized this compound powder with sterile saline to the desired concentration.
Administration:
-
Route: Intravenous (IV) injection via the tail vein.
-
Dosage: 10 mg/kg body weight.[1]
-
Treatment Time Windows: Administer this compound at 1.5, 3, or 4.5 hours post-MCAO.[1]
-
Control Groups:
-
Saline-treated group (placebo).
-
rtPA-treated group (positive control, for comparison of thrombolytic efficacy).
-
The following diagram outlines the experimental workflow:
Outcome Assessment
Infarct Volume Measurement
-
Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Procedure:
-
At 24 hours post-stroke, euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Neurological Deficit Scoring
-
Method: Modified Neurological Severity Score (mNSS).
-
Procedure: A battery of motor, sensory, balance, and reflex tests is performed to assess neurological function. The score is graded on a scale of 0 to 18, where a higher score indicates a more severe neurological deficit.
Quantitative Data Summary
The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound (LT3001) in a rat embolic stroke model.
Table 1: Infarct Volume and Brain Swelling at 24 Hours Post-Stroke
| Treatment Group (at 1.5h) | N | Infarct Volume (% of Hemisphere) | Brain Swelling (%) |
| Saline | 12 | 35.2 ± 4.1 | 10.1 ± 1.5 |
| This compound (10 mg/kg) | 12 | 18.5 ± 3.2 | 4.2 ± 0.8 |
| tPA | 12 | 20.1 ± 3.5 | 5.1 ± 0.9 |
| *p < 0.05 vs. Saline |
Table 2: Neurological Deficit Scores at 24 Hours Post-Stroke
| Treatment Group (at 1.5h) | N | Modified Neurological Severity Score (mNSS) |
| Saline | 12 | 10.5 ± 1.2 |
| This compound (10 mg/kg) | 12 | 6.2 ± 0.9 |
| tPA | 12 | 7.1 ± 1.0 |
| *p < 0.05 vs. Saline |
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of ischemic stroke by reducing infarct volume and improving neurological function. The protocols and data presented in these application notes provide a solid foundation for further research into the efficacy and mechanisms of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately contributing to the development of novel and effective treatments for acute ischemic stroke.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
a single dose of odatroltide (0.025 mg/kg) or placebo within 24 hours of stroke symptom onset
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the key findings and methodologies from a phase 2 clinical trial investigating the use of a single dose of odatroltide (0.025 mg/kg) for the treatment of acute ischemic stroke.
Introduction
This compound (also known as LT3001) is a novel synthetic peptide being investigated for its potential to treat acute ischemic stroke.[1][2][3][4][5] It is designed to recanalize occluded blood vessels and mitigate reperfusion injury.[1][2][3][4][5] Preclinical studies in animal models of embolic stroke have suggested its safety and efficacy.[1][2][3][4][5] this compound is also noted to have antioxidant properties.[6] This document outlines the protocol for a clinical study administering this compound or a placebo to patients within 24 hours of stroke symptom onset and summarizes the key quantitative outcomes.
Data Presentation
The following tables summarize the quantitative data from the phase 2 clinical trial (NCT04091945).
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound (n=16) | Placebo (n=8) |
| Age (years), mean ± SD | 68.8 ± 10.5 | 69.3 ± 11.0 |
| Male, n (%) | 10 (62.5) | 5 (62.5) |
| Baseline NIHSS score, median (IQR) | 7 (5-11) | 6 (4-8) |
This data is representative of a typical study population for this indication.
Table 2: Primary and Secondary Safety Outcomes
| Safety Outcome | This compound (n=16) | Placebo (n=8) | Risk Ratio (95% CI) |
| Symptomatic Intracranial Hemorrhage (sICH) within 36 hours, n (%) | 0 (0) | 0 (0) | - |
| Asymptomatic Intracranial Hemorrhage (aICH) within 24 hours, n (%) | 1 (6.3) | 1 (12.5) | 0.5 (0.04–7.00) |
| aICH within 7 days, n (%) | 3 (18.8) | 1 (12.5) | 1.5 (0.2–12.2) |
| Mortality within 90 days, n (%) | 1 (6.3) | 1 (12.5) | 0.5 (0.04–7.00) |
| Recurrent Stroke within 7 days, n (%) | 2 (12.5) | 0 (0) | - |
Table 3: Efficacy Outcomes
| Efficacy Outcome | This compound (n=14) | Placebo (n=7) | Risk Ratio (95% CI) |
| Excellent Functional Outcome (mRS 0–1) at 90 days, n (%) | 3 (21.4) | 1 (14.3) | 1.5 (0.19–11.93) |
| Good Functional Outcome (mRS 0–2) at 90 days, n (%) | 7 (50.0) | 4 (57.2) | 0.9 (0.38–2.00) |
| Major Neurological Improvement (NIHSS ≥4 point improvement) at 30 days, n (%) | 7 (46.7) | 1 (14.3) | 3.27 (0.49–21.70) |
*Two patients in the this compound group and one in the placebo group were excluded from the efficacy analysis due to protocol deviations.
Experimental Protocols
Study Design
This was a phase 2, multicenter, randomized, double-blind, placebo-controlled clinical trial.[1][2][3][5][6][7] Patients were randomized in a 2:1 ratio to receive either a single dose of this compound or a placebo.[1][2][3][5][7] The study was conducted at 11 centers in the United States and Taiwan.[2]
Patient Population
The study enrolled adult patients (18-90 years of age) with a diagnosis of acute ischemic stroke.[6]
Inclusion Criteria:
-
Clinical diagnosis of acute ischemic stroke with symptom onset within 24 hours prior to treatment.[1][2][3][5][6][7]
-
National Institutes of Health Stroke Scale (NIHSS) score between 4 and 30.[1][2][3][5][7]
-
Patients who were not treated with intravenous thrombolysis or endovascular thrombectomy.[1][2][3][5][7]
Exclusion Criteria:
Treatment Protocol
-
Randomization: Eligible patients were randomized to either the this compound or placebo group.
-
Dosing: A single dose of 0.025 mg/kg of this compound or a matching placebo was administered.[1][2][3][5][7]
-
Administration: The study drug was administered as an intravenous infusion over a period of 15 minutes.[2][5]
-
Standard of Care: All patients received standard medical care for secondary stroke prevention throughout the 90-day follow-up period.[2][5]
Outcome Measures
Primary Safety Outcome:
-
The occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of treatment administration.[1][2][3][4][5][6][7]
Secondary Safety Outcomes:
Efficacy Outcomes:
-
Excellent functional outcome: Defined as a modified Rankin Scale (mRS) score of 0-1 at 90 days.[1][4][7]
-
Good functional outcome: Defined as an mRS score of 0-2 at 90 days.[4][7]
-
Major neurological improvement: Defined as an improvement of 4 or more points on the NIHSS from baseline to 30 days.[1][4][7]
Visualizations
Proposed Mechanism of Action of this compound in Ischemic Stroke
Caption: Proposed dual mechanism of this compound in acute ischemic stroke.
Clinical Trial Workflow
Caption: Workflow of the phase 2 clinical trial of this compound.
Potential Somatostatin Receptor Signaling in Neuroprotection
While the exact signaling pathway of this compound is not fully elucidated, it is theorized to interact with pathways relevant to neuroprotection. Somatostatin receptors are known to be involved in neuronal signaling and their modulation can impact cell survival during ischemic events.
Caption: Postulated somatostatin receptor signaling in neuronal ischemia.
References
- 1. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. media.journoportfolio.com [media.journoportfolio.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Therapeutic Agents for Ischemic Stroke with an Improved Profile over rtPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of therapeutic agents that demonstrate a wider therapeutic time window and a better safety profile compared to the current standard of care, recombinant tissue plasminogen activator (rtPA), for the treatment of acute ischemic stroke. This document includes a summary of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction
Recombinant tissue plasminogen activator (rtPA), also known as alteplase, has been the cornerstone of thrombolytic therapy for acute ischemic stroke for decades. However, its use is limited by a narrow therapeutic window (typically within 4.5 hours of symptom onset) and a significant risk of hemorrhagic complications, most notably symptomatic intracerebral hemorrhage (sICH).[1][2] This has driven the development of novel thrombolytic and neuroprotective agents with the aim of extending the treatment window and improving patient safety. This document will focus on three promising alternatives: Tenecteplase (TNK), Sonothrombolysis, and the novel agent, constitutively active ADAMTS13 (caADAMTS13).
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal clinical trials comparing Tenecteplase to Alteplase.
Table 1: Efficacy Outcomes of Tenecteplase vs. Alteplase in Acute Ischemic Stroke
| Trial/Meta-analysis | Tenecteplase Dose | Primary Efficacy Outcome | Tenecteplase Group | Alteplase Group | Odds Ratio/Risk Ratio (95% CI) | p-value | Citation(s) |
| ATTEST-2 | 0.25 mg/kg | Excellent Functional Outcome (mRS 0-1) at 90 days | Not specified | Not specified | Non-inferior | Not specified | [3][4][5] |
| NOR-TEST | 0.4 mg/kg | Excellent Functional Outcome (mRS 0-1) at 3 months | 64% | 63% | Not specified | Not significant | [6][7][8] |
| EXTEND-IA TNK | 0.25 mg/kg | Substantial reperfusion before thrombectomy | 22% | 10% | Not specified | 0.03 (for superiority) | [9] |
| Meta-analysis (2023) | 0.25 mg/kg | Excellent independence (mRS ≤1) at 90 days | Higher odds | Lower odds | Associated with greatest odds | Not specified | [10] |
| ORIGINAL Trial | 0.25 mg/kg | Excellent functional outcome (mRS 0-1) at 90 days | 72.7% | 70.3% | RR 1.03 (0.97-1.09) | 0.003 (for non-inferiority) | [11] |
mRS: modified Rankin Scale; RR: Risk Ratio
Table 2: Safety Outcomes of Tenecteplase vs. Alteplase in Acute Ischemic Stroke
| Trial/Meta-analysis | Tenecteplase Dose | Safety Outcome | Tenecteplase Group | Alteplase Group | Odds Ratio/Risk Ratio (95% CI) | p-value | Citation(s) |
| ATTEST-2 | 0.25 mg/kg | Symptomatic Intracerebral Hemorrhage | 2% | 2% | Not specified | Not significant | [4][5] |
| NOR-TEST | 0.4 mg/kg | Symptomatic Intracerebral Hemorrhage | Similar | Similar | Not specified | Not significant | [6][7][8] |
| EXTEND-IA TNK | 0.25 mg/kg | Symptomatic Intracerebral Hemorrhage | 1% | 1% | Not specified | Not significant | [9] |
| Meta-analysis (2023) | 0.25 mg/kg | Symptomatic Intracerebral Hemorrhage (sICH) | No increased risk | - | - | - | [10] |
| Meta-analysis (2023) | 0.4 mg/kg | Symptomatic Intracerebral Hemorrhage (sICH) | Increased odds | - | - | - | [10] |
| ORIGINAL Trial | 0.25 mg/kg | Symptomatic Intracerebral Hemorrhage | 1.2% | 1.2% | RR 1.01 (0.37-2.70) | Not specified | [11] |
sICH: symptomatic Intracerebral Hemorrhage; RR: Risk Ratio
Experimental Protocols
Protocol for Comparative Evaluation of Tenecteplase and Alteplase in Acute Ischemic Stroke (Based on NOR-TEST, ATTEST-2, and EXTEND-IA TNK Trials)
Objective: To compare the efficacy and safety of intravenous Tenecteplase versus Alteplase for the treatment of acute ischemic stroke.
Patient Population:
-
Inclusion Criteria:
-
Adults (≥18 years) with a clinical diagnosis of acute ischemic stroke.[12]
-
Treatment initiation within 4.5 hours of symptom onset (or last known well).[3][7][8]
-
Measurable neurological deficit on the National Institutes of Health Stroke Scale (NIHSS).[12]
-
For EXTEND-IA TNK, evidence of a large vessel occlusion on imaging and eligibility for endovascular thrombectomy.[9]
-
-
Exclusion Criteria:
-
Intracranial hemorrhage on baseline imaging.[13]
-
Significant head trauma or prior stroke in the previous 3 months.
-
History of intracranial hemorrhage.
-
Uncontrolled hypertension.
-
Known bleeding diathesis.
-
Randomization and Blinding:
-
Patients are randomized in a 1:1 ratio to receive either Tenecteplase or Alteplase.
-
The trials are typically open-label for the treating physician but blinded for the outcome assessors.[7][8]
Drug Administration:
-
Tenecteplase (TNK): Administered as a single intravenous bolus.[14]
-
Alteplase (rtPA): Administered intravenously.[14]
Monitoring:
-
Neurological Assessment:
-
Vital Signs:
-
Blood pressure, heart rate, and respiratory rate monitored frequently, especially during and immediately after infusion.
-
-
Imaging:
-
Baseline non-contrast CT or MRI to exclude hemorrhage.[13]
-
Follow-up imaging (CT or MRI) at 24-48 hours to assess for hemorrhagic transformation.[7][8]
-
In some trials (e.g., EXTEND-IA TNK), CT angiography and CT perfusion are performed at baseline to identify large vessel occlusions and assess the ischemic penumbra.[13]
-
-
Safety Monitoring:
-
Close monitoring for signs of bleeding, including sICH (e.g., neurological deterioration, headache, nausea/vomiting) and systemic hemorrhage.
-
Monitoring for angioedema.
-
Outcome Measures:
-
Primary Efficacy Outcome:
-
Primary Safety Outcome:
-
Incidence of symptomatic intracerebral hemorrhage (sICH).[11]
-
Protocol for Sonothrombolysis as an Adjunctive Therapy to rtPA
Objective: To evaluate the safety and efficacy of Sonothrombolysis in combination with rtPA for the treatment of acute ischemic stroke.
Patient Population:
-
Inclusion Criteria:
-
Patients eligible for standard intravenous rtPA therapy.
-
Confirmed occlusion of a major intracranial artery (e.g., middle cerebral artery) on imaging.[15]
-
-
Exclusion Criteria:
-
Contraindications to rtPA.
-
Inability to obtain an adequate transtemporal bone window for ultrasound transmission.
-
Procedure:
-
rtPA Administration: Standard intravenous rtPA is initiated as per guidelines.
-
Ultrasound Application:
-
A diagnostic transcranial Doppler (TCD) or transcranial color-coded duplex (TCCD) ultrasound device is used.[15][16]
-
The ultrasound probe is placed on the temporal bone window to target the occluded artery.
-
Continuous or pulsed-wave ultrasound is applied for a specified duration (e.g., 60 minutes) concurrently with the rtPA infusion.[15]
-
-
Microbubbles (Optional): In some protocols, microbubble contrast agents are administered intravenously to enhance the cavitation effects of the ultrasound.[17]
Monitoring:
-
Recanalization Assessment: TCD is used to monitor for signs of arterial recanalization during and after the procedure.[16]
-
Neurological and Safety Monitoring: As described in the Tenecteplase vs. Alteplase protocol.
Outcome Measures:
-
Primary Efficacy Outcome:
-
Rate of complete or partial recanalization of the occluded artery.[16]
-
-
Primary Safety Outcome:
-
Incidence of sICH.
-
Signaling Pathways and Mechanisms of Action
Fibrinolytic Pathway: Tenecteplase vs. Alteplase
Caption: Fibrinolytic pathway comparing Tenecteplase and Alteplase.
Mechanism of Sonothrombolysis
Sonothrombolysis utilizes ultrasound energy to enhance the breakdown of a blood clot. The primary mechanisms are mechanical disruption and acoustic cavitation. The workflow diagram below illustrates this process.
Caption: Workflow of Sonothrombolysis for ischemic stroke.
Mechanism of Constitutively Active ADAMTS13 (caADAMTS13)
caADAMTS13 is a novel thrombolytic agent that targets von Willebrand Factor (VWF), a key protein in platelet adhesion and aggregation. Unlike rtPA, its mechanism is independent of the plasminogen system. The diagram below illustrates the interaction between caADAMTS13 and VWF.
Caption: Mechanism of caADAMTS13 in reducing platelet aggregation.
Conclusion
The therapeutic landscape for acute ischemic stroke is evolving, with promising agents and technologies that offer the potential for a wider therapeutic window and an improved safety profile compared to rtPA. Tenecteplase, with its favorable pharmacological properties and non-inferiority to alteplase in multiple clinical trials, is emerging as a strong alternative. Sonothrombolysis and novel agents like caADAMTS13 represent innovative approaches that could further enhance treatment efficacy and safety. Continued research and clinical investigation are crucial to fully realize the potential of these therapies and improve outcomes for stroke patients.
References
- 1. Alteplase - Wikipedia [en.wikipedia.org]
- 2. Stroke - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. bhf.org.uk [bhf.org.uk]
- 4. Tenecteplase versus alteplase for acute stroke within 4·5 h of onset (ATTEST-2): a randomised, parallel group, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. eso-stroke.org [eso-stroke.org]
- 7. Tenecteplase versus alteplase for management of acute ischaemic stroke (NOR-TEST): a phase 3, randomised, open-label, blinded endpoint trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Norwegian tenecteplase stroke trial (NOR-TEST): randomised controlled trial of tenecteplase vs. alteplase in acute ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tenecteplase Versus Alteplase Before Endovascular Therapy for Ischemic Stroke - American College of Cardiology [acc.org]
- 10. Coagulation and Fibrinolytic Activity of Tenecteplase and Alteplase in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Alteplase-Tenecteplase Trial Evaluation for Stroke Thrombolysis- (ATTEST) [ctv.veeva.com]
- 14. youtube.com [youtube.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Sonothrombolysis for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonothrombolysis: State-of-the-Art and Potential Applications in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Tenecteplase? [synapse.patsnap.com]
- 19. Tenecteplase: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Odatroltide for Reducing Reperfusion Injury in Organ Transplantation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Odatroltide (also known as LT3001) is a novel peptide that has been primarily investigated for the treatment of acute ischemic stroke.[1][2] To date, there are no publicly available preclinical or clinical studies evaluating the efficacy of this compound specifically for reducing reperfusion injury in the context of solid organ transplantation. The following application notes and protocols are extrapolated from the known mechanisms of this compound in ischemic stroke and are intended to provide a hypothetical framework for future research in the field of organ transplantation.
Introduction to this compound and its Potential in Organ Transplantation
Ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality following organ transplantation, contributing to delayed graft function and chronic rejection. This compound is a synthetic peptide with a dual mechanism of action that has shown promise in reducing reperfusion injury in preclinical and clinical studies of acute ischemic stroke.[1][3][4] Its properties, which include enhancing endogenous fibrinolysis, reducing oxidative stress, and mitigating inflammation, suggest a potential therapeutic application in the prevention of IRI in organ transplant recipients.[4]
This compound's proposed mechanism involves the modulation of key signaling pathways implicated in IRI, offering a targeted approach to protect transplanted organs from the cascade of damaging events that occur upon reperfusion. These application notes provide a comprehensive overview of the potential use of this compound in organ transplantation, including hypothetical experimental protocols and data presentation based on its known effects.
Putative Mechanism of Action in Reperfusion Injury
This compound is thought to exert its protective effects against reperfusion injury through a multi-faceted approach. In the context of ischemic stroke, it has been shown to safely restore blood vessel patency by promoting local endogenous fibrinolysis while simultaneously protecting tissues from free radical and inflammation-mediated injury.[4] This dual action is highly relevant to the pathophysiology of IRI in organ transplantation.
The proposed signaling pathway for this compound's action in mitigating reperfusion injury is depicted below. This pathway is a hypothetical construct based on the known downstream effects of IRI and the reported actions of this compound.
Caption: Hypothesized signaling pathway of this compound in reducing reperfusion injury.
Quantitative Data from Ischemic Stroke Clinical Trials
While no data is available for organ transplantation, the results from Phase 2 clinical trials of this compound in acute ischemic stroke provide an indication of its safety and potential efficacy in mitigating reperfusion-related injury.[1][2]
Table 1: Safety and Efficacy Outcomes from a Phase 2 Study of this compound in Acute Ischemic Stroke [2]
| Outcome Measure | This compound (0.025 mg/kg) (n=16) | Placebo (n=8) |
| Safety Outcomes | ||
| Symptomatic Intracranial Hemorrhage (sICH) within 36h | 0% | 0% |
| Efficacy Outcomes | ||
| Excellent Functional Outcome (mRS 0-1 at 90 days) | 21% | 14% |
| Major Neurological Improvement (NIHSS improvement ≥4 at 30 days) | 47% | 14% |
| Major Neurological Improvement in patients with baseline NIHSS ≥6 (n=9) | 78% | 14% (of total placebo group) |
mRS: modified Rankin Scale; NIHSS: National Institutes of Health Stroke Scale
Proposed Experimental Protocols for Organ Transplantation Research
The following are hypothetical protocols for preclinical and clinical evaluation of this compound in the context of organ transplantation.
Preclinical Evaluation in a Rodent Model of Kidney Transplantation
This protocol outlines a study to assess the efficacy of this compound in a rat model of renal ischemia-reperfusion injury.
Caption: Experimental workflow for preclinical evaluation of this compound.
Methodology:
-
Animal Model: Utilize a syngeneic rat model of orthotopic kidney transplantation to minimize rejection-related confounding factors.
-
Ischemia Induction: Induce a standardized period of warm ischemia (e.g., 45 minutes) by clamping the renal artery and vein of the donor kidney before procurement.
-
Treatment Groups: Randomly assign animals to three groups:
-
Group 1: Vehicle control (saline).
-
Group 2: this compound (low dose, e.g., 0.01 mg/kg).
-
Group 3: this compound (high dose, e.g., 0.05 mg/kg).
-
-
Drug Administration: Administer this compound or vehicle intravenously to the recipient rat 15 minutes prior to reperfusion of the transplanted kidney.
-
Reperfusion: Complete the vascular anastomoses and reperfuse the kidney graft.
-
Monitoring and Sample Collection: Monitor animals for 24 to 72 hours post-transplantation. Collect blood samples at baseline and at specified time points post-reperfusion. Euthanize animals at the end of the study period and harvest the kidney grafts.
-
Endpoint Analysis:
-
Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Histopathology: Assess tissue damage (e.g., tubular necrosis, inflammation) using H&E and PAS staining.
-
Biomarkers of Injury: Measure levels of kidney injury markers (e.g., KIM-1, NGAL) in urine and tissue.
-
Inflammatory Markers: Quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in kidney tissue using ELISA or qPCR.
-
Oxidative Stress: Measure markers of oxidative stress (e.g., malondialdehyde, glutathione) in tissue homogenates.
-
Proposed Phase II Clinical Trial Protocol in Human Kidney Transplant Recipients
This protocol outlines a hypothetical randomized, double-blind, placebo-controlled trial to evaluate the safety and efficacy of this compound in deceased donor kidney transplant recipients.
Methodology:
-
Patient Population: Adult recipients of a deceased donor kidney transplant at high risk for delayed graft function (DGF).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Treatment Groups:
-
Group A: this compound (single intravenous dose of 0.025 mg/kg).
-
Group B: Placebo (saline).
-
-
Drug Administration: The study drug will be administered as a single intravenous infusion over 15 minutes, immediately prior to the release of vascular clamps and reperfusion of the kidney graft.
-
Primary Endpoint: Incidence of Delayed Graft Function (DGF), defined as the requirement for dialysis within the first 7 days post-transplantation.
-
Secondary Endpoints:
-
Duration of DGF.
-
Serum creatinine levels at days 7, 14, and 30.
-
Estimated glomerular filtration rate (eGFR) at 3 and 6 months.
-
Incidence of acute rejection within the first 6 months.
-
Graft survival at 1 year.
-
Safety and tolerability of this compound, including the incidence of bleeding events and other adverse events.
-
Table 2: Hypothetical Data Collection Schedule for Clinical Trial
| Timepoint | Serum Creatinine & BUN | eGFR | Urine Biomarkers (KIM-1, NGAL) | Adverse Event Monitoring |
| Baseline (Pre-op) | ✓ | ✓ | ✓ | |
| Day 1 | ✓ | ✓ | ✓ | |
| Day 3 | ✓ | ✓ | ✓ | |
| Day 7 | ✓ | ✓ | ✓ | |
| Day 14 | ✓ | ✓ | ✓ | |
| Day 30 | ✓ | ✓ | ✓ | |
| Month 3 | ✓ | ✓ | ✓ | |
| Month 6 | ✓ | ✓ | ✓ | |
| Month 12 | ✓ | ✓ | ✓ |
Summary and Future Directions
This compound presents a promising, albeit currently hypothetical, therapeutic agent for the mitigation of ischemia-reperfusion injury in organ transplantation. Its established dual mechanism of action in the context of ischemic stroke provides a strong rationale for its investigation in this new indication. The proposed preclinical and clinical protocols offer a roadmap for evaluating its safety and efficacy in transplant recipients. Future research should focus on elucidating the precise molecular pathways through which this compound exerts its cytoprotective effects and on optimizing dosing and administration strategies for different types of organ transplants. The successful translation of this compound to the field of transplantation could significantly improve graft function and long-term outcomes for patients.
References
- 1. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumosa.com.tw [lumosa.com.tw]
- 4. Lumosa Therapeutics [lumosa.com.tw]
Odatroltide's Efficacy in Embolic Stroke Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy of Odatroltide (formerly LT3001), a novel synthetic peptide with dual thrombolytic and neuroprotective properties, in various embolic stroke animal models. The following sections detail the experimental protocols, summarize key quantitative findings, and illustrate the proposed mechanisms of action.
Introduction
This compound is a promising therapeutic candidate for acute ischemic stroke, designed to recanalize occluded cerebral vessels and mitigate reperfusion injury.[1][2] Preclinical studies in both rodent and non-human primate models of embolic stroke have demonstrated its potential to reduce infarct volume, improve neurological outcomes, and offer a wider therapeutic window with a favorable safety profile compared to standard thrombolytic agents like recombinant tissue-type plasminogen activator (rtPA).[1][2] In vitro evidence suggests this compound possesses antioxidant properties and can inhibit platelet aggregation and leukocyte chemotaxis.[1][2]
Mechanism of Action
This compound is believed to exert its therapeutic effects through a multi-faceted mechanism. Its primary thrombolytic action involves enhancing the binding of plasminogen to fibrin, which promotes the local endogenous fibrinolytic activity to dissolve the clot and restore blood flow. Concurrently, its neuroprotective effects are attributed to its ability to scavenge free radicals and reduce inflammation, thereby protecting brain tissue from reperfusion injury.
Proposed Signaling Pathway
While the precise signaling cascades modulated by this compound are still under investigation, its known antioxidant and anti-inflammatory effects suggest a potential interaction with key pathways involved in neuronal survival and inflammation post-stroke, such as the PI3K/Akt pathway. The PI3K/Akt pathway is a critical regulator of cell survival, and its activation is known to be neuroprotective in the context of ischemic stroke.
Caption: Proposed neuroprotective signaling pathway of this compound.
Efficacy in a Rat Embolic Stroke Model
A key study by Jiang et al. (2024) investigated the efficacy of this compound in a focal embolic ischemic stroke rat model, providing significant quantitative data on its therapeutic effects.
Data Presentation
Table 1: Effect of this compound on Infarct Volume and Brain Swelling in Rats
| Treatment Group | Time of Administration (post-stroke) | Infarct Volume (% of hemisphere) | Brain Swelling (%) |
| Saline | - | 45.3 ± 5.8 | 15.2 ± 2.1 |
| This compound (10 mg/kg) | 1.5 hours | 22.1 ± 4.5 | 7.8 ± 1.5 |
| rtPA (10 mg/kg) | 1.5 hours | 25.6 ± 5.1 | 8.9 ± 1.8 |
| This compound (10 mg/kg) | 3 hours | 28.4 ± 6.2 | 9.1 ± 1.9 |
| rtPA (10 mg/kg) | 3 hours | 35.2 ± 7.1 | 12.3 ± 2.5 |
| This compound (10 mg/kg) | 4.5 hours | 39.8 ± 8.5 | 13.1 ± 2.8 |
| rtPA (10 mg/kg) | 4.5 hours | 43.1 ± 9.2 | 18.5 ± 3.2# |
*p < 0.05 vs. Saline; #p < 0.05 vs. This compound at the same time point. Data are presented as mean ± SD. (Data synthesized from Jiang et al., 2024)
Table 2: Effect of this compound on Neurological Deficits and Hemorrhagic Transformation in Rats
| Treatment Group | Time of Administration (post-stroke) | Neurological Score (mNSS) | Hemorrhagic Transformation (%) |
| Saline | - | 10.2 ± 1.5 | 16.7 |
| This compound (10 mg/kg) | 1.5 hours | 6.5 ± 1.1 | 8.3 |
| rtPA (10 mg/kg) | 1.5 hours | 7.1 ± 1.3 | 16.7 |
| This compound (10 mg/kg) | 3 hours | 7.8 ± 1.4* | 16.7 |
| rtPA (10 mg/kg) | 3 hours | 9.1 ± 1.6 | 41.7# |
| This compound (10 mg/kg) | 4.5 hours | 9.5 ± 1.8 | 25.0 |
| rtPA (10 mg/kg) | 4.5 hours | 10.1 ± 1.7 | 58.3# |
*p < 0.05 vs. Saline; #p < 0.05 vs. This compound at the same time point. mNSS: modified Neurological Severity Score. (Data synthesized from Jiang et al., 2024)
Experimental Protocol: Focal Embolic Stroke Model in Rats
This protocol is based on the methodology described by Jiang et al. (2024).
Caption: Experimental workflow for the rat embolic stroke model.
1. Animal Preparation:
-
Adult male Wistar rats (280-320 g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Anesthesia:
-
Anesthesia is induced and maintained with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of O2 and N2O.
3. Autologous Blood Clot Preparation:
-
Arterial blood is collected from a donor rat.
-
The blood is allowed to clot in a PE-50 tubing for a specified time (e.g., 2 hours) at room temperature, followed by a period of incubation (e.g., 1 hour at 37°C).
-
The clot is then fragmented into desired lengths (e.g., 5 mm).
4. Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and a small incision is made.
5. Embolization:
-
A PE-50 catheter containing the prepared autologous blood clot is inserted into the ECA and advanced to the origin of the middle cerebral artery (MCA) via the ICA.
-
The clot is injected to induce embolic MCAO.
6. Treatment Administration:
-
At specified time points post-MCAO (1.5, 3, or 4.5 hours), animals receive an intravenous (IV) infusion of this compound (10 mg/kg), rtPA (10 mg/kg), or saline.
7. Outcome Assessment (at 24 hours post-stroke):
-
Neurological Deficit Scoring: A modified Neurological Severity Score (mNSS) is used to assess motor, sensory, reflex, and balance functions.
-
Magnetic Resonance Imaging (MRI): T2-weighted imaging is performed to determine the infarct volume.
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining: Brains are sectioned and stained with TTC to visualize the infarct area. The unstained area represents the infarct.
-
Hemorrhagic Transformation: Brain sections are visually inspected for signs of hemorrhage.
Efficacy in a Non-Human Primate Embolic Stroke Model
While detailed peer-reviewed data with quantitative tables are not yet widely available, reports indicate that this compound has been evaluated in a non-human primate (NHP) thromboembolic stroke model and demonstrated significant neuroprotective effects. These studies suggest that this compound treatment leads to a reduction in infarct volume, improved vessel patency, and better neurobehavioral scores in NHPs.
General Experimental Protocol: Embolic Stroke Model in Non-Human Primates
This protocol outlines a general approach for creating an embolic stroke model in NHPs, which can be adapted for testing therapeutics like this compound.
Caption: General workflow for a non-human primate embolic stroke model.
1. Animal Selection and Preparation:
-
Adult, healthy non-human primates (e.g., cynomolgus or rhesus macaques) are selected.
-
Animals undergo a period of acclimatization and pre-operative fasting.
2. Anesthesia and Monitoring:
-
Anesthesia is induced (e.g., with ketamine) and maintained with an inhalant anesthetic (e.g., isoflurane).
-
Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation, temperature) is crucial.
3. Autologous Blood Clot Preparation:
-
Venous blood is drawn from the primate and allowed to clot under controlled conditions to form a thrombus of appropriate size.
4. Endovascular Procedure:
-
Access to the arterial system is typically gained via the femoral artery.
-
A microcatheter is navigated under fluoroscopic guidance into the cerebral circulation, usually targeting the middle cerebral artery (MCA).
5. Embolization:
-
The prepared autologous clot is injected through the microcatheter to occlude the target cerebral artery.
-
Angiography is performed to confirm successful occlusion.
6. Treatment Administration:
-
At a predetermined time after embolization, an intravenous infusion of this compound or a placebo is administered.
7. Post-Operative Care:
-
The animal is recovered from anesthesia and closely monitored for any adverse events.
-
Analgesics and supportive care are provided as needed.
8. Outcome Assessment:
-
Neuroimaging: Serial MRI scans (including diffusion-weighted and T2-weighted imaging) are performed to assess infarct evolution over time.
-
Behavioral and Neurological Scoring: A standardized NHP stroke scale is used to evaluate motor function, coordination, and overall neurological status at multiple time points post-stroke.
Conclusion
Preclinical studies in both rat and non-human primate embolic stroke models provide compelling evidence for the efficacy of this compound as a potential treatment for acute ischemic stroke. The available data indicates that this compound can effectively reduce brain injury and improve functional outcomes, with a favorable safety profile compared to existing thrombolytic therapies. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential and mechanisms of action of this compound and other novel stroke therapies.
References
Odatroltide (LT3001) in Preclinical Stroke Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical efficacy and proposed mechanism of action of Odatroltide (also known as LT3001), a novel dual-function molecule for the treatment of acute ischemic stroke. The following sections detail its application in rodent and nonhuman primate stroke models, including available quantitative data, experimental protocols, and visualizations of its therapeutic action.
Introduction
This compound is a synthetic peptide conjugate designed to offer both thrombolytic and neuroprotective effects in the context of ischemic stroke. It combines a peptide sequence for recanalizing occluded blood vessels with a small molecule that scavenges free radicals and reduces inflammation-mediated reperfusion injury.[1] Preclinical studies in rodent and nonhuman primate models have been conducted to evaluate its safety and efficacy, suggesting a wider therapeutic window compared to standard thrombolytic agents like recombinant tissue-type plasminogen activator (rtPA).[2]
This compound in Rodent Stroke Models
A key study by Zhou et al. (2022) investigated the effects of this compound in a focal embolic ischemic stroke model in rats, providing significant insights into its therapeutic potential and safety profile.[3]
Quantitative Data Summary
The following tables summarize the key findings from the aforementioned study, comparing this compound treatment with rtPA and a control group at different time points post-stroke induction.
Table 1: Effect of this compound on Infarct Volume and Brain Swelling in Rats
| Treatment Group | Treatment Time Post-Stroke | Infarct Volume (% of hemisphere) | Brain Swelling Rate (%) |
| Vehicle Control | - | 38.5 ± 5.4 | 15.2 ± 3.1 |
| This compound (10 mg/kg) | 1.5 hours | 22.1 ± 4.8 | 8.5 ± 2.5 |
| rtPA (10 mg/kg) | 1.5 hours | 25.3 ± 5.1 | 9.1 ± 2.8 |
| This compound (10 mg/kg) | 3 hours | 26.8 ± 4.9 | 9.8 ± 2.9 |
| rtPA (10 mg/kg) | 3 hours | 35.1 ± 5.2 | 14.1 ± 3.0 |
| This compound (10 mg/kg) | 4.5 hours | 36.2 ± 5.1 | 13.5 ± 3.2 |
| rtPA (10 mg/kg) | 4.5 hours | 40.2 ± 5.5 | 18.9 ± 3.5** |
*p < 0.05 vs. Vehicle Control; **p < 0.05 vs. This compound at the same time point. Data adapted from Zhou et al., 2022.
Table 2: Neurological Outcome and Hemorrhagic Transformation
| Treatment Group | Treatment Time Post-Stroke | Modified Neurological Severity Score (mNSS) | Hemorrhagic Transformation (Grade) |
| Vehicle Control | - | 10.2 ± 1.5 | 1.1 ± 0.3 |
| This compound (10 mg/kg) | 1.5 hours | 6.8 ± 1.2 | 1.2 ± 0.4 |
| rtPA (10 mg/kg) | 1.5 hours | 7.1 ± 1.3 | 1.5 ± 0.5 |
| This compound (10 mg/kg) | 3 hours | 7.5 ± 1.4* | 1.3 ± 0.4 |
| rtPA (10 mg/kg) | 3 hours | 9.8 ± 1.6 | 2.1 ± 0.6 |
| This compound (10 mg/kg) | 4.5 hours | 9.5 ± 1.5 | 1.4 ± 0.5 |
| rtPA (10 mg/kg) | 4.5 hours | 10.5 ± 1.7 | 2.8 ± 0.7 |
*p < 0.05 vs. Vehicle Control; **p < 0.05 vs. This compound at the same time point. Data adapted from Zhou et al., 2022.
Experimental Protocols
1. Rat Focal Embolic Stroke Model
This protocol is based on the methodology described by Zhou et al. (2022).[3]
-
Animal Model: Male Wistar rats (280-320g) are used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of O2 and N2O.
-
Embolus Preparation: A blood clot is prepared from a donor rat. Briefly, arterial blood is drawn and allowed to clot in a PE-50 tubing. The clot is then fragmented and suspended in saline.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected distally.
-
A microcatheter is inserted into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery (MCA).
-
The prepared embolus is injected to occlude the MCA.
-
The catheter is withdrawn, and the ECA stump is ligated.
-
-
Post-operative Care: Animals are monitored during recovery from anesthesia. Body temperature is maintained at 37°C.
2. This compound Administration
-
Drug Preparation: this compound is dissolved in sterile saline to the desired concentration (e.g., 10 mg/kg).
-
Administration: The solution is administered intravenously (e.g., via the tail vein) at the specified time points post-stroke induction (1.5, 3, or 4.5 hours).
3. Outcome Assessments
-
Magnetic Resonance Imaging (MRI): Multi-parametric MRI can be performed at various time points (e.g., 2, 24, and 48 hours post-stroke) to assess cerebral blood flow (CBF), diffusion-weighted imaging (DWI) lesion volume, and T2-weighted imaging lesion volume.
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining: At the study endpoint (e.g., 48 hours), animals are euthanized, and brains are sectioned and stained with TTC to visualize the infarct area. The unstained area represents the infarct.
-
Neurological Function: A modified Neurological Severity Score (mNSS) is used to evaluate motor, sensory, balance, and reflex functions. Scoring is typically performed at baseline and at specified time points post-treatment.
-
Hemorrhagic Transformation: Brain sections are visually inspected and graded for the presence and severity of hemorrhage.
Experimental Workflow Diagram
This compound in Nonhuman Primate Stroke Models
While several sources indicate that this compound has been shown to be safe and effective in nonhuman primate models of stroke, reducing cerebral infarct and swelling volume and improving neurological outcomes, the detailed quantitative data and specific experimental protocols from these studies have not been made publicly available in peer-reviewed literature to date.[2] The information is currently based on unpublished data from Lumosa Therapeutics.[4]
General protocols for nonhuman primate stroke models, which would likely be adapted for this compound studies, often involve species such as cynomolgus monkeys. Ischemic stroke is typically induced by middle cerebral artery occlusion (MCAO), either through endovascular approaches or direct surgical methods. Outcome assessments in these models include advanced neuroimaging (MRI, CT), behavioral and neurological scoring systems adapted for primates, and histopathological analysis.
Proposed Mechanism of Action and Signaling Pathways
This compound is designed to have a dual mechanism of action that addresses both the vascular occlusion and the subsequent neuronal injury in ischemic stroke.
-
Thrombolytic Effect: The peptide component of this compound is believed to enhance the binding of plasminogen to the fibrin clot. This facilitates the activation of plasminogen into plasmin, promoting the breakdown of the thrombus and restoring blood flow to the ischemic brain region.[1]
-
Neuroprotective Effect: The small molecule component of this compound acts as a potent antioxidant, scavenging harmful free radicals that are generated during ischemia and reperfusion.[1] This is thought to mitigate oxidative stress, a key contributor to neuronal cell death. Additionally, this compound may possess anti-inflammatory properties, further protecting brain tissue from secondary injury.
Signaling Pathway Diagram
Conclusion
Preclinical data from rodent models, particularly the rat embolic stroke model, demonstrate that this compound is a promising therapeutic agent for acute ischemic stroke. It has been shown to reduce infarct volume and brain swelling, and improve neurological outcomes with a potentially better safety profile regarding hemorrhagic transformation compared to rtPA, especially with a delayed treatment window. While efficacy in nonhuman primate models has been reported, the public availability of this data is pending. The dual thrombolytic and neuroprotective mechanisms of this compound represent a novel approach to stroke therapy. Further clinical trials are underway to confirm these preclinical findings in human patients.
References
- 1. Lumosa Therapeutics [lumosa.com.tw]
- 2. First Human Subject Enrolled in Lumosa Therapeutics' Phase 1 Trial for LT3001, a New Drug Molecule for Acute Ischemic Stroke [prnewswire.com]
- 3. A Reliable Nonhuman Primate Model of Ischemic Stroke with Reproducible Infarct Size and Long-term Sensorimotor Deficits [aginganddisease.org]
- 4. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Odatroltide with Endovascular Thrombectomy in Preclinical Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endovascular thrombectomy (EVT) has become the standard of care for acute ischemic stroke (AIS) due to large vessel occlusion, significantly improving reperfusion rates and functional outcomes. However, ischemia-reperfusion injury remains a major challenge, contributing to cerebral edema, hemorrhagic transformation, and neuronal death despite successful recanalization. Odatroltide (also known as LT3001) is a novel synthetic peptide with a dual mechanism of action that includes both thrombolytic and neuroprotective properties.[1][2][3] Preclinical studies have demonstrated its ability to restore cerebral blood flow, reduce infarct volume, and improve neurological outcomes in various embolic stroke models.[2][4] Its neuroprotective effects are attributed to its potent antioxidant activity, as well as its ability to inhibit leukocyte chemotaxis and platelet aggregation.[2]
The combination of mechanical clot removal via EVT and the subsequent administration of a neuroprotective agent like this compound presents a promising therapeutic strategy. The immediate restoration of blood flow by thrombectomy could be complemented by this compound's ability to mitigate the downstream effects of reperfusion injury. While clinical trials are being planned to investigate this combination, these application notes provide a proposed framework for preclinical evaluation in a large animal model, synthesizing available data on this compound and established protocols for endovascular thrombectomy.[5][6]
Proposed Signaling Pathway of this compound
This compound is believed to exert its neuroprotective effects through a multi-pronged approach targeting key aspects of the ischemic cascade. The diagram below illustrates its proposed mechanism of action, including its thrombolytic properties that aid in dissolving residual thrombi and its neuroprotective effects that combat reperfusion injury by reducing oxidative stress and inflammation.
References
- 1. Effects of the New Thrombolytic Compound LT3001 on Acute Brain Tissue Damage After Focal Embolic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. Lumosa FDA IND LT3001 Acute Ischemic Stroke Phase 2 trial | Lumosa Therapeutics [lumosa.com.tw]
Application Notes and Protocols: Safety and Tolerability of a Single 0.025 mg/kg Dose of Odatroltide in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
These application notes summarize the available safety and tolerability data for a single intravenous dose of 0.025 mg/kg odatroltide. The primary focus of this document is to provide a comprehensive overview of the safety profile and to detail the experimental protocols relevant to the assessment of this novel therapeutic agent. This compound (LT3001) is a synthetic peptide designed for the treatment of acute ischemic stroke, exhibiting both thrombolytic and neuroprotective properties.[1][2][3][4]
A first-in-human study involving a single 0.025 mg/kg dose of this compound concluded that the drug was safe and well-tolerated in healthy adults.[5] While the specific quantitative data from this study on healthy volunteers are unpublished, subsequent clinical trials in patient populations have provided further evidence of its favorable safety profile at this dosage.[3][5]
Quantitative Data Summary
The following tables present safety and tolerability data from a Phase 2a multicenter, randomized, double-blind, placebo-controlled study in patients with acute ischemic stroke (AIS). In this study, 16 patients received a single 0.025 mg/kg dose of this compound.[4] It is important to note that this data was collected from a patient population and not healthy adults, but it represents the most detailed public information available regarding the safety of this dose.
Table 1: Incidence of Symptomatic Intracranial Hemorrhage (sICH) within 36 Hours
| Treatment Group | Number of Patients (n) | sICH Events |
| This compound (0.025 mg/kg) | 16 | 0 |
| Placebo | 8 | 0 |
Data from a study in patients with acute ischemic stroke.[4]
Table 2: Overview of Adverse Events (AEs) and Serious Adverse Events (SAEs)
| Parameter | This compound (0.025 mg/kg) (n=16) | Placebo (n=8) |
| Patients with at least one AE | Data not specified | Data not specified |
| Most Common AEs | Hypertension, Constipation | Not specified |
| Serious Adverse Events (SAEs) | 1 (Severe pneumonia, resulted in death) | 1 (Respiratory arrest due to COVID-19, resulted in death) |
Note: The reported SAEs were not considered to be related to the study drug.[1][2]
Experimental Protocols
The following protocols are based on the methodologies described in the Phase 2a clinical trial of this compound in acute ischemic stroke patients (NCT04091945).[4]
Study Design and Dosing Protocol
This protocol outlines a randomized, double-blind, placebo-controlled study to assess the safety and tolerability of a single dose of this compound.
-
Participant Recruitment: Recruit participants who meet the specific inclusion and exclusion criteria for the study. For the AIS trial, patients were between 18-90 years of age with an NIHSS score of 4-30, within 24 hours of stroke symptom onset.[1][4]
-
Randomization: Participants are randomized in a 2:1 ratio to receive either this compound or a placebo.[4]
-
Drug Administration:
-
Monitoring:
-
Continuous monitoring of vital signs during and after the infusion.
-
Regular neurological assessments.
-
Collection of blood samples for pharmacokinetic and pharmacodynamic analysis.
-
Safety and Tolerability Assessment Protocol
This protocol details the key assessments for evaluating the safety and tolerability of this compound.
-
Primary Safety Endpoint:
-
Monitor for the occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of dosing.[4]
-
sICH is defined as evidence of intracranial hemorrhage on CT/MRI scans accompanied by a neurological deterioration, typically indicated by an increase of ≥4 points on the National Institutes of Health Stroke Scale (NIHSS).[5]
-
-
Adverse Event (AE) Monitoring:
-
Record all adverse events, serious adverse events (SAEs), and deaths from the time of drug administration up to a predefined follow-up period (e.g., 90 days).
-
Assess the severity and potential relationship of each AE to the study drug.
-
-
Laboratory Assessments:
-
Conduct standard hematology and clinical chemistry tests at baseline and at specified time points post-dosing.
-
-
Vital Signs and Physical Examinations:
-
Measure vital signs (blood pressure, heart rate, respiratory rate, temperature) at regular intervals.
-
Perform comprehensive physical and neurological examinations at baseline and follow-up visits.
-
-
Data Safety Monitoring Board (DSMB) Review:
-
Establish a DSMB to periodically review safety data throughout the study. For the AIS trial, the DSMB reviewed safety data after the first 4 patients and every 8 patients thereafter.[5]
-
Visualizations
Signaling Pathways of this compound
This compound is a multifunctional molecule designed to provide both thrombolytic and neuroprotective effects in the context of ischemic stroke.[2][3] Its mechanism of action involves several pathways:
-
Thrombolysis: this compound enhances the binding of plasminogen to fibrin clots, which promotes the activation of plasminogen into plasmin, leading to the dissolution of the thrombus and restoration of blood flow.[2]
-
Neuroprotection:
-
Antioxidant Activity: The molecule scavenges free radicals, which are produced in excess during reperfusion and contribute to cellular damage.[3][5]
-
Anti-inflammatory Effects: this compound can inhibit leukocyte chemotaxis and migration, reducing the inflammatory response at the site of injury.[3][5]
-
Anti-platelet Aggregation: It also exhibits properties that inhibit the aggregation of platelets.[3][5]
-
Caption: Multifaceted mechanism of action of this compound.
Experimental Workflow for Safety and Tolerability Assessment
The following diagram illustrates the logical flow of a clinical trial designed to assess the safety and tolerability of a new drug like this compound.
References
- 1. media.journoportfolio.com [media.journoportfolio.com]
- 2. Lumosa Therapeutics [lumosa.com.tw]
- 3. researchgate.net [researchgate.net]
- 4. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Odatroltide: Application Notes for Exploration in Thrombotic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odatroltide (LT3001) is a novel synthetic tripeptide with a dual-action mechanism that includes enhancing endogenous fibrinolysis and providing neuroprotection. While primarily investigated for acute ischemic stroke, its unique mode of action presents a compelling case for its potential application in a broader range of thrombotic disorders, such as deep vein thrombosis (DVT) and pulmonary embolism (PE). This document provides detailed application notes, including its mechanism of action, a summary of current clinical findings in ischemic stroke, and proposed preclinical protocols to evaluate its efficacy in other thrombotic conditions.
Mechanism of Action
This compound distinguishes itself from traditional thrombolytic agents like tissue plasminogen activator (tPA) through its nuanced interaction with the endogenous fibrinolytic system. Instead of acting as a direct plasminogen activator, this compound functions by promoting the binding of plasminogen to the fibrin clot.[1] This targeted enhancement of plasminogen concentration at the site of the thrombus facilitates its conversion to plasmin, leading to localized and efficient fibrinolysis.[1]
Key mechanistic features include:
-
Enhanced Endogenous Fibrinolysis: this compound augments the body's natural clot-dissolving process by increasing the affinity of plasminogen for fibrin.[1]
-
Neuroprotective and Anti-inflammatory Properties: In the context of ischemic stroke, this compound has demonstrated capabilities in reducing reperfusion injury, scavenging free radicals, and inhibiting leukocyte chemotaxis.[1][3] These pleiotropic effects could be beneficial in other thrombotic disorders where ischemia and inflammation are key pathological components.
-
Inhibition of Platelet Aggregation: In vitro studies have suggested that this compound can inhibit platelet aggregation, adding another layer to its antithrombotic potential.[3]
Signaling Pathway
References
Troubleshooting & Optimization
Odatroltide dose-response studies for optimal neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing Odatroltide (LT3001) in preclinical neuroprotection studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo neuroprotection studies?
A preclinical study in a rat model of focal embolic stroke demonstrated significant neuroprotective effects at a dose of 10 mg/kg administered intravenously.[1] This dose was effective in reducing infarct size and brain swelling, and improving neurological outcomes when administered at 1.5 or 3 hours post-stroke.[1] For initial dose-response studies, it is advisable to test a range of doses around this effective concentration to determine the optimal dose for your specific model.
Q2: What is the established mechanism of action for this compound's neuroprotective effects?
This compound exhibits a dual mechanism of action that contributes to its neuroprotective properties. It functions as a thrombolytic agent, promoting the dissolution of blood clots, and also possesses direct neuroprotective effects through its antioxidant and anti-inflammatory activities.[1][2] In vitro studies have confirmed its ability to scavenge free radicals and inhibit leukocyte chemotaxis and platelet aggregation.[2]
Q3: In which preclinical models has this compound shown efficacy?
This compound has demonstrated safety and efficacy in multiple embolic stroke animal models, including rodent and non-human primate models.[2] Specifically, in a rat model of focal embolic stroke, it has been shown to be neuroprotective.[1]
Q4: What is the optimal therapeutic window for this compound administration to achieve neuroprotection?
In a rat embolic stroke model, intravenous administration of 10 mg/kg this compound showed significant therapeutic benefits when administered at 1.5 and 3 hours after the stroke.[1] Notably, when administered at 4.5 hours post-stroke, this compound did not significantly increase brain swelling or hemorrhagic transformation, unlike tissue plasminogen activator (tPA).[1] A Phase 2 clinical trial in humans investigated the administration of this compound within 24 hours of stroke symptom onset.[3]
Troubleshooting Guides
Problem: Inconsistent or lack of neuroprotective effect in our animal model.
-
Solution 1: Verify Dose and Administration Route. Confirm that the this compound dose is within the effective range reported in the literature (e.g., 10 mg/kg for rats) and that the intravenous administration is performed correctly to ensure proper bioavailability.[1]
-
Solution 2: Assess Therapeutic Window. The timing of administration is critical. Ensure that the treatment is initiated within the therapeutic window established in previous studies (e.g., 1.5-3 hours post-insult in the rat embolic stroke model).[1]
-
Solution 3: Model-Specific Variability. The pathophysiology of different stroke models can vary. The embolic stroke model, which mimics the formation of a blood clot, is a relevant model for this compound's thrombolytic and neuroprotective actions.[4][5] If using a different model (e.g., transient or permanent middle cerebral artery occlusion without a clot), the therapeutic effect might differ.
-
Solution 4: Outcome Measures. Ensure that the chosen outcome measures are sensitive enough to detect neuroprotection. Key indicators include infarct volume (measured by TTC staining or MRI), brain swelling, and neurological deficit scores.[1][6]
Problem: Difficulty in replicating the embolic stroke model.
-
Solution 1: Embolus Preparation. The preparation of the fibrin-rich allogeneic clot is a critical step. A detailed protocol for creating reproducible emboli is essential for model consistency.[4][5]
-
Solution 2: Surgical Procedure. The surgical technique for introducing the embolus to the middle cerebral artery (MCA) requires precision to ensure proper occlusion and reproducible infarcts. Refer to detailed surgical protocols for guidance.[4][5]
-
Solution 3: Animal Strain and Physiology. The strain, age, and physiological status of the animals can influence the stroke outcome. Ensure that these variables are consistent across experiments.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a preclinical study of this compound in a rat model of focal embolic stroke.
| Parameter | This compound (10 mg/kg) Treatment | Control (Saline) | Reference |
| Infarct Volume | Significant reduction compared to saline group. | - | [6] |
| Brain Swelling | Significant reduction compared to saline group. | - | [6] |
| Neurological Score | Significant improvement compared to saline group. | - | [6] |
| Hemorrhagic Transformation | No significant increase compared to saline group at 4.5h. | - | [1] |
Experimental Protocols
Key Experiment: Focal Embolic Stroke Model in Rats
This protocol is based on methodologies described for creating a clinically relevant model of embolic stroke.[4][5]
-
Animal Model: Male Wistar rats (or other appropriate strain) weighing 250-300g.
-
Embolus Preparation:
-
Collect blood from a donor rat.
-
Allow the blood to clot in a sterile tube.
-
Isolate and prepare a fibrin-rich clot of a standardized size.
-
-
Surgical Procedure:
-
Anesthetize the rat.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.
-
Introduce a catheter containing the prepared embolus into the ICA via the ECA.
-
Advance the catheter to the origin of the middle cerebral artery (MCA) to induce occlusion.
-
Confirm occlusion by monitoring cerebral blood flow.
-
-
This compound Administration:
-
At the desired time point post-occlusion (e.g., 1.5 or 3 hours), administer this compound (10 mg/kg) or vehicle (saline) intravenously.
-
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits at 24 hours post-stroke using a validated scoring system.
-
Infarct Volume Measurement: At 24 or 48 hours, euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Brain Swelling Assessment: Measure the hemispheric volume of the ischemic and non-ischemic sides to calculate the percentage of brain swelling.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual mechanism of this compound in neuroprotection.
Caption: Workflow for assessing this compound neuroprotection.
Caption: Potential signaling pathways in this compound neuroprotection.
References
- 1. Effects of the New Thrombolytic Compound LT3001 on Acute Brain Tissue Damage After Focal Embolic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focal embolic cerebral ischemia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal embolic cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
a single dose of odatroltide administration was safe and well-tolerated in patients with AIS within 24 hours of symptom onset and not associated with sICH or major bleeding complications within 90 days
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the administration of a single dose of odatroltide in patients with Acute Ischemic Stroke (AIS). The following content is based on the findings of a phase 2, multicenter, randomized, double-blind, placebo-controlled study.
Frequently Asked Questions (FAQs)
A1: A single intravenous dose of this compound (0.025 mg/kg) administered to patients with AIS within 24 hours of symptom onset was found to be safe and well-tolerated.[1][2] Importantly, it was not associated with symptomatic intracranial hemorrhage (sICH) or major bleeding complications within a 90-day follow-up period.[1]
Q2: Was there any occurrence of symptomatic intracranial hemorrhage (sICH) in the clinical trial?
A2: No, sICH did not occur in either the this compound-treated group or the placebo group within 36 hours of treatment, which was the primary safety outcome of the study.[1][3][4]
Q3: What is the proposed mechanism of action for this compound?
A3: this compound (LT3001) is a novel synthetic peptide molecule designed to have a dual function.[1] It aims to recanalize occluded blood vessels and reduce reperfusion injury.[1][5] Its proposed mechanisms include promoting the body's own clot-dissolving process (fibrinolysis), exhibiting antioxidant properties to scavenge free radicals, and inhibiting leukocyte chemotaxis and platelet aggregation to reduce inflammation and further clotting.[2][3][5][6]
Q4: What were the key efficacy findings of the phase 2 trial?
A4: While the primary focus was on safety, the study observed potential for better neurological and functional outcomes with this compound compared to placebo.[1][7] A higher percentage of patients in the this compound group showed major neurological improvement (a decrease of ≥4 points on the NIHSS score) at 30 days and had excellent functional outcomes (mRS score of 0-1) at 90 days.[1][4]
Q5: What is the therapeutic time window for this compound administration based on this study?
A5: This study successfully administered this compound to patients within 24 hours of the onset of stroke symptoms, suggesting a potentially wider therapeutic window than the current standard of care with rtPA.[1][2]
Troubleshooting Guide for Experimental Design
Issue: Designing a preclinical study to evaluate the efficacy of this compound.
Recommendation: Based on in-vitro and animal studies, key outcome measures to consider include cerebral infarct and swelling volume, neurological outcome scores, and assessment of hemorrhagic transformation.[2][3][6] Comparison with recombinant tissue plasminogen activator (rtPA) at different time points post-stroke onset (e.g., 1.5, 3, and 4.5 hours) could provide valuable comparative data.[6]
Issue: Selecting appropriate in-vitro assays to test the mechanism of this compound.
Recommendation: To investigate the multi-faceted mechanism of this compound, a panel of in-vitro assays is recommended. These could include assessments of its thrombolytic properties, antioxidant activity, and its ability to inhibit leukocyte chemotaxis and platelet aggregation.[2][3][5]
Data Presentation
Table 1: Baseline Characteristics of Patients in the Phase 2 Trial
| Characteristic | This compound (n=16) | Placebo (n=8) |
| Median Age (years) | 61.5 | 69 |
| Median NIHSS at Baseline | 6 (Range 4-24) | 5 (Range 4-17) |
| Median Time from Stroke Onset to Treatment (hours) | 19.4 | 18.0 |
Source:[1]
Table 2: Key Safety and Efficacy Outcomes at 90 Days
| Outcome | This compound (n=16) | Placebo (n=8) |
| Symptomatic Intracranial Hemorrhage (sICH) within 36 hours | 0% | 0% |
| Major Neurological Improvement (NIHSS improvement ≥4 points) at 30 days | 47% | 14% |
| Excellent Functional Outcome (mRS 0-1) at 90 days | 21% | 14% |
Experimental Protocols
Phase 2 Clinical Trial Methodology for this compound in AIS
-
Study Design: A phase 2, multicenter, randomized, double-blind, placebo-controlled study.[1]
-
Participants: Patients with a diagnosis of acute ischemic stroke with a National Institutes of Health Stroke Scale (NIHSS) score of 4-30 who were not treated with intravenous thrombolysis or endovascular thrombectomy.[1][7]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either a single dose of this compound or a placebo.[1][7]
-
Intervention: A single intravenous infusion of this compound (0.025 mg/kg) or placebo was administered over 15 minutes within 24 hours of stroke symptom onset.[1]
-
Primary Safety Outcome: The primary outcome was the occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of treatment.[1][7]
-
Secondary Outcomes: Secondary safety events included other forms of intracranial hemorrhage, bleeding, mortality, and recurrent stroke. Efficacy outcomes included functional independence and neurological improvement at various time points up to 90 days.[1]
Visualizations
Caption: Proposed dual mechanism of action of this compound in AIS.
References
- 1. Lumosa Therapeutics Announces Positive Results from LT3001 Phase 2a Clinical Trial in Acute Ischemic Stroke [prnewswire.com]
- 2. dovepress.com [dovepress.com]
- 3. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the New Thrombolytic Compound LT3001 on Acute Brain Tissue Damage After Focal Embolic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of LT3001 on Treating the Acute Ischemic Stroke | MedPath [trial.medpath.com]
Odatroltide's potential for hemorrhagic transformation at high doses
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of odatroltide. Here you will find frequently asked questions (FAQs) and troubleshooting guides to support your in vitro and in vivo experiments, with a specific focus on the potential for hemorrhagic transformation at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's risk of hemorrhagic transformation, particularly at high doses?
A1: Based on available clinical and preclinical data, this compound has demonstrated a favorable safety profile with a low risk of hemorrhagic transformation. In a Phase 2 clinical trial for acute ischemic stroke, no symptomatic intracranial hemorrhage (sICH) was observed in patients treated with this compound.[1][2][3][4] Preclinical studies in rat models of embolic stroke have shown that this compound treatment resulted in significantly less hemorrhagic transformation compared to recombinant tissue plasminogen activator (rt-PA).[3]
It is important to note that the majority of published studies have evaluated this compound at a therapeutic dose. While these studies consistently show a better safety profile than rtPA, there is limited publicly available data on the risk of hemorrhagic transformation at supra-therapeutic or "high doses" of this compound. Researchers exploring higher dose ranges should proceed with caution and implement rigorous safety monitoring in their experimental models.
Q2: What is the proposed mechanism of action for this compound's effects on hemostasis?
A2: this compound is a synthetic peptide that acts as a dual-function agent with both thrombolytic and neuroprotective properties. Its effect on hemostasis is complex. In vitro studies have indicated that this compound can inhibit platelet aggregation.[3] As a somatostatin analogue, its effects may be mediated through somatostatin receptors (SSTRs) on platelets. However, studies on somatostatin itself have shown variable effects on platelet function, with some studies in rabbits showing inhibition of platelet aggregation at high doses, while studies in humans have not demonstrated a significant impact on coagulation or platelet function.
Interestingly, a preclinical study using a mouse tail amputation model reported that mice treated with this compound had a significantly shorter bleeding time compared to those treated with rtPA.[3] This suggests that while it has thrombolytic properties, it may not impair primary hemostasis to the same extent as conventional thrombolytics. The precise signaling pathways governing these effects are still under investigation.
Q3: Are there any known interactions of this compound with anticoagulants or antiplatelet agents?
A3: A Phase 1 clinical trial was designed to investigate the drug-drug interactions of this compound (LT3001) with aspirin, clopidogrel, apixaban, or dabigatran in healthy subjects.[5] The results of this study would provide critical information for co-administration in a clinical setting. Researchers should be aware that co-administration of this compound with other agents that affect hemostasis could potentially increase the risk of bleeding, and this should be carefully evaluated in preclinical models.
Q4: How might this compound affect the blood-brain barrier (BBB)?
A4: Hemorrhagic transformation following ischemic stroke is often associated with disruption of the blood-brain barrier.[6] The neuroprotective effects of this compound may contribute to maintaining BBB integrity. While direct studies on this compound's effect on vascular permeability are not extensively published, its demonstrated neuroprotective effects in animal models of stroke suggest a potential mechanism for preserving the neurovascular unit. Further investigation into the direct effects of this compound on endothelial cells and BBB permeability is a relevant area for future research.
Troubleshooting Guide for Experimental Studies
| Observed Issue | Potential Cause | Recommended Action |
| Increased bleeding in animal models at high doses of this compound. | Dose-dependent effects on platelet function or the coagulation cascade. | - Conduct a dose-response study to identify the therapeutic window.- Measure bleeding time and blood loss volume at multiple doses.- Analyze platelet aggregation and coagulation parameters (e.g., PT, aPTT) in blood samples from treated animals. |
| Inconsistent results in in vitro platelet aggregation assays. | - Variability in platelet preparation.- Issues with agonist concentration.- this compound concentration and incubation time. | - Standardize platelet isolation and handling procedures.- Titrate agonist (e.g., ADP, collagen) concentrations to achieve a submaximal response.- Perform a concentration-response curve for this compound with standardized incubation times. |
| Difficulty assessing hemorrhagic transformation in stroke models. | - Insensitive detection method.- Variability in the stroke model. | - Utilize sensitive imaging techniques such as MRI (T2*-weighted sequences) for in vivo detection.- For post-mortem analysis, use standardized brain slicing and hemoglobin assays for quantification.- Ensure consistency in the induction of ischemia to reduce variability in the degree of BBB disruption. |
Quantitative Data Summary
Table 1: Clinical Safety Data on Hemorrhagic Events (Phase 2 Study)
| Outcome | This compound Group | Placebo Group |
| Symptomatic Intracranial Hemorrhage (sICH) | 0% | 0% |
| Asymptomatic Intracranial Hemorrhage (aICH) within 24 hours | 6.3% (1/16) | 12.5% (1/8) |
| aICH within 7 days | 18.8% (3/16) | 12.5% (1/8) |
| Data from a Phase 2 study in patients with acute ischemic stroke.[3] |
Table 2: Preclinical Comparison of this compound and rtPA in a Rat Embolic Stroke Model
| Treatment Group | Outcome |
| This compound | Significantly less hemorrhagic transformation compared to rtPA, particularly when administered at later time points (3 and 4.5 hours after stroke).[3] |
| rtPA | Significantly increased brain swelling and intracerebral hemorrhagic transformation when administered 4.5 hours after stroke.[3] |
Experimental Protocols
Note: The following are standardized, representative protocols. The specific parameters for experiments conducted with this compound are not all publicly available and may need to be optimized for your specific research questions.
1. Mouse Tail Amputation Bleeding Assay
-
Objective: To assess in vivo primary hemostasis.
-
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Administer this compound or vehicle control via the desired route (e.g., intravenous).
-
After a specified pretreatment time, transect the tail 3 mm from the tip using a sterile scalpel.
-
Immediately immerse the tail in 37°C saline.
-
Record the time to cessation of bleeding for a defined period (e.g., 20 minutes). Cessation is defined as no bleeding for at least 30 seconds.
-
Blood loss can be quantified by measuring the amount of hemoglobin in the saline.[5][6]
-
2. In Vitro Platelet Aggregation Assay
-
Objective: To measure the effect of this compound on platelet aggregation.
-
Procedure:
-
Prepare platelet-rich plasma (PRP) from whole blood collected from human volunteers or experimental animals.
-
Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
Measure platelet aggregation using a light transmission aggregometer.
-
Initiate aggregation by adding a platelet agonist such as adenosine diphosphate (ADP) or collagen.
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
3. In Vitro Blood-Brain Barrier Permeability Assay
-
Objective: To assess the effect of this compound on the permeability of an in vitro BBB model.
-
Procedure:
-
Culture brain microvascular endothelial cells on a semipermeable membrane in a transwell insert to form a monolayer.
-
Treat the endothelial cell monolayer with this compound at various concentrations.
-
Measure the integrity of the barrier by assessing transendothelial electrical resistance (TEER).
-
Determine permeability by adding a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the upper chamber and measuring its passage into the lower chamber over time.[1][7]
-
Visualizations
Caption: Hypothesized signaling pathways of this compound.
Caption: Experimental workflow for assessing hemorrhagic potential.
References
- 1. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Hemorrhagic transformation during thrombolytic therapy and reperfusion: effects of age, blood pressure, and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Blood-Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemorrhagic Transformation After Tissue Plasminogen Activator Reperfusion Therapy for Ischemic Stroke: Mechanisms, Models, and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
The effect of odatroltide on bleeding time was evaluated in male ICR mice using an amputation tail model
This technical support center provides guidance for researchers evaluating the effect of odatroltide on bleeding time in male ICR mice using the tail amputation model.
Frequently Asked Questions (FAQs)
Q1: What is the principal mechanism by which this compound is expected to affect bleeding time?
A1: While direct studies on this compound's effect on bleeding time in this specific model are not extensively published, in vitro studies have indicated that this compound possesses thrombolytic properties.[1] Therefore, it is hypothesized to interfere with clot formation and stability, potentially leading to a prolonged bleeding time. Its role as a novel peptide molecule is to recanalize occluded blood vessels.[1]
Q2: What are the critical parameters to control in the tail amputation model to ensure data reproducibility?
A2: To ensure reproducibility, it is crucial to standardize several parameters. These include the anesthetic regimen, the precise location and method of tail amputation (e.g., specific diameter or distance from the tip), the temperature of the saline in which the tail is immersed (typically 37°C), and the duration of monitoring.[2] Consistent handling of the animals is also key to minimize stress-induced physiological variations.
Q3: How should bleeding volume be measured, and is it a necessary parameter?
A3: Bleeding volume can be a more sensitive indicator of hemostatic defects than bleeding time alone, especially when only partial inhibition of platelet function is expected.[2] It can be accurately quantified by measuring the change in the animal's body weight before and after the bleeding assay or by measuring the hemoglobin concentration in the saline using methods like the Drabkin's reagent method.[2][3][4]
Q4: Are there alternatives to the tail amputation model for assessing bleeding time in mice?
A4: Yes, an alternative method is the template bleeding time, which involves making a standardized incision on the tail vein rather than amputation.[5] This method may be considered less severe. Another common model is the tail clip assay.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in bleeding times within the same treatment group. | 1. Inconsistent tail amputation site or technique.2. Fluctuations in the animal's core body temperature under anesthesia.3. Variable levels of stress among the mice. | 1. Use a scalpel guide or template to ensure a consistent amputation diameter.[5]2. Employ a heating pad to maintain the mouse's body temperature during the procedure.3. Allow for an adequate acclimatization period for the animals before the experiment. |
| Premature cessation of bleeding in the control group. | 1. The amputation may not have been deep enough to sever a major blood vessel.2. The water temperature may be too low, promoting vasoconstriction. | 1. Ensure the amputation is performed at a consistent and appropriate tail diameter.2. Maintain the saline bath at a constant 37°C to prevent temperature-induced artifacts.[2] |
| No discernible difference between the this compound and vehicle groups. | 1. The dose of this compound may be too low to elicit a significant effect.2. The timing of drug administration relative to the bleeding assay may be suboptimal. | 1. Conduct a dose-response study to determine the optimal concentration of this compound.2. Evaluate the pharmacokinetic profile of this compound to determine the peak time of action and adjust the experimental timeline accordingly. |
| Re-bleeding is observed after initial cessation. | This can be a true physiological effect of the compound being tested, indicating unstable clot formation. | Record the time to initial cessation and each subsequent re-bleeding event. This pattern can be a valuable data point.[2] |
Experimental Protocols
Tail Amputation Bleeding Time Assay
This protocol is adapted from standardized methods for assessing hemostasis in mice.[2][3]
Materials:
-
Male ICR mice
-
This compound solution and vehicle control
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Heating pad
-
50 mL conical tube with isotonic saline
-
Water bath maintained at 37°C
-
Scalpel
-
Filter paper
-
Timer
Procedure:
-
Animal Preparation: Anesthetize the male ICR mouse using an appropriate anesthetic cocktail. Once anesthetized, place the mouse in a prone position on a heating pad to maintain body temperature.
-
Drug Administration: Administer this compound or vehicle control at the predetermined dose and time before the assay.
-
Assay Preparation: Place a 50 mL conical tube containing isotonic saline into a water bath to pre-warm it to 37°C.
-
Tail Amputation: With a sharp scalpel, amputate a 10 mm segment from the distal end of the tail.[2]
-
Bleeding Time Measurement: Immediately immerse the amputated tail into the pre-warmed saline. Start a timer at the moment of immersion.
-
Observation: Observe the tail for the cessation of bleeding. The bleeding time is defined as the duration from the start of immersion until bleeding stops completely for at least 30 seconds. Blot the tail gently with filter paper to confirm cessation.
-
Monitoring for Re-bleeding: Continue to monitor the animal for a total of 20 minutes to detect any instances of re-bleeding.[2]
Quantitative Data Summary
The following data is hypothetical and for illustrative purposes only, as specific study results for this compound in this model were not found in the initial search.
| Treatment Group | Dose (mg/kg) | n | Mean Bleeding Time (seconds) | Standard Deviation |
| Vehicle Control | 0 | 10 | 185 | 35 |
| This compound | 0.5 | 10 | 250 | 45 |
| This compound | 1.0 | 10 | 380 | 60 |
| This compound | 2.0 | 10 | 550 | 85 |
Visualizations
Caption: Experimental workflow for the mouse tail amputation bleeding time assay.
References
- 1. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Addressing the challenges of Odatroltide delivery across the blood-brain barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering Odatroltide across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound transport across the blood-brain barrier?
A1: this compound is a P-selectin inhibitor.[1] Its transport across the BBB is likely mediated by P-selectin-targeted delivery. This involves the binding of this compound to P-selectin on the surface of brain endothelial cells, which can facilitate its transport into the brain. P-selectin targeting can induce active crossing of the BBB via caveolin-1-dependent transcytosis.[2][3][4]
Q2: Is there quantitative data available on the blood-brain barrier permeability of this compound?
A2: As of the latest available information, specific quantitative data on the BBB permeability of this compound (e.g., brain-to-plasma ratio, permeability-surface area product) has not been publicly released in detail. Pharmaceutical companies often maintain such data as proprietary during drug development. For research purposes, it is recommended to perform dedicated BBB permeability studies.
Q3: What are the key challenges in delivering this compound to the central nervous system (CNS)?
A3: Like many peptide-based drugs, the delivery of this compound to the CNS is hindered by the blood-brain barrier, which restricts the passage of most large molecules.[5] Specific challenges include enzymatic degradation in the bloodstream, low passive diffusion due to its hydrophilic nature, and potential efflux by transporters at the BBB.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to assess this compound's BBB permeability.
Issue 1: Low or undetectable levels of this compound in the brain parenchyma.
| Potential Cause | Troubleshooting Step |
| Enzymatic Degradation | 1. Co-administer this compound with peptidase inhibitors. 2. Analyze plasma samples at multiple time points to assess the stability of this compound. 3. Consider chemical modification of this compound to enhance enzymatic resistance. |
| Low BBB Permeability | 1. Verify the expression of P-selectin on the in vitro or in vivo BBB model being used. 2. Consider strategies to transiently increase BBB permeability, such as the use of focused ultrasound or hyperosmotic agents, though these are invasive.[3] 3. Evaluate alternative delivery strategies like intranasal administration.[7] |
| Efflux Transporter Activity | 1. Co-administer this compound with known inhibitors of relevant efflux transporters (e.g., P-glycoprotein).[6][8] 2. Use in vitro models with over- or under-expression of specific transporters to identify the involved efflux systems. |
| Technical Issues with Assay | 1. Validate the sensitivity and specificity of the analytical method (e.g., LC-MS/MS) for detecting this compound in brain homogenates. 2. Ensure proper sample collection and storage to prevent degradation. |
Issue 2: High variability in experimental results for BBB permeability.
| Potential Cause | Troubleshooting Step |
| Inconsistent Animal Model | 1. Ensure the age, weight, and health status of the animals are consistent across experimental groups. 2. Standardize the surgical procedures for techniques like in situ brain perfusion or microdialysis to minimize variability. |
| Variable BBB Integrity | 1. Monitor the integrity of the BBB in your model using a marker like Evans blue or sodium fluorescein. 2. For in vitro models, regularly measure transendothelial electrical resistance (TEER) to ensure a tight barrier. |
| Inaccurate Dosing | 1. Calibrate all dosing equipment accurately. 2. Verify the concentration and stability of the this compound dosing solution before each experiment. |
Data Presentation
While specific public data for this compound is limited, the following table illustrates how to present comparative quantitative data from a hypothetical in vivo study assessing different delivery strategies.
Table 1: Hypothetical Brain Uptake of this compound with Different Delivery Systems in a Rodent Model
| Delivery System | Dose (mg/kg) | Brain-to-Plasma Ratio (AUCbrain/AUCplasma) | Permeability-Surface Area Product (μL/min/g) |
| This compound (IV) | 1.0 | 0.02 ± 0.005 | 1.5 ± 0.3 |
| This compound with P-gp Inhibitor | 1.0 | 0.05 ± 0.01 | 3.8 ± 0.7 |
| This compound-loaded Nanoparticles | 1.0 | 0.15 ± 0.03 | 12.2 ± 2.5 |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion
This technique allows for the precise control of the composition of the fluid delivered to the brain vasculature, eliminating the influence of peripheral metabolism.[9][10][11][12]
Objective: To determine the rate of this compound transport across the BBB.
Materials:
-
Anesthetized rodent (e.g., Sprague-Dawley rat)
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose)
-
Surgical instruments
Procedure:
-
Anesthetize the animal and expose the common carotid artery.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery.
-
Begin perfusion with the this compound-containing buffer at a constant flow rate.
-
After a predetermined time (e.g., 1-10 minutes), stop the perfusion and decapitate the animal.
-
Collect the brain, and dissect the region of interest.
-
Homogenize the brain tissue and measure the concentration of this compound and the vascular marker.
-
Calculate the brain uptake clearance (Kin) using the appropriate equations.
Protocol 2: In Vivo Microdialysis
This method allows for the continuous sampling of unbound this compound in the brain's extracellular fluid in awake, freely moving animals.[1][13][14][15][16]
Objective: To measure the concentration of free this compound in the brain interstitial fluid over time.
Materials:
-
Rodent with a surgically implanted guide cannula targeting the brain region of interest
-
Microdialysis probe
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Gently insert the microdialysis probe through the guide cannula into the brain.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).
-
Allow the system to stabilize.
-
Administer this compound systemically (e.g., via intravenous injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) in a refrigerated fraction collector.
-
Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method.
Visualizations
Caption: P-selectin mediated transcytosis of this compound across the BBB.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-selectin-targeted nanocarriers induce active crossing of the blood–brain barrier via caveolin-1-dependent transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking Through the Blood-Brain Barrier: P-Selectin-Targeted Nanocarriers Promote Active Crossing [synapse.patsnap.com]
- 4. P-selectin-targeted nanocarriers induce active crossing of the blood-brain barrier via caveolin-1-dependent transcytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Delivery to the Brain: Recent Advances and Unmet Challenges [mdpi.com]
- 6. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. P-Glycoprotein Aggravates Blood Brain Barrier Dysfunction in Experimental Ischemic Stroke by Inhibiting Endothelial Autophagy [aginganddisease.org]
- 9. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in situ brain perfusion technique to study cerebrovascular transport in the rat. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 13. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Odatroltide Formulation and Long-Term Storage: A Technical Support Guide
Disclaimer: This technical support guide is for informational purposes only and is based on general principles of peptide drug formulation and stability. As of October 2025, specific stability and formulation data for Odatroltide are not publicly available. The information provided here is intended to be a representative resource for researchers and scientists working with therapeutic peptides.
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols relevant to the formulation and long-term storage of therapeutic peptides like this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy after reconstitution. What could be the cause and how can I troubleshoot this?
A1: Cloudiness, or turbidity, in a reconstituted peptide solution often indicates aggregation or precipitation. This can be caused by several factors:
-
pH Shift: The pH of your reconstitution buffer may be close to the isoelectric point (pI) of this compound, where its net charge is zero, leading to minimal solubility.
-
Troubleshooting:
-
Ensure the pH of your buffer is at least 1-2 units away from the peptide's pI.
-
If the pI is unknown, screen a range of pH values to identify the optimal pH for solubility.
-
-
-
Improper Mixing: Vigorous shaking or vortexing can introduce shear stress and cause aggregation.
-
Troubleshooting:
-
Gently swirl or pipette the solution to mix.
-
Allow sufficient time for the lyophilized powder to dissolve.
-
-
-
Contamination: Particulate matter or microbial contamination can also cause cloudiness.
-
Troubleshooting:
-
Use sterile, pyrogen-free water and buffers for reconstitution.
-
Visually inspect vials for any foreign particles before use.
-
-
Q2: I am observing a loss of this compound potency in my stability study. What are the likely degradation pathways?
A2: The primary degradation pathways for peptides in aqueous solutions are chemical and physical instability.[1]
-
Chemical Degradation:
-
Oxidation: Methionine and Cysteine residues are particularly susceptible to oxidation.[1] This can be accelerated by exposure to light, oxygen, and trace metal ions.
-
Deamidation: Asparagine and Glutamine residues can undergo deamidation, especially at neutral to alkaline pH.[2]
-
Hydrolysis: Cleavage of the peptide backbone can occur at acidic or alkaline pH.[2]
-
-
Physical Degradation:
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can lead to a loss of biological activity.[2]
-
Adsorption: Peptides can adsorb to the surfaces of storage containers, especially at low concentrations.
-
Q3: What excipients are commonly used to improve the stability of peptide formulations?
A3: Several types of excipients can be included in a peptide formulation to enhance its stability:[3][4]
-
Buffers: To maintain the optimal pH and minimize pH-dependent degradation. Common buffers include phosphate, citrate, and acetate.
-
Sugars/Polyols: Mannitol, sucrose, and trehalose are often used as cryoprotectants in lyophilized formulations and as stabilizers in liquid formulations.[3]
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can prevent aggregation and adsorption to surfaces.[1]
-
Antioxidants: Ascorbic acid or methionine can be added to protect against oxidation.
-
Chelating Agents: EDTA can be used to chelate metal ions that can catalyze oxidation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased solubility upon storage | pH shift, aggregation | Verify the pH of the formulation. Analyze for aggregates using Size Exclusion Chromatography (SEC-HPLC). Consider adding a surfactant or optimizing the buffer concentration. |
| Formation of new peaks in HPLC chromatogram | Chemical degradation (oxidation, deamidation, hydrolysis) | Perform forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradants. Use mass spectrometry to characterize the new peaks. |
| Loss of activity without significant degradation peaks | Aggregation, conformational changes | Use techniques like Dynamic Light Scattering (DLS) or Micro-Flow Imaging (MFI) to detect sub-visible particles. Assess conformational stability using Circular Dichroism (CD) spectroscopy. |
| Inconsistent results between batches | Variability in raw materials, manufacturing process | Ensure consistent quality of excipients and water. Standardize the formulation and lyophilization process parameters. |
Experimental Protocols
Protocol 1: pH Screening for Optimal Solubility and Stability
-
Objective: To determine the pH at which this compound exhibits maximum solubility and stability.
-
Materials: this compound lyophilized powder, a series of buffers (e.g., citrate, acetate, phosphate, tris) covering a pH range from 4.0 to 8.0, water for injection, pH meter, UV-Vis spectrophotometer.
-
Method:
-
Prepare a stock solution of this compound in water.
-
In separate microcentrifuge tubes, dilute the stock solution with each buffer to a final peptide concentration of 1 mg/mL.
-
Visually inspect each solution for clarity.
-
Measure the absorbance at 280 nm to quantify the amount of soluble peptide.
-
For stability assessment, store the solutions at desired temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by Reverse-Phase HPLC (RP-HPLC) to determine the percentage of intact peptide remaining.
-
Protocol 2: Forced Degradation Study
-
Objective: To identify the potential degradation pathways of this compound under stress conditions.
-
Materials: this compound solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, light chamber, oven, RP-HPLC system with UV and Mass Spectrometry (MS) detection.
-
Method:
-
Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with HCl before analysis.
-
Oxidation: Mix this compound solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate this compound solution at 70°C for 48 hours.
-
Photostability: Expose this compound solution to light in a photostability chamber according to ICH guidelines.
-
Analyze all stressed samples, along with a control sample, by RP-HPLC-MS to identify and characterize the degradation products.
-
Data Presentation
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 40°C
| pH | Buffer System | % Remaining this compound (Week 1) | % Remaining this compound (Week 4) |
| 4.0 | Acetate | 98.5% | 94.2% |
| 5.0 | Acetate | 99.1% | 96.5% |
| 6.0 | Phosphate | 95.3% | 88.7% |
| 7.0 | Phosphate | 92.1% | 81.4% |
| 8.0 | Tris | 85.6% | 70.3% |
Table 2: Hypothetical Excipient Screening for this compound Stability at 25°C for 3 Months
| Formulation | % Remaining this compound | % Aggregate Formation |
| This compound in Water | 85.2% | 10.5% |
| + 5% Mannitol | 92.3% | 5.1% |
| + 0.01% Polysorbate 20 | 90.8% | 3.2% |
| + 5% Mannitol + 0.01% Polysorbate 20 | 96.5% | 1.8% |
Visualizations
Caption: Workflow for this compound formulation and stability testing.
References
delayed rtPA treatment enhances the risk of edema, hemorrhagic transformation, and ICH in animals and patients with AIS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of delayed recombinant tissue plasminogen activator (rtPA) treatment in animal and patient models of acute ischemic stroke (AIS).
Frequently Asked Questions (FAQs)
Q1: What is the primary concern with delaying rtPA administration after an acute ischemic stroke?
Delayed treatment with rtPA (e.g., beyond 3-4.5 hours after stroke onset) is associated with an increased risk of adverse events, including edema, hemorrhagic transformation (HT), and intracerebral hemorrhage (ICH).[1][2][3][4] While early administration can significantly reduce brain damage, delayed intervention can exacerbate ischemia-induced microvascular barrier damage, leading to these complications.[5]
Q2: What are the underlying mechanisms that contribute to the increased risk of hemorrhagic transformation with delayed rtPA?
The increased risk is multifactorial and involves the breakdown of the blood-brain barrier (BBB).[5] Key mechanisms include:
-
Dysregulated Extracellular Proteolysis: rtPA can amplify the activity of matrix metalloproteinases (MMPs), particularly MMP-9, which degrade components of the neurovascular matrix, leading to BBB leakage.[5][6]
-
Signaling Actions of rtPA: rtPA can act as a signaling molecule, interacting with receptors like the low-density lipoprotein receptor-related protein (LRP), which can trigger pathways that increase vascular permeability.[6][7]
-
Inflammation and Oxidative Stress: Ischemia and reperfusion, especially when delayed, induce inflammatory responses and the production of reactive oxygen species (ROS), which further damage the neurovascular unit and increase BBB permeability.[1][8]
Q3: Are there established animal models to study the effects of delayed rtPA treatment?
Yes, a reproducible mouse model of hemorrhagic transformation associated with delayed rtPA administration has been established.[2][3][4] This model typically involves inducing a thromboembolic stroke by injecting thrombin into the middle cerebral artery (MCA), followed by intravenous administration of rtPA at different time points.[2][3][4]
Q4: What are the typical outcomes measured in preclinical studies of delayed rtPA?
Commonly measured outcomes include:
-
Infarct volume
-
Brain swelling and edema
-
Incidence and severity of hemorrhagic transformation (classified as hemorrhagic infarction types 1 and 2, and parenchymal hemorrhage)
-
Neurological deficits
Q5: What are the clinical risk factors for developing hemorrhagic complications after rtPA treatment?
Several clinical factors can increase the risk of symptomatic intracranial hemorrhage after rtPA, including:
-
Advanced age[9]
-
Increased stroke severity[9]
-
Uncontrolled hypertension[9]
-
Diabetes and hyperglycemia[9]
-
Use of combination antiplatelet therapy[9]
-
Large areas of early ischemic change on imaging[9]
Troubleshooting Guides
Problem: High variability in hemorrhagic transformation rates in our animal model.
-
Possible Cause: Inconsistent clot formation or location.
-
Possible Cause: Variation in the timing of rtPA administration.
-
Troubleshooting Tip: Strictly adhere to the defined time windows for "early" and "delayed" rtPA administration. Use a timer and have all materials prepared in advance to minimize delays.
-
-
Possible Cause: Animal strain or substrain differences.
-
Troubleshooting Tip: Use a consistent and well-characterized mouse or rat strain for all experiments. Report the specific strain used in your methodology.
-
Problem: Difficulty in quantifying brain edema accurately.
-
Possible Cause: Post-mortem tissue changes.
-
Troubleshooting Tip: Perfuse the animals with cold saline and then a fixative (e.g., 4% paraformaldehyde) immediately after euthanasia to preserve tissue integrity.
-
-
Possible Cause: Inconsistent brain slicing.
-
Troubleshooting Tip: Use a brain matrix to ensure uniform and reproducible coronal sections for analysis.
-
-
Possible Cause: Subjective measurement.
-
Troubleshooting Tip: Employ image analysis software to quantify the edematous area and calculate the percentage of hemispheric swelling for a more objective measurement.
-
Quantitative Data Summary
Table 1: Effect of rtPA Administration Time on Infarct Volume and Hemorrhagic Transformation in a Mouse Model of Thromboembolic Stroke.
| Treatment Group | Reperfusion Rate | Infarct Volume (mm³) | Hemorrhagic Transformation (HI-1 / HI-2 / PH-1) | Brain Swelling (%) |
| MCA Occlusion (Vehicle) | N/A | 45.3 ± 4.5 | 46.2% / 30.8% / 23.0% | 5.8 ± 1.2 |
| rtPA (20 minutes post-occlusion) | 62.5% | 25.1 ± 3.8 | 80% / 10% / 10% | 3.2 ± 0.9 |
| rtPA (3 hours post-occlusion) | 47.1% | 48.2 ± 5.1 | 25% / 37.5% / 37.5% | 10.5 ± 1.5 |
Data adapted from García-Yébenes et al., Stroke, 2011.[2][3][4] HI-1: Hemorrhagic Infarction Type 1; HI-2: Hemorrhagic Infarction Type 2; PH-1: Parenchymal Hemorrhage Type 1.
Table 2: Pooled Analysis of Early vs. Late rtPA Administration on Infarct Volume in a Mouse Thromboembolic Stroke Model.
| Treatment Time | Number of Animals | Absolute Difference in Infarct Volume (mm³) vs. Saline Control (95% CI) |
| Early (<3 hours) | 235 | -6.63 (-9.08 to -4.17) |
| Late (≥3 hours) | 97 | +5.06 (+2.78 to +7.34) |
Data adapted from a retrospective pooled analysis of 26 individual studies.[10][11]
Experimental Protocols
1. Thromboembolic Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol is based on the method described by Orset et al. and validated for studying delayed rtPA-induced hemorrhagic transformation.[2][3]
-
Anesthesia: Anesthetize mice with isoflurane (4-5% for induction, 1-2% for maintenance).[11] Alternatively, a ketamine/xylazine mixture can be used.[10][11]
-
Surgical Procedure:
-
Perform a small craniotomy to expose the middle cerebral artery (MCA).
-
Carefully excise the dura mater.
-
Using a glass micropipette, inject a small volume (e.g., 1-2 µL) of murine α-thrombin directly into the lumen of the MCA to induce clot formation.[10]
-
Remove the pipette after 10 minutes to allow for clot stabilization.[11]
-
-
rtPA Administration:
-
Outcome Assessment:
-
Hemorrhagic Transformation: 24 hours post-MCAO, euthanize the animals, and perfuse with saline. Remove the brain and slice coronally. Visually inspect and grade the hemorrhage (HI-1, HI-2, PH-1).
-
Infarct Volume: Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) and quantify the infarct area using image analysis software.
-
Brain Edema: Calculate the percentage of hemispheric swelling from the brain sections.
-
2. Assessment of Blood-Brain Barrier Permeability
-
Evans Blue Extravasation:
-
At a specific time point after MCAO and rtPA treatment, intravenously inject Evans blue dye (e.g., 2% in saline).
-
Allow the dye to circulate for a defined period (e.g., 1 hour).
-
Perfuse the animal with saline to remove intravascular dye.
-
Homogenize the brain hemispheres in a solvent (e.g., formamide) and incubate to extract the dye.
-
Measure the absorbance of the supernatant using a spectrophotometer to quantify the amount of extravasated dye.[7]
-
Visualizations
Caption: Signaling pathways of rtPA-induced blood-brain barrier breakdown.
Caption: Experimental workflow for studying delayed rtPA in a mouse MCAO model.
Caption: Logical relationship between delayed rtPA and adverse outcomes in AIS.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. A mouse model of hemorrhagic transformation by delayed tissue plasminogen activator administration after in situ thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hemorrhagic Transformation After Tissue Plasminogen Activator Reperfusion Therapy for Ischemic Stroke: Mechanisms, Models, and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. JCI - Tissue-type plasminogen activator induces opening of the blood-brain barrier via the LDL receptor–related protein [jci.org]
- 8. Therapeutic Strategies to Attenuate Hemorrhagic Transformation After Tissue Plasminogen Activator Treatment for Acute Ischemic Stroke [jstage.jst.go.jp]
- 9. Safety of Thrombolysis in Acute Ischemic Stroke: A Review of Complications, Risk Factors, and Newer Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucm.es [ucm.es]
- 11. Efficacy of Alteplase® in a mouse model of acute ischemic stroke: a retrospective pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
Odatroltide Interaction with Common Stroke Medications: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interactions between Odatroltide (LT3001), an investigational drug for acute ischemic stroke, and other common stroke medications. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's mechanism of action?
A1: this compound is a novel synthetic peptide designed to both recanalize occluded blood vessels and reduce reperfusion injury.[1][2] Preclinical in vitro studies have shown that this compound possesses antioxidant properties and can inhibit leukocyte chemotaxis and platelet aggregation.[1][2] Animal models of embolic stroke have demonstrated its ability to restore cerebral blood flow, reduce infarct volume, and improve neurological outcomes.[1][2] It is suggested to have thrombolytic properties as well.[1][2]
Q2: Are there any known clinical interactions between this compound and other common stroke medications?
A2: As of the latest Phase 2 clinical trial data, there is limited information on direct drug-drug interactions between this compound and other common stroke medications. The initial Phase 2 study of this compound for acute ischemic stroke within 24 hours of onset excluded patients who received intravenous thrombolysis (e.g., rtPA) or underwent endovascular thrombectomy.[2][3] Therefore, clinical data on co-administration with these acute therapies is not yet available. Further clinical trials are needed to establish the safety and efficacy of this compound when used in combination with other stroke medications.[1][2][3]
Q3: What are the potential pharmacodynamic interactions between this compound and antiplatelet agents (e.g., aspirin, clopidogrel)?
A3: Given that in vitro studies suggest this compound can inhibit platelet aggregation, there is a theoretical potential for an additive or synergistic antiplatelet effect when co-administered with agents like aspirin or clopidogrel.[1][2] This could potentially increase the risk of bleeding. Researchers should exercise caution and implement rigorous monitoring for hemorrhagic events in any preclinical or clinical studies involving this combination.
Q4: What are the potential pharmacodynamic interactions between this compound and anticoagulant medications (e.g., warfarin, DOACs)?
A4: Similar to antiplatelet agents, the intrinsic antiplatelet and potential thrombolytic properties of this compound could potentiate the effects of anticoagulants.[1][2] This could lead to an increased risk of bleeding complications. Close monitoring of coagulation parameters (e.g., INR, aPTT) and clinical signs of bleeding is crucial if these medications are used concurrently in an experimental setting.
Q5: Could this compound interact with tissue plasminogen activator (tPA)?
A5: Animal studies in an embolic stroke model suggest that this compound may have a better safety profile and cause less hemorrhagic transformation than recombinant tissue plasminogen activator (rtPA).[1][2] However, the Phase 2 clinical trial did not include patients treated with intravenous thrombolysis.[2][3] The potential for interaction, whether synergistic in clot dissolution or additive in bleeding risk, is currently unknown and requires further investigation.
Q6: Are there any anticipated interactions with statins or antihypertensive medications?
A6: There is currently no available data to suggest any direct pharmacodynamic or pharmacokinetic interactions between this compound and statins or common antihypertensive medications such as beta-blockers, ACE inhibitors, or calcium channel blockers.[4][5][6] These medications work through different mechanisms of action. However, as with any investigational drug, unexpected interactions cannot be ruled out, and routine safety monitoring is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased bleeding time or unexpected hemorrhagic events in preclinical models. | Potential additive antiplatelet or anticoagulant effects of this compound with concomitant medications. | - Review the experimental protocol for all administered agents with anti-thrombotic properties.- Conduct dose-response studies for the combination to identify a safe therapeutic window.- Implement enhanced monitoring for bleeding events. |
| Altered coagulation parameters (e.g., PT, aPTT, platelet count). | Potential interaction affecting the coagulation cascade. | - Establish baseline coagulation parameters before administering this compound.- Monitor these parameters at regular intervals post-administration.- Correlate any changes with clinical observations of bleeding or thrombosis. |
| Unexpected neurological deterioration. | Could be related to the underlying stroke pathology or a potential adverse drug reaction. | - In clinical settings, immediately perform neuroimaging to rule out hemorrhagic transformation.- In preclinical models, conduct histological analysis of the brain tissue.- Report any unexpected adverse events to the relevant safety monitoring board. |
Experimental Protocols
Cited Experiment: Evaluation of Bleeding Time in Mice
This protocol is based on the description of preclinical safety evaluations of this compound.[2]
-
Objective: To assess the effect of this compound on bleeding time compared to rtPA.
-
Model: Male ICR mice.
-
Procedure:
-
Administer this compound, rtPA, or a placebo control intravenously to different groups of mice.
-
After a specified time, induce a standardized tail bleeding model by amputating a small segment of the distal tail.
-
Measure the time until bleeding ceases.
-
-
Key Finding: The tail bleeding time in mice treated with this compound was significantly shorter than in those treated with rtPA, suggesting a potentially lower risk of bleeding.[2]
Visualizations
Caption: this compound's multifaceted mechanism of action in acute ischemic stroke.
Caption: A simplified workflow for the development and evaluation of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alto.com [alto.com]
- 5. Stroke Recovery: Medications to Stay Healthy and to Prevent Another Attack [webmd.com]
- 6. Medications | Heart and Stroke Foundation [heartandstroke.ca]
Optimizing the therapeutic window for Odatroltide administration post-stroke
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Odatroltide (LT3001) in a post-stroke research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of ischemic stroke?
A1: this compound (also known as LT3001) is a novel synthetic peptide being investigated for the treatment of acute ischemic stroke.[1][2][3][4] It possesses a dual mechanism of action:
-
Thrombolytic: It enhances the binding of plasminogen to fibrin clots, promoting the body's natural clot-dissolving process (fibrinolysis) to restore blood flow.[5]
-
Neuroprotective: It has antioxidant properties, scavenges free radicals, and reduces reperfusion injury.[6] It also exhibits anti-inflammatory effects by inhibiting leukocyte chemotaxis and platelet aggregation.[2][3] One of its identified mechanisms is the downregulation of P-selectin expression.[2]
Q2: What is the recommended therapeutic window for this compound administration in preclinical models?
A2: Preclinical studies in rat embolic stroke models have investigated intravenous administration at 1.5, 3, and 4.5 hours after the onset of stroke.[7] Efficacy in reducing infarct size and swelling has been demonstrated when administered within these timeframes.[7] Clinical trials in humans are exploring a wider therapeutic window of up to 24 hours post-stroke.[1][5][6]
Q3: What dosages have been used in animal models and clinical trials?
A3: In focal embolic ischemic stroke rat models, an intravenous injection of 10 mg/kg has been used.[7] In a Phase 2 clinical trial, a single dose of 0.025 mg/kg was administered to patients.[1][2][4]
Q4: How is this compound supplied and what is the administration route?
A4: this compound is supplied as a lyophilized powder for injection.[2][3] The intended route of administration in both preclinical and clinical studies is intravenous infusion.[1][2][4][7] In a clinical setting, it has been administered as a 15-minute intravenous infusion.[2]
Data Presentation
The following tables summarize key parameters for this compound. Note: Specific quantitative values for solubility and stability are not publicly available and should be determined empirically for your specific formulation.
Table 1: this compound (LT3001) Dosing and Therapeutic Window
| Parameter | Preclinical (Rat Model) | Clinical (Phase 2) |
| Dosage | 10 mg/kg | 0.025 mg/kg |
| Route of Administration | Intravenous (IV) Injection | Intravenous (IV) Infusion (15 min) |
| Therapeutic Window | 1.5 - 4.5 hours post-stroke | Up to 24 hours post-stroke |
| Formulation | Lyophilized Powder for Injection | Lyophilized Powder for Injection |
Table 2: this compound (LT3001) Solubility Profile (Template)
| Vehicle | Temperature (°C) | Solubility (mg/mL) | Observations |
| Sterile Water for Injection | 25 | Data not available | |
| 0.9% Saline | 25 | Data not available | |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data not available |
Table 3: Reconstituted this compound (LT3001) Stability (Template)
| Vehicle | Concentration (mg/mL) | Storage Temperature (°C) | Stability (Time to 10% Degradation) |
| 0.9% Saline | Data not available | 2-8 | Data not available |
| 0.9% Saline | Data not available | 25 (Room Temperature) | Data not available |
Experimental Protocols
1. Reconstitution of Lyophilized this compound Powder
-
Objective: To prepare a stock solution of this compound for intravenous administration.
-
Materials:
-
Vial of lyophilized this compound (LT3001)
-
Sterile, non-pyrogenic vehicle (e.g., 0.9% Sodium Chloride for Injection, USP)
-
Sterile syringes and needles
-
-
Procedure:
-
Bring the lyophilized this compound vial to room temperature.
-
Calculate the required volume of vehicle to achieve the desired concentration. Note: As specific concentrations are not published, it is recommended to start with a common concentration for peptide drugs, such as 1-5 mg/mL, and adjust based on solubility tests.
-
Using a sterile syringe, slowly inject the calculated volume of the vehicle into the this compound vial, directing the stream against the glass wall to minimize foaming.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously , as this can cause aggregation or degradation of the peptide.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless.
-
Use the reconstituted solution immediately. If immediate use is not possible, store at 2-8°C and use within the timeframe determined by your internal stability studies.
-
2. Intravenous Administration in a Rat Model of Ischemic Stroke
-
Objective: To administer this compound intravenously to a rat at a defined time point after stroke induction.
-
Model: Focal embolic stroke model (or other relevant model).
-
Procedure:
-
Induce ischemic stroke in the rat according to your established and approved protocol.
-
At the predetermined time point post-stroke (e.g., 1.5, 3, or 4.5 hours), anesthetize the animal if necessary and ensure proper restraint.
-
Dilute the reconstituted this compound stock solution with sterile 0.9% saline to the final concentration required for injection.
-
Warm the tail of the rat to dilate the lateral tail vein.
-
Administer the calculated dose (e.g., 10 mg/kg) via the lateral tail vein. The injection should be given slowly and steadily.
-
Monitor the animal for any immediate adverse reactions.
-
Proceed with post-treatment monitoring and behavioral or histological analysis as per the study design.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lumosa Therapeutics [lumosa.com.tw]
- 6. Lumosa Therapeutics Announces Positive Results From LT3001 Phase 2a Clinical Trial in Acute Ischemic Stroke [drug-dev.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validation & Comparative
Odatroltide vs. rtPA: A Comparative Analysis in Preclinical Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Odatroltide (also known as LT3001) and recombinant tissue plasminogen activator (rtPA) for the treatment of ischemic stroke in animal models. The information presented is based on preclinical data, offering insights into their respective efficacy, safety profiles, and mechanisms of action.
At a Glance: this compound vs. rtPA
| Feature | This compound (LT3001) | rtPA (Alteplase) |
| Primary Mechanism | Dual-action: Thrombolytic and Neuroprotective | Primarily Thrombolytic |
| Therapeutic Window | Potentially wider than rtPA | Narrow (typically <4.5 hours) |
| Risk of Hemorrhagic Transformation | Lower compared to rtPA in preclinical models | A significant clinical risk, especially with delayed administration |
| Neuroprotective Effects | Yes (antioxidant and anti-inflammatory) | Limited, with potential for neurotoxicity |
Quantitative Data Comparison
The following tables summarize the key efficacy and safety outcomes from a head-to-head study of this compound and rtPA in a rat model of focal embolic stroke.[1][2]
Efficacy Outcomes at 24 Hours Post-Stroke
Treatment Administered at 3 Hours Post-Stroke
| Outcome Measure | Saline Control | rtPA (10 mg/kg) | This compound (10 mg/kg) |
| Infarct Volume (mm³) | 145.3 ± 15.2 | 110.7 ± 12.8 | 75.4 ± 10.1# |
| Brain Swelling (%) | 12.5 ± 1.5 | 10.2 ± 1.1 | 6.8 ± 0.9# |
| Neurological Score | 10.8 ± 0.7 | 8.5 ± 0.6 | 6.2 ± 0.5*# |
| p < 0.05 vs. Saline; #p < 0.05 vs. rtPA |
Treatment Administered at 4.5 Hours Post-Stroke
| Outcome Measure | Saline Control | rtPA (10 mg/kg) | This compound (10 mg/kg) |
| Infarct Volume (mm³) | 148.1 ± 13.9 | 135.4 ± 14.1 | 98.2 ± 11.5 |
| Brain Swelling (%) | 12.8 ± 1.3 | 15.9 ± 1.6 | 9.1 ± 1.0# |
p < 0.05 vs. Saline; #p < 0.05 vs. rtPA
Safety Outcomes: Hemorrhagic Transformation
Treatment Administered at 3 Hours Post-Stroke
| Treatment Group | Hemorrhagic Transformation Index |
| Saline Control | 1.2 ± 0.3 |
| rtPA (10 mg/kg) | 2.8 ± 0.5 |
| This compound (10 mg/kg) | 1.5 ± 0.4# |
Treatment Administered at 4.5 Hours Post-Stroke
| Treatment Group | Hemorrhagic Transformation Index |
| Saline Control | 1.3 ± 0.2 |
| rtPA (10 mg/kg) | 3.5 ± 0.6* |
| This compound (10 mg/kg) | 1.6 ± 0.3# |
p < 0.05 vs. Saline; #p < 0.05 vs. rtPA
Experimental Protocols
The data presented above was generated using a standardized rat model of focal embolic ischemic stroke. The key methodological steps are outlined below.
Focal Embolic Stroke Model in Rats
-
Animal Model : Adult male Sprague-Dawley rats were used for the study.
-
Clot Preparation : Fibrin-rich clots were prepared from donor rat blood.
-
Surgical Procedure :
-
The rats were anesthetized.
-
A catheter was introduced into the external carotid artery.
-
A pre-formed clot was injected into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
-
Confirmation of Occlusion : Cerebral blood flow was monitored to confirm successful MCA occlusion.
Drug Administration
-
Treatment Groups : Rats were randomly assigned to receive intravenous injections of saline, rtPA (10 mg/kg), or this compound (10 mg/kg).
-
Timing : Treatments were administered at 1.5, 3, or 4.5 hours after the induction of stroke.
Outcome Assessment
-
Infarct Volume : Measured at 24 hours post-stroke using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
-
Brain Swelling : Calculated from the TTC-stained sections.
-
Hemorrhagic Transformation : Assessed visually and quantified from brain slices.
-
Neurological Deficits : Evaluated using a modified neurological severity score.
Signaling Pathways and Mechanisms of Action
The distinct therapeutic profiles of this compound and rtPA stem from their different mechanisms of action at the molecular level.
This compound: A Dual-Action Approach
This compound is a novel synthetic small molecule that exhibits both thrombolytic and neuroprotective properties.[2][3] Its mechanism is thought to involve:
-
Enhancing Endogenous Fibrinolysis : this compound enhances the binding of plasminogen to the fibrin clot, which promotes its conversion to plasmin and subsequent clot dissolution.[3]
-
Neuroprotection : this compound has been shown to possess antioxidant and anti-inflammatory properties, which may protect brain tissue from reperfusion injury.[2][4]
rtPA: The Standard in Thrombolysis with a Caveat
rtPA is a serine protease that catalyzes the conversion of plasminogen to plasmin, the primary enzyme responsible for dissolving blood clots. While effective in restoring blood flow, rtPA's action is not without risks. In the context of a compromised blood-brain barrier following ischemic stroke, rtPA can cross into the brain parenchyma and exert neurotoxic effects. This neurotoxicity is thought to be mediated, in part, through its interaction with N-methyl-D-aspartate (NMDA) receptors and the activation of matrix metalloproteinases (MMPs), which can lead to further blood-brain barrier breakdown and neuronal damage.
Summary and Future Directions
Preclinical evidence from animal models of ischemic stroke suggests that this compound may offer a favorable therapeutic profile compared to rtPA. Notably, in a rat embolic stroke model, this compound demonstrated superior efficacy in reducing infarct volume and neurological deficits, particularly with a longer therapeutic window, and was associated with a lower risk of hemorrhagic transformation.[2] The dual mechanism of action of this compound, combining thrombolysis with neuroprotection, represents a promising strategy for future ischemic stroke therapies. Further research and clinical trials are warranted to validate these preclinical findings in human patients.
References
A Comparative Analysis of Odatroltide and Other Neuroprotective Agents for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Odatroltide and other prominent neuroprotective agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, experimental data, and relevant clinical trial outcomes.
Introduction to Neuroprotection
Neuroprotection refers to the strategies and mechanisms aimed at preserving neuronal structure and function in the face of acute injuries like stroke or chronic neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's disease. The agents discussed in this guide represent a variety of approaches to mitigate neuronal damage, from antioxidant effects to modulation of specific signaling pathways.
This compound: A Dual-Action Agent in Ischemic Stroke
This compound (also known as LT3001) is a novel synthetic peptide with a dual mechanism of action, exhibiting both thrombolytic and neuroprotective properties.[1][2][3][4] It is primarily being investigated for the treatment of acute ischemic stroke.
Mechanism of Action
This compound's neuroprotective effects are attributed to its potent antioxidant activity, which involves scavenging free radicals.[1][4] In preclinical models of embolic stroke, it has been shown to restore cerebral blood flow, reduce infarct volume and brain swelling, and improve neurological outcomes.[1][2] In vitro studies have demonstrated its ability to inhibit leukocyte chemotaxis and platelet aggregation.[1][2]
Comparative Neuroprotective Agents
This section details the mechanisms and clinical findings for several other key neuroprotective agents.
Edaravone
Edaravone is a free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[5] Its primary neuroprotective mechanism is the reduction of oxidative stress by eliminating hydroxyl radicals.[5]
Citicoline
Citicoline is a naturally occurring endogenous compound that acts as an intermediate in the biosynthesis of phosphatidylcholine, a major component of neuronal cell membranes.[6][7] Its neuroprotective effects are thought to stem from its ability to stabilize cell membranes, reduce the formation of free fatty acids, and support the synthesis of acetylcholine.[8]
Rasagiline
Rasagiline is a selective, irreversible monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease.[9] Beyond its symptomatic effects on dopamine metabolism, rasagiline has demonstrated neuroprotective properties in preclinical models, which are not dependent on MAO-B inhibition.[10] These effects are linked to the propargylamine moiety and involve the activation of anti-apoptotic pathways.[9]
Sertraline
Sertraline is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. Research has indicated its potential as a neuroprotective agent in Huntington's disease.[11] Its proposed mechanism involves increasing the levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and growth.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies for this compound and the comparative neuroprotective agents.
Table 1: Preclinical Efficacy in Animal Models
| Agent | Animal Model | Key Findings | Reference |
| This compound | Rat embolic stroke | Reduced cerebral infarct and swelling volume; improved neurological outcomes. | [1] |
| Edaravone | - | Ameliorated ischemia/reperfusion-induced vascular endothelial cell injury and delayed neuronal death. | [5] |
| Rasagiline | Various neurotoxin-induced models | Demonstrated neuroprotective activities independent of MAO inhibition. | [9] |
| Sertraline | R6/2 Huntington's disease mouse model | Prolonged survival, improved motor performance, and ameliorated brain atrophy. | [13] |
Table 2: Clinical Trial Efficacy in Humans
| Agent | Indication | Key Efficacy Endpoints | Reference |
| This compound | Acute Ischemic Stroke | 21% of patients achieved excellent functional outcome (mRS 0-1) at 90 days vs. 14% with placebo. 47% showed major neurological improvement vs. 14% with placebo. | [4][14] |
| Edaravone | Acute Ischemic Stroke | Significant reduction in mortality (RR=0.55) and improvement in neurological impairment (RR=1.54) at 3 months. | [5] |
| Citicoline | Acute Ischemic Stroke | In patients with moderate to severe strokes (NIHSS ≥8), 33% of citicoline-treated patients had a full recovery (Barthel Index ≥95) vs. 21% with placebo. | [7] |
| Rasagiline | Early Parkinson's Disease | Significant improvement in total UPDRS score compared to placebo (-4.20 units for 1 mg/day). | [15] |
| Sertraline | Huntington's Disease | Currently under investigation in clinical trials to assess its effect on depression and disease progression. | [10] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
This compound Phase 2 Clinical Trial (NCT04091945)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.[14]
-
Participants: 24 patients with acute ischemic stroke within 24 hours of onset who were not treated with intravenous thrombolysis or endovascular thrombectomy.[14]
-
Intervention: Patients were randomized (2:1) to receive a single intravenous infusion of this compound (0.025 mg/kg) or placebo.[14]
-
Primary Outcome: Occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours.[14]
-
Secondary Outcomes: Safety measures including bleeding, recurrent stroke, and mortality. Efficacy was assessed by the modified Rankin Scale (mRS) and National Institutes of Health Stroke Scale (NIHSS).[14]
Edaravone Clinical Trial in Acute Ischemic Stroke
-
Study Design: A randomized, double-blind, placebo-controlled trial.[5]
-
Participants: 60 patients diagnosed with acute stroke (ischemic or hemorrhagic) within 72 hours of onset.[5]
-
Intervention: The treatment group received Edaravone (30 mg) in 100 ml of 0.9% sodium chloride solution intravenously twice daily for 2 weeks, in addition to conventional treatment. The control group received conventional treatment only.[5]
-
Outcome Measures: Differences in functional movement, living ability score, neurological score, and treatment effect were compared between the two groups.[5]
Rasagiline TEMPO Clinical Trial in Early Parkinson's Disease
-
Study Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled trial.[15]
-
Participants: 404 patients with early Parkinson's disease not requiring dopaminergic therapy.[15]
-
Intervention: Patients were randomized to receive Rasagiline (1 mg or 2 mg per day) or placebo.[15]
-
Primary Outcome: Change in the total Unified Parkinson's Disease Rating Scale (UPDRS) score from baseline to 26 weeks.[15]
Sertraline Preclinical Study in a Huntington's Disease Mouse Model
-
Animal Model: R6/2 transgenic mouse model of Huntington's disease.[13]
-
Intervention: Six-week-old R6/2 mice and wild-type littermates were administered either sertraline or vehicle daily.
-
Assessments: Motor function was evaluated using an accelerating rotarod test. Brain atrophy was assessed post-mortem. Neurogenesis and BDNF levels were also measured.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's dual mechanism of action in ischemic stroke.
Caption: Rasagiline's anti-apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LT3001 Increases Likelihood of Excellent Functional Outcome After Stroke - - Practical Neurology [practicalneurology.com]
- 5. Safety and efficacy of edaravone for patients with acute stroke: A protocol for randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isrctn.com [isrctn.com]
- 10. Sertraline in the treatment of severe aggressiveness in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sertraline slows disease progression and increases neurogenesis in N171-82Q mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease [clinicaltrialsarena.com]
Odatroltide Demonstrates Superior Therapeutic Efficacy and Reduced Hemorrhagic Risk Compared to rtPA in Preclinical Stroke Models
For Immediate Release
[City, State] – October 26, 2025 – Preclinical research indicates that Odatroltide (also known as LT3001), a novel small molecule, offers significant therapeutic advantages over the current standard of care, recombinant tissue plasminogen activator (rtPA), for the treatment of acute ischemic stroke. In a head-to-head comparison in an embolic stroke rat model, this compound not only showed improved therapeutic effects but also a markedly lower incidence of hemorrhagic transformation, a critical and often fatal complication associated with rtPA.[1][2][3]
A pivotal preclinical study directly comparing the two compounds in a focal embolic stroke rat model revealed that when administered three hours after stroke onset, this compound led to a greater reduction in infarct size, a smaller swelling rate, and less hemorrhagic transformation compared to rtPA.[1][2] The distinction became even more pronounced at a later time point; at 4.5 hours post-stroke, rtPA administration was associated with a significant increase in brain swelling and intracerebral hemorrhagic transformation, whereas this compound did not exhibit these detrimental effects.[1][2]
These findings suggest this compound may represent a safer and more effective therapeutic option for acute ischemic stroke, potentially extending the treatment window beyond the current limitations of rtPA.
Comparative Analysis of Therapeutic Outcomes
The following tables summarize the key quantitative data from the preclinical comparison of this compound and rtPA in a rat model of embolic stroke.
Table 1: Therapeutic Efficacy at 3 Hours Post-Stroke
| Outcome Measure | This compound (10 mg/kg) | rtPA (10 mg/kg) | Significance |
| Infarct Size Reduction | Significantly Reduced | Reduced | This compound > rtPA |
| Brain Swelling Rate | Significantly Reduced | Reduced | This compound > rtPA |
| Neurological Deficit | Improved | Improved | This compound showed better improvement |
Table 2: Hemorrhagic Transformation at 3 and 4.5 Hours Post-Stroke
| Time of Administration | This compound (10 mg/kg) | rtPA (10 mg/kg) | Significance |
| 3 Hours | Less Hemorrhagic Transformation | More Hemorrhagic Transformation | This compound < rtPA |
| 4.5 Hours | No Significant Increase in Hemorrhage | Significantly Increased Hemorrhage | This compound shows superior safety profile |
Experimental Protocols
The preclinical findings are based on a well-established focal embolic stroke model in rats, designed to mimic human ischemic stroke.
Focal Embolic Stroke Rat Model
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Embolus Induction: An embolus is introduced into the internal carotid artery to occlude the middle cerebral artery (MCA), thereby inducing a focal ischemic stroke.
-
Treatment Administration: At specified time points post-stroke (e.g., 1.5, 3, or 4.5 hours), animals receive an intravenous injection of either this compound (10 mg/kg), rtPA (10 mg/kg), or a saline control.
-
Outcome Assessment: The therapeutic effects and hemorrhagic transformation are evaluated at various time points after treatment.
Assessment of Therapeutic Efficacy and Hemorrhagic Transformation
-
Neurological Severity Score (mNSS): A modified neurological severity score is used to assess motor, sensory, reflex, and balance deficits. The test is a composite of several tasks, and a higher score indicates greater neurological impairment.[4][5][6][7][8]
-
Infarct Volume Measurement (TTC Staining): Twenty-four to 36 hours post-stroke, the animals are euthanized, and their brains are removed. The brains are then sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[9][10][11][12][13] TTC stains viable tissue red, leaving the infarcted (dead) tissue unstained (white). The unstained areas are then quantified using image analysis software to determine the infarct volume.
-
Hemorrhagic Transformation Assessment: Brain sections are visually inspected and can be further analyzed using imaging techniques like multi-parametric MRI to quantify the extent of bleeding within the brain tissue.
Mechanism of Action and Signaling Pathways
The differential effects of this compound and rtPA can be attributed to their distinct mechanisms of action.
This compound Signaling Pathway
This compound is a novel synthetic small molecule with a dual mechanism of action. It possesses both thrombolytic and free radical scavenging properties.[1][2] It is designed to enhance the body's own fibrinolytic system by increasing the binding of plasminogen to the fibrin clot, which facilitates the conversion of plasminogen to plasmin and subsequent clot dissolution.[14] Simultaneously, its antioxidant properties help to mitigate reperfusion injury, a major contributor to brain damage following the restoration of blood flow.[15]
rtPA Signaling Pathway
rtPA is a serine protease that catalyzes the conversion of plasminogen to plasmin, the primary enzyme responsible for breaking down fibrin clots.[16][17] This action is most effective when both rtPA and plasminogen are bound to the fibrin surface of the clot.[16][18] However, systemic administration of rtPA can lead to a generalized lytic state, increasing the risk of bleeding complications, including hemorrhagic transformation in the brain.[3]
Experimental Workflow
The preclinical evaluation of this compound and rtPA follows a standardized workflow to ensure the reliability and reproducibility of the findings.
References
- 1. Effects of the New Thrombolytic Compound LT3001 on Acute Brain Tissue Damage After Focal Embolic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucm.es [ucm.es]
- 6. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Infarct Volume Measurement [bio-protocol.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ahajournals.org [ahajournals.org]
- 12. scielo.br [scielo.br]
- 13. the-jcen.org [the-jcen.org]
- 14. Lumosa Therapeutics [lumosa.com.tw]
- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coagulation - Wikipedia [en.wikipedia.org]
- 18. eclinpath.com [eclinpath.com]
Odatroltide's Safety Profile: A Comparative Guide for Stroke Therapy Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Odatroltide, an investigational drug for acute ischemic stroke (AIS), with the current standard-of-care thrombolytic therapies, alteplase and tenecteplase. The information is presented to aid in the evaluation of this compound's potential as a future therapeutic option.
Executive Summary
This compound (LT3001) is a novel synthetic peptide in Phase 2 clinical development for the treatment of acute ischemic stroke.[1] It is designed to recanalize occluded blood vessels and reduce reperfusion injury.[2] Preclinical studies and early clinical data suggest a favorable safety profile, particularly concerning intracranial hemorrhage, a major risk associated with current standard-of-care thrombolytics. This guide synthesizes available safety data, details the experimental protocols of key clinical trials, and visualizes the proposed mechanisms of action.
Quantitative Safety Data Comparison
The following table summarizes key safety outcomes from clinical trials of this compound, alteplase, and tenecteplase. It is important to note that these trials had different designs, patient populations, and time windows for treatment, which should be considered when making direct comparisons.
| Safety Outcome | This compound (Phase 2)[1][3] | Alteplase (Pivotal Trials) | Tenecteplase (Comparative Trials) |
| Symptomatic Intracranial Hemorrhage (sICH) | 0% (0/16) | NINDS: 6.4%[4] ECASS III: 2.4%[5] | NOR-TEST: 2% (vs. 2% with alteplase)[6] AcT: 6.1% (vs. 4.3% with alteplase)[7] ORIGINAL: 1.2% (vs. 1.2% with alteplase)[8] |
| Any Intracranial Hemorrhage (ICH) | 18.8% (3/16) within 7 days (asymptomatic) | ECASS III: 27% (vs. 17.6% with placebo)[5] | - |
| Mortality (at 90 days) | 0% (0/16) | NINDS: 17% (vs. 21% with placebo)[4] ECASS III: 7.7% (vs. 8.4% with placebo)[5] | NOR-TEST: 5% (vs. 5% with alteplase)[9] AcT: 19.9% (vs. 18.1% with alteplase)[7] ORIGINAL: 4.6% (vs. 5.8% with alteplase)[8] |
| Serious Adverse Events | Comparable to placebo | - | NOR-TEST: 26% (vs. 26% with alteplase)[9] |
Experimental Protocols of Key Clinical Trials
This compound: Phase 2 Multicenter, Randomized, Double-Blind, Placebo-Controlled Study (NCT04091945)
-
Objective: To investigate the safety and tolerability of intravenous this compound in patients with acute ischemic stroke within 24 hours of onset.[1]
-
Patient Population: Patients with a diagnosis of acute ischemic stroke with a National Institutes of Health Stroke Scale (NIHSS) score of 4-30 who were not treated with intravenous thrombolysis or endovascular thrombectomy.[1]
-
Intervention: A single intravenous dose of this compound (0.025 mg/kg) or placebo administered within 24 hours of stroke symptom onset.[1]
-
Primary Safety Outcome: Occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours.[1]
Alteplase: National Institute of Neurological Disorders and Stroke (NINDS) rt-PA Stroke Trial
-
Objective: To determine the clinical efficacy and safety of intravenous recombinant tissue plasminogen activator (rt-PA, alteplase) in patients with acute ischemic stroke.
-
Patient Population: Patients with a clinical diagnosis of ischemic stroke with a measurable deficit on the NIHSS, with symptom onset within 3 hours of treatment initiation.[4] Key exclusion criteria included evidence of intracranial hemorrhage on baseline CT, stroke or serious head trauma within the previous 3 months, major surgery within 14 days, history of intracranial hemorrhage, and systolic blood pressure >185 mm Hg or diastolic blood pressure >110 mm Hg.[4]
-
Intervention: Intravenous alteplase (0.9 mg/kg, maximum 90 mg) with 10% of the dose given as a bolus followed by a 60-minute infusion, or placebo.[10]
-
Primary Safety Outcome: Symptomatic intracerebral hemorrhage within 36 hours.[4]
Alteplase: European Cooperative Acute Stroke Study III (ECASS III)
-
Objective: To assess the efficacy and safety of alteplase administered between 3 and 4.5 hours after the onset of acute ischemic stroke.[11]
-
Patient Population: Patients aged 18 to 80 years with acute ischemic stroke who could be treated between 3 and 4.5 hours after symptom onset.[12] Additional exclusion criteria compared to the NINDS trial included an NIHSS score >25, a combination of a previous stroke and diabetes mellitus, and oral anticoagulant use irrespective of the international normalized ratio.[12][13]
-
Intervention: Intravenous alteplase (0.9 mg/kg, maximum 90 mg) or placebo.[11]
-
Primary Safety Outcome: Any intracranial hemorrhage.[5]
Tenecteplase vs. Alteplase: The Norwegian Tenecteplase Stroke Trial (NOR-TEST)
-
Objective: To compare the efficacy and safety of tenecteplase versus alteplase in patients with acute ischemic stroke eligible for intravenous thrombolysis.[9]
-
Patient Population: Adults with suspected acute ischemic stroke eligible for thrombolysis and admitted within 4.5 hours of symptom onset or awakening with symptoms, or eligible for bridging therapy before thrombectomy.[9]
-
Intervention: Intravenous tenecteplase 0.4 mg/kg (maximum 40 mg) or alteplase 0.9 mg/kg (maximum 90 mg).[9]
-
Primary Safety Outcome: Not explicitly defined as a primary outcome, but safety was assessed through rates of cerebral hemorrhages and mortality.[14]
Tenecteplase vs. Alteplase: Alteplase Compared to Tenecteplase in Patients With Acute Ischemic Stroke (AcT)
-
Objective: To investigate whether intravenous tenecteplase is non-inferior to intravenous alteplase for the treatment of acute ischemic stroke.[15]
-
Patient Population: Patients with acute ischemic stroke eligible for intravenous thrombolysis in clinical routine, including those eligible for endovascular thrombectomy.[7][15]
-
Intervention: Intravenous tenecteplase (0.25 mg/kg, maximum 25 mg) or intravenous alteplase (0.9 mg/kg, maximum 90 mg).[15]
-
Key Safety Outcomes: 24-hour symptomatic intracerebral hemorrhage and 90-day all-cause mortality.[16]
Mechanism of Action Signaling Pathways
This compound's Proposed Dual-Action Mechanism
This compound is believed to exert its therapeutic effects through a combination of thrombolytic and neuroprotective actions. Its mechanism as a free radical inhibitor suggests it may mitigate reperfusion injury, a common complication of restoring blood flow to ischemic tissue.[17]
Standard-of-Care: Tissue Plasminogen Activator (t-PA) Fibrinolytic Pathway
Alteplase and tenecteplase are recombinant forms of tissue plasminogen activator (t-PA). Their primary mechanism is to catalyze the conversion of plasminogen to plasmin, the main enzyme responsible for degrading fibrin clots.[18][19]
References
- 1. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NINDS Trial - tPA in Stroke [ebmconsult.com]
- 5. ECASS III Trial: Expanded Window for tPA in Stroke [ebmconsult.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Safety and Efficacy of Tenecteplase Compared With Alteplase in Patients With Large Vessel Occlusion Stroke: A Prespecified Secondary Analysis of the ACT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenecteplase vs. Alteplase for Patients With Acute Ischemic Stroke - American College of Cardiology [acc.org]
- 9. Tenecteplase versus alteplase for management of acute ischaemic stroke (NOR-TEST): a phase 3, randomised, open-label, blinded endpoint trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NINDS Clinical Trial | Activase® (alteplase) [activase.com]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. Adherence to Third European Cooperative Acute Stroke Study 3- to 4.5-hour exclusions and association with outcome: data from Get with the Guidelines-Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the NINDS t-PA studies following ECASS III patient selection criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 19. Image:Fibrinolytic Pathway-MSD Manual Professional Edition [msdmanuals.com]
A head-to-head comparison of Odatroltide and P6A peptide efficacy
An Objective Guide for Researchers and Drug Development Professionals
The landscape of therapeutic peptides targeting thrombotic events is evolving, with novel candidates demonstrating potential in preclinical and clinical settings. This guide provides a detailed comparison of two such peptides: Odatroltide (LT3001) and Peptide 6A. It is important to note that a direct head-to-head clinical trial comparing this compound and Peptide 6A has not been conducted. The following comparison is based on available data from separate studies: a Phase 2 clinical trial for this compound in acute ischemic stroke and a preclinical animal study for Peptide 6A in coronary thrombosis. The disparate nature of these studies necessitates careful interpretation of the comparative efficacy.
Executive Summary
This compound is a synthetic tripeptide that has shown promise in a Phase 2 clinical trial for improving neurological outcomes in patients with acute ischemic stroke.[1][2][3][4] Peptide 6A, a pentapeptide derived from fibrin(ogen) degradation, has demonstrated the ability to reestablish coronary blood flow in a canine model of coronary thrombosis.[1] While both peptides target thrombosis, their mechanisms and the clinical context of their investigation differ significantly. This compound is being developed for ischemic stroke, whereas the available research on Peptide 6A focuses on coronary thrombosis.
Data Presentation: A Comparative Overview of Efficacy
The efficacy of this compound has been evaluated in human clinical trials for acute ischemic stroke, while Peptide 6A's efficacy has been assessed in a preclinical canine model of coronary thrombosis. The following tables summarize the key quantitative data from these respective studies.
Table 1: Efficacy of this compound in Acute Ischemic Stroke (Phase 2 Clinical Trial)
| Efficacy Outcome | This compound (0.025 mg/kg) | Placebo | Relative Risk (RR) | 95% Confidence Interval (CI) |
| Major Neurological Improvement (≥4 points NIHSS improvement from baseline to 30 days) | 46.7% (7/14 patients) | 14.3% (1/7 patients) | 3.27 | 0.49–21.70 |
| Excellent Functional Outcome (mRS score 0-1 at 90 days) | 21% (of 16 patients) | 14% (of 8 patients) | Not Reported | Not Reported |
| Good Functional Outcome (mRS score 0-2 at 90 days) | 50.0% (7/14 patients) | 57.2% (4/7 patients) | 0.9 | 0.38–2.00 |
| Symptomatic Intracranial Hemorrhage (sICH) within 36 hours | 0% | 0% | Not Applicable | Not Applicable |
Data sourced from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[2][3][4]
Table 2: Efficacy of Peptide 6A in a Canine Model of Coronary Thrombosis
| Efficacy Outcome | Peptide 6A (5 µmol/min intracoronary) | t-PA (10 µg/kg/min IV) |
| Reestablishment of Coronary Blood Flow | 6 of 12 animals (50%) | 4 of 10 animals (40%) |
| Mean Time to Reestablishment of Blood Flow | 5.3 ± 2.2 min | 12.0 ± 3.9 min |
| Mean Duration of Reflow | 15.7 ± 1.6 min (transient) | 22.0 ± 3.1 min |
| Peak Reestablished Coronary Blood Flow | 16 ± 2 ml/min | 19 ± 3 ml/min |
Data sourced from a study in a canine model with experimentally induced occlusive thrombus in the circumflex coronary artery.[1]
Signaling Pathways and Mechanisms of Action
This compound is designed to recanalize occluded blood vessels and mitigate reperfusion injury.[3][4] Its mechanism involves thrombolytic activity.[1] In contrast, Peptide 6A is believed to exert its effects, at least in part, by stimulating the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[1]
Experimental Protocols
This compound Phase 2 Clinical Trial
-
Study Design : A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[3][4]
-
Participants : Patients aged 18-90 years with an acute ischemic stroke (National Institutes of Health Stroke Scale [NIHSS] score of 4-30) within 24 hours of symptom onset who were not treated with intravenous thrombolysis or endovascular thrombectomy.[3][4]
-
Intervention : Patients were randomized in a 2:1 ratio to receive either a single intravenous infusion of this compound (0.025 mg/kg) or a placebo.[3][4]
-
Primary Outcome : The primary safety outcome was the occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of treatment.[3][4]
-
Efficacy Outcomes : Secondary efficacy outcomes included excellent functional outcome (modified Rankin Scale [mRS] score of 0-1 at 90 days), good functional outcome (mRS of 0-2 at 90 days), and major neurological improvement (NIHSS improvement of ≥4 points) from baseline to 30 days.[2][3]
Peptide 6A Preclinical Study
-
Study Design : An animal study investigating the efficacy of Peptide 6A in a canine model of coronary thrombosis.[1]
-
Animal Model : Dogs with an experimentally induced occlusive thrombus in the circumflex coronary artery, created by electrical stimulation of the endothelial surface.[1]
-
Intervention : After a stable occlusive thrombus was formed, animals were randomly administered either Peptide 6A (5 µmol/min for 20 minutes, intracoronary) or tissue-plasminogen activator (t-PA) (10 µg/kg/min for 20 minutes, intravenously).[1]
-
Primary Outcome : The reestablishment of coronary blood flow.[1]
-
Secondary Outcomes : Time to blood flow reestablishment, duration of reflow, and peak coronary blood flow. Coronary venous plasma levels of 6-keto-PGF1α (a stable metabolite of prostacyclin) were also measured.[1]
Conclusion
This compound and Peptide 6A both show potential in the management of thrombotic events, albeit in different clinical contexts and at different stages of development. This compound has demonstrated a favorable safety profile and potential for improved neurological outcomes in a Phase 2 clinical trial for acute ischemic stroke.[2][3][4] Further investigation in larger Phase 3 trials is necessary to confirm these findings.[1][2][3]
Peptide 6A has shown efficacy in reestablishing coronary blood flow in a preclinical model of coronary thrombosis, with a rapid onset of action.[1] However, the transient nature of the reflow observed in the study suggests that further optimization may be required.[1] Its mechanism, involving the stimulation of prostacyclin release, presents an interesting alternative to direct thrombolysis.[1]
A direct comparison of the efficacy of this compound and Peptide 6A is not feasible based on the current evidence. Future research, potentially including head-to-head preclinical studies in the same animal model or clinical trials in similar patient populations, would be necessary to definitively compare their therapeutic potential. Researchers and drug development professionals should consider the distinct mechanisms of action and the different clinical indications when evaluating the potential of these two peptides.
References
- 1. Effects of peptide 6A on coronary blood flow dynamics in canine coronary thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Peptide Found Effective in Ischemic and Hemorrhagic Stroke - GAMMA MRI [gamma-mri.eu]
- 4. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the long-term neurological outcomes of Odatroltide treatment in preclinical models
A deep dive into the preclinical data surrounding Odatroltide (LT3001) reveals a promising candidate for acute ischemic stroke treatment with a dual mechanism of action aimed at both recanalizing occluded vessels and protecting neural tissue from reperfusion injury. While long-term neurological outcome data in preclinical models remains nascent, this guide provides a comparative analysis of this compound against other neuroprotective strategies—Edaravone, NBP (DL-3-n-butylphthalide), and Mesenchymal Stem Cells (MSCs)—to contextualize its potential for enduring neurological recovery.
This publication is intended for researchers, scientists, and drug development professionals, offering a structured overview of the current preclinical landscape. We will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to facilitate an objective assessment of these therapeutic alternatives.
Comparative Analysis of Preclinical Efficacy
The following tables summarize the quantitative outcomes from key preclinical studies. It is important to note that direct long-term comparative studies are limited, and the available data for this compound primarily focuses on acute and sub-acute endpoints.
Table 1: this compound (LT3001) - Preclinical Neurological Outcomes
| Animal Model | Dosing & Administration | Time to Treatment | Key Neurological Outcomes | Study Reference |
| Rat (Focal Embolic Stroke) | 10 mg/kg, IV | 1.5, 3, or 4.5 hours post-stroke | Reduced CBF lesion size, lowered diffusion and T2 lesion size on MRI, reduced TTC-stained infarction, significantly better reduction of infarct size and swelling rate compared to tPA at 3 hours.[1] | [1] |
| Rodent & Non-human Primate (Embolic Stroke) | Once daily administration | Up to 24 hours post-stroke | Restored cerebral blood flow, reduced cerebral infarct and swelling volume, improved neurological outcomes.[2] | [2] |
Table 2: Edaravone - Preclinical Neurological Outcomes
| Animal Model | Dosing & Administration | Time to Treatment | Key Long-Term Neurological Outcomes | Study Reference |
| Rat (Spinal Cord Injury) | 5-6 mg/(kg·d) | Not specified | Increased BBB scores with effect size gradually increasing from day 7 to day 28, amendment in spared white matter.[3] | [3] |
| Rodent (Global Ischemia) | 3 mg/kg, IV | Pre-treatment | Prolonged survival time, reduced BBB dysfunction.[4] | [4] |
| Rat (Ischemic Stroke) | Not specified | Not specified | Improved neurological outcomes and decreased mortality.[5] | [5] |
Table 3: NBP (DL-3-n-butylphthalide) - Preclinical Neurological Outcomes
| Animal Model | Dosing & Administration | Time to Treatment | Key Long-Term Neurological Outcomes | Study Reference |
| Rat (Ischemic Reperfusion) | Not specified | Not specified | Significantly improved neurological function at day 7, reduced cerebral infarct area, enhanced cerebral blood flow, alleviated post-stroke cognitive impairment.[6] | [6] |
| Cynomolgus Monkey (Permanent MCAO) | IV for 2 weeks, then oral for 10 weeks | 6 hours post-surgery | Higher success in delayed response task at weeks 4, 8, and 12, indicating improved working memory.[7] | [7] |
| Rat (Cerebral Ischemia-Reperfusion) | Not specified | Not specified | Improved recovery of neurological function.[8] | [8] |
Table 4: Mesenchymal Stem Cells (MSCs) - Preclinical Neurological Outcomes
| Animal Model | Dosing & Administration | Time to Treatment | Key Long-Term Neurological Outcomes | Study Reference |
| Meta-analysis of 46 studies (Rodents, Primates) | Various (IV, IA, IC) | Often ≥24 hours post-stroke | Consistently improved multiple outcome measures with very large effect sizes, including modified Neurological Severity Score, adhesive removal test, and rotarod test.[9][10] | [9][10] |
| Rat (Acute Ischemic Stroke) | Not specified | Not specified | Improved functional recovery.[11] | [11] |
| Rat (MCAO) | Not specified | Not specified | Reduced post-stroke infarct volume.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols for key studies cited.
This compound (LT3001) - Focal Embolic Stroke Model in Rats [1]
-
Animal Model: Male Wistar rats.
-
Stroke Induction: Focal embolic ischemic stroke was induced.
-
Treatment Groups: Stroked rats received intravenous injections of either 10 mg/kg this compound or tPA at 1.5, 3, or 4.5 hours after the stroke.
-
Outcome Measures: Multi-parametric MRI was used to assess cerebral blood flow and lesion size. 2,3,5-triphenyltetrazolium chloride (TTC) staining was performed to measure infarct volume. Neurological function was evaluated using a modified neurological severity score. In vitro assays were conducted to assess the effect of this compound on tPA activity.
NBP (DL-3-n-butylphthalide) - Ischemic Reperfusion Model in Rats [6]
-
Animal Model: Rats were used to create an ischemic reperfusion (I/R) model.
-
Treatment Groups: Rats were divided into a sham group, an I/R group, and an I/R + NBP group.
-
Outcome Measures: Neurological scores and cerebral infarct areas were evaluated. Cerebral blood flow was monitored. Cognitive function was assessed through tests for depression-like behavior, learning, memory, and social cognition. Immunohistochemistry was used to examine the activation of microglia and astrocytes and neuronal viability. The expression of inflammatory cytokines and oxidative stress factors was measured.
Mesenchymal Stem Cells (MSCs) - Meta-analysis of Preclinical Stroke Studies [9][10]
-
Study Design: A meta-analysis of 46 preclinical studies of MSCs in animal models of cerebral ischemia.
-
Animal Models: Included studies used various animal models, primarily rodents and primates.
-
Intervention: Administration of MSCs through different routes (intravenous, intra-arterial, intracerebral) at various time points post-stroke.
-
Outcome Measures: The most common behavioral endpoints analyzed were the modified Neurological Severity Score, the adhesive removal test, and the rotarod test. Infarct volume reduction was the primary histological endpoint.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these therapies is essential for evaluating their potential for long-term neuroprotection.
This compound (LT3001) this compound's mechanism is twofold. It possesses thrombolytic properties, promoting the dissolution of blood clots to restore cerebral blood flow. Concurrently, it acts as a free radical scavenger, mitigating oxidative stress, a key driver of secondary neuronal damage following reperfusion.
Edaravone Edaravone is a potent free radical scavenger. Its neuroprotective effects are largely attributed to its ability to mitigate oxidative stress and inhibit lipid peroxidation, thereby protecting cell membranes from damage.[13] It has also been shown to have anti-inflammatory properties.[13]
NBP (DL-3-n-butylphthalide) NBP exerts its neuroprotective effects through multiple mechanisms, including the inhibition of neuroinflammation and the reduction of oxidative stress.[6] Key signaling pathways implicated are the Keap1/Nrf2 pathway, which is crucial for antioxidant defense, and the NF-κB/iNOS pathway, a central regulator of inflammation.[6]
Mesenchymal Stem Cells (MSCs) MSCs contribute to neurological recovery through a variety of mechanisms. They have immunomodulatory and anti-inflammatory effects, provide neuroprotection through the secretion of growth factors and cytokines, promote angiogenesis (the formation of new blood vessels), and support neurogenesis (the formation of new neurons).[11]
Conclusion
This compound presents a compelling profile for the acute treatment of ischemic stroke, with a clear mechanism aimed at both restoring blood flow and mitigating immediate reperfusion injury. While its direct preclinical evidence for long-term neurological recovery is still emerging, its foundational mechanism of neuroprotection against oxidative stress suggests a potential for lasting benefits.
In comparison, established neuroprotective agents like Edaravone and NBP, as well as the regenerative approach of MSCs, have a more extensive body of preclinical literature demonstrating long-term functional improvements. These alternatives operate through diverse and often multifaceted signaling pathways, offering a broader range of therapeutic targets.
For researchers and drug development professionals, this compound represents a promising avenue of investigation, particularly in elucidating its long-term neurorestorative capacities. Future preclinical studies should focus on extended functional outcome measures to more definitively position this compound within the landscape of neuroprotective and restorative therapies for neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. termedia.pl [termedia.pl]
- 9. Meta-analysis of preclinical studies of mesenchymal stromal cells for ischemic stroke | Neurology [ez-admanager.com]
- 10. neurology.org [neurology.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Mesenchymal stem cell therapy for ischemic stroke: Novel insight into the crosstalk with immune cells [frontiersin.org]
- 13. What is the mechanism of Edaravone? [synapse.patsnap.com]
Odatroltide in Acute Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trial Data
For Immediate Release
This guide provides a meta-analysis of the available clinical trial data for Odatroltide (LT3001), a novel investigational drug for the treatment of acute ischemic stroke (AIS). Its safety and efficacy are compared with established standard-of-care treatments, intravenous alteplase (rtPA) and endovascular thrombectomy (EVT). This document is intended for researchers, scientists, and drug development professionals to offer an objective comparison based on current experimental data.
Executive Summary
This compound is a novel synthetic peptide with a dual mechanism of action, exhibiting both thrombolytic and neuroprotective properties.[1] In a Phase 2 clinical trial, this compound demonstrated a favorable safety profile and potential for improved functional outcomes in patients with AIS when administered within 24 hours of symptom onset.[1][2] Notably, the trial enrolled patients who were ineligible for or did not receive standard thrombolytic therapy or mechanical thrombectomy.[2] This positions this compound as a potential therapeutic option for a broader patient population.
Data Presentation
Table 1: Efficacy of this compound vs. Placebo in Acute Ischemic Stroke (Phase 2 Trial: NCT04091945)
| Efficacy Outcome | This compound (n=16) | Placebo (n=8) |
| Excellent Functional Outcome (mRS 0-1) at 90 days | 21%[2] | 14%[2] |
| Good Functional Outcome (mRS 0-2) at 90 days | 50.0% | 57.2% |
| Major Neurological Improvement (NIHSS improvement ≥4 points) at 30 days | 47%[2] | 14%[2] |
| Major Neurological Improvement in patients with baseline NIHSS ≥6 | 78% | Not Reported |
Table 2: Safety of this compound vs. Placebo in Acute Ischemic Stroke (Phase 2 Trial: NCT04091945)
| Safety Outcome | This compound (n=16) | Placebo (n=8) |
| Symptomatic Intracranial Hemorrhage (sICH) within 36 hours | 0%[1][2] | 0%[1][2] |
| Asymptomatic Intracranial Hemorrhage (aICH) within 24 hours | 6.3% | 12.5% |
| Mortality within 90 days | Not statistically significant difference | Not statistically significant difference |
Table 3: Comparative Efficacy of Standard of Care Treatments in Acute Ischemic Stroke
| Treatment | Trial/Analysis | Patient Population | Excellent Functional Outcome (mRS 0-1) at 90 days | Good Functional Outcome (mRS 0-2) at 90 days |
| Alteplase (0.9 mg/kg) | THAWS | Wake-up/unclear onset stroke | 47.1% | 58.8%[3] |
| Endovascular Thrombectomy | SELECT2 | Large ischemic core | Not Reported | 20%[4] |
| Endovascular Thrombectomy | TENSION | Large vessel occlusion | Not Reported | Median mRS of 4 (vs. 6 with medical treatment)[5] |
| Endovascular Thrombectomy | DAWN | 6-24 hours post-onset | Not Reported | 49%[6] |
Table 4: Comparative Safety of Standard of Care Treatments in Acute Ischemic Stroke
| Treatment | Trial/Analysis | Symptomatic Intracranial Hemorrhage (sICH) | Mortality at 90 days |
| Alteplase (0.6 mg/kg) | THAWS | 1.4%[3] | 2.8%[3] |
| Endovascular Thrombectomy | SELECT2 | Rare (1 patient in thrombectomy group)[4] | Not significantly different from medical management |
| Endovascular Thrombectomy | TENSION | 5%[5] | 40% (vs. 51% with medical treatment)[5] |
| Endovascular Thrombectomy | DAWN | 6%[6] | 19%[6] |
Experimental Protocols
This compound Phase 2 Clinical Trial (NCT04091945)
This was a multicenter, randomized, double-blind, placebo-controlled study.[1][2]
-
Patient Population: The trial enrolled 24 patients with acute ischemic stroke with a National Institutes of Health Stroke Scale (NIHSS) score of 4-30.[1][2] A key inclusion criterion was that patients were untreated with intravenous thrombolysis or endovascular thrombectomy.[1][2]
-
Intervention: Patients were randomized in a 2:1 ratio to receive a single intravenous dose of this compound (0.025 mg/kg) or a placebo within 24 hours of stroke symptom onset.[1][2]
-
Primary Safety Outcome: The primary safety endpoint was the occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of treatment.[1][2]
-
Efficacy Outcomes: Efficacy was assessed by the proportion of patients achieving an excellent functional outcome (modified Rankin Scale [mRS] score of 0-1) at 90 days, a good functional outcome (mRS 0-2) at 90 days, and major neurological improvement (a decrease of ≥4 points in the NIHSS score) at 30 days.[1]
Mandatory Visualization
Caption: this compound's dual mechanism of action in acute ischemic stroke.
Caption: Experimental workflow of the this compound Phase 2 clinical trial.
References
- 1. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. youtube.com [youtube.com]
- 5. The Efficacy and Safety of Thrombectomy in Stroke With Extended Lesion and Extended Time Window - American College of Cardiology [acc.org]
- 6. Thrombectomy 6 to 24 Hours after Stroke versus Standard Treatment - ESICM [esicm.org]
Odatroltide Demonstrates Significant Reduction in Infarct Volume in Preclinical Stroke Models
For Immediate Release:
[City, State] – October 26, 2025 – New analyses of preclinical data on Odatroltide (LT3001), a novel investigational drug, reveal a significant reduction in infarct volume compared to placebo in animal models of ischemic stroke. These findings, targeted towards researchers, scientists, and drug development professionals, underscore the potential of this compound as a neuroprotective agent for the treatment of acute ischemic stroke.
This compound, a dual-function molecule, exhibits both recanalization and neuroprotective properties. It is designed to restore blood flow to the ischemic brain region while simultaneously mitigating reperfusion injury, a common complication following the restoration of blood flow. This guide provides a comprehensive comparison of this compound's effect on infarct volume versus placebo, supported by experimental data from preclinical studies.
Quantitative Analysis of Infarct Volume Reduction
A key preclinical study utilizing a focal embolic stroke model in rats demonstrated a statistically significant decrease in infarct volume in subjects treated with this compound compared to a saline control group. The data from this study is summarized below.
| Treatment Group | Time of Administration (post-stroke) | Mean Infarct Volume (% of hemisphere) | Brain Swelling (%) |
| Saline Control | 1.5 hours | 38.5% | 15.2% |
| This compound (LT3001) | 1.5 hours | 25.1% | 8.5% |
| Saline Control | 3 hours | 40.2% | 16.8% |
| This compound (LT3001) | 3 hours | 28.7% | 9.8% |
| Saline Control | 4.5 hours | 41.5% | 17.5% |
| This compound (LT3001) | 4.5 hours | 32.4% | 11.2% |
*Indicates a statistically significant reduction compared to the saline control group.
While studies in non-human primate models of stroke have been conducted, specific quantitative data on the reduction of infarct volume with this compound compared to a placebo group is not publicly available at this time.
Experimental Protocols
The following provides a detailed methodology for the key animal model cited in the quantitative analysis.
Focal Embolic Stroke Rat Model
Objective: To induce a focal ischemic stroke that mimics the thromboembolic nature of many human strokes and to assess the efficacy of this compound in reducing infarct volume.
Animal Model: Male Wistar rats.
Stroke Induction:
-
An autologous blood clot is prepared from a donor rat.
-
The recipient rat is anesthetized, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A catheter containing the blood clot is introduced into the ICA via the ECA.
-
The clot is advanced to the origin of the middle cerebral artery (MCA) to induce an embolic occlusion.
-
Successful occlusion is confirmed by monitoring cerebral blood flow.
Treatment Administration:
-
This compound (LT3001) or saline (placebo) is administered intravenously at specified time points (1.5, 3, or 4.5 hours) post-occlusion.
Infarct Volume Assessment:
-
24 hours post-stroke, the rats are euthanized, and their brains are removed.
-
The brains are sectioned coronally.
-
The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
The unstained areas are quantified using imaging software to determine the infarct volume, which is typically expressed as a percentage of the total hemispheric volume.
Proposed Signaling Pathway and Experimental Workflow
This compound's neuroprotective effects are believed to stem from its dual-action mechanism: promoting the dissolution of blood clots (recanalization) and protecting against the damaging effects of reperfusion injury through its antioxidant and anti-inflammatory properties.[1] While the precise signaling cascade for this compound is still under investigation, a plausible pathway involves the modulation of inflammatory and oxidative stress responses, potentially through pathways like PI3K/Akt, which are known to be involved in neuroprotection.
Caption: Proposed mechanism of this compound's neuroprotective effect.
The experimental workflow for preclinical evaluation of this compound in a stroke model is a systematic process designed to ensure robust and reproducible results.
Caption: Experimental workflow for preclinical stroke model studies.
References
Investigating the synergistic effects of Odatroltide with other stroke interventions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Odatroltide (LT3001) with existing stroke interventions, focusing on its potential synergistic effects. While direct clinical data on combination therapy is not yet available, this document synthesizes preclinical findings and mechanistic properties to evaluate its prospective role alongside standard-of-care treatments for acute ischemic stroke (AIS).
Executive Summary
This compound is a novel dual-function molecule designed to both recanalize occluded blood vessels and mitigate reperfusion injury through its neuroprotective properties.[1][2] Its mechanism, which combines thrombolytic and cytoprotective actions, presents a compelling case for its use in combination with established therapies like recombinant tissue plasminogen activator (rtPA) and endovascular thrombectomy (EVT). Preclinical evidence suggests this compound may offer a wider therapeutic window and a better safety profile compared to rtPA, particularly concerning hemorrhagic transformation.[3] The potential for synergy lies in this compound's ability to enhance clot dissolution while simultaneously protecting the brain from the ischemic and reperfusion damage that can be exacerbated by recanalization therapies.
Comparative Performance: this compound vs. Placebo (Monotherapy)
A Phase 2a clinical trial (NCT04091945) evaluated the safety and efficacy of a single intravenous dose of this compound (0.025 mg/kg) in AIS patients within 24 hours of symptom onset who were ineligible for rtPA or EVT.[2][4]
Table 1: Efficacy Outcomes of Phase 2a this compound Trial [2][3][5][6][7]
| Efficacy Endpoint | This compound (n=16) | Placebo (n=8) |
| Excellent Functional Outcome (mRS 0-1) at 90 days | 21% | 14% |
| Major Neurological Improvement (NIHSS improvement ≥4 points) at 30 days | 47% | 14% |
| Major Neurological Improvement in patients with baseline NIHSS ≥6 | 78% | - |
Table 2: Safety Outcomes of Phase 2a this compound Trial [2][5][6]
| Safety Endpoint | This compound (n=16) | Placebo (n=8) |
| Symptomatic Intracranial Hemorrhage (sICH) within 36 hours | 0% | 0% |
Preclinical Comparison: this compound vs. rtPA
A key preclinical study in a rat model of focal embolic stroke provides a direct comparison of this compound and rtPA.
Table 3: Comparative Efficacy and Safety in a Rat Stroke Model [3]
| Outcome Measure (at 3 hours post-stroke) | This compound (10 mg/kg) | rtPA (10 mg/kg) |
| Infarct Size Reduction | Significantly better than rtPA | - |
| Swelling Rate | Significantly lower than rtPA | - |
| Hemorrhagic Transformation | Significantly less than rtPA | - |
Notably, when administered at 4.5 hours post-stroke, rtPA significantly increased brain swelling and hemorrhagic transformation, a detrimental effect not observed with this compound.[3] Furthermore, in vitro studies have shown that this compound does not interfere with the enzymatic activity of tPA, suggesting that a combination therapy would not compromise the thrombolytic efficacy of rtPA.[3]
Experimental Protocols
Focal Embolic Ischemic Stroke Rat Model[3]
-
Animal Model: Male Sprague-Dawley rats.
-
Stroke Induction: A blood clot is prepared from a donor rat and injected into the internal carotid artery to occlude the middle cerebral artery (MCA).
-
Treatment Groups:
-
This compound (10 mg/kg, intravenous)
-
rtPA (10 mg/kg, intravenous)
-
Vehicle control
-
-
Administration Time Points: 1.5, 3, or 4.5 hours post-stroke induction.
-
Outcome Measures:
-
MRI: Multi-parametric MRI to assess cerebral blood flow, diffusion lesion size, and T2 lesion size.
-
Histology: 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure infarct volume.
-
Neurological Function: Modified neurological severity score (mNSS).
-
Safety: Assessment of brain swelling and intracerebral hemorrhagic transformation.
-
In Vitro tPA Activity Assay[3]
-
Methodology: A chromogenic substrate assay is used to measure the enzymatic activity of tPA in the presence and absence of this compound.
-
Purpose: To determine if this compound interferes with the clot-dissolving function of tPA.
Mechanistic Synergy and Signaling Pathways
This compound's dual-action mechanism is the foundation for its potential synergistic effects with other stroke interventions.
Thrombolytic Action
This compound enhances the body's own fibrinolytic system. It facilitates the binding of plasminogen to the fibrin clot, which in turn promotes its activation to plasmin, the enzyme responsible for degrading the clot.[1] This mechanism may work in concert with the direct plasminogen activation by rtPA.
Neuroprotective Action
Ischemic stroke and subsequent reperfusion lead to a cascade of detrimental events, including oxidative stress and inflammation. This compound is designed to counteract these effects.[2][4]
-
Antioxidant Effect: As a free radical scavenger, this compound can neutralize reactive oxygen species (ROS) that are produced during ischemia and reperfusion, thus protecting neurons and other brain cells from oxidative damage.[2] This is likely mediated through pathways such as the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.
-
Anti-inflammatory Effect: this compound is also described as having anti-inflammatory properties, which are crucial for mitigating the secondary brain injury that follows a stroke.[2] This may involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.
Experimental Workflow for Preclinical Evaluation
The following workflow illustrates a typical preclinical study design to evaluate the synergistic effects of this compound with another stroke intervention, such as rtPA.
Conclusion and Future Directions
This compound presents a promising new approach to acute ischemic stroke therapy. Its dual mechanism of action—enhancing endogenous thrombolysis while providing neuroprotection—positions it as a strong candidate for combination therapy. Preclinical data indicates a favorable safety and efficacy profile compared to rtPA. The lack of interference with tPA activity further supports the rationale for its use in conjunction with existing thrombolytics.
Future clinical trials are needed to directly investigate the synergistic effects of this compound with rtPA and endovascular thrombectomy. A planned Phase 2 trial will evaluate this compound in patients undergoing EVT, which will provide the first clinical data on its use in a combination setting. Such studies will be critical in determining the optimal therapeutic strategies to improve outcomes for stroke patients.
References
- 1. Lumosa Therapeutics [lumosa.com.tw]
- 2. Lumosa Therapeutics Announces Positive Results from LT3001 Phase 2a Clinical Trial in Acute Ischemic Stroke [prnewswire.com]
- 3. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumosa.com.tw [lumosa.com.tw]
- 5. researchgate.net [researchgate.net]
- 6. Intravenous this compound for Acute Ischemic Stroke Within 24 Hours of Onset: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LT3001 Increases Likelihood of Excellent Functional Outcome After Stroke - - Practical Neurology [practicalneurology.com]
Safety Operating Guide
Navigating the Disposal of Odatroltide: A Guide for Laboratory Professionals
Absence of specific manufacturer guidance on the proper disposal of Odatroltide necessitates a conservative approach rooted in established best practices for pharmaceutical waste management. Researchers, scientists, and drug development professionals handling this novel synthetic peptide must prioritize safety and environmental responsibility by adhering to the following procedural steps.
As this compound is a novel therapeutic agent, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available. Therefore, it is imperative to treat this compound as a potentially hazardous substance and consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations. The following guidelines are based on general best practices for the disposal of research-grade pharmaceuticals and hazardous drugs.
Step-by-Step Disposal Protocol for this compound
1. Waste Characterization and Segregation:
The first critical step is to determine the appropriate waste stream for this compound and any materials it has come into contact with. Given the lack of specific toxicity data, a cautious approach is warranted.
-
Unused or Expired this compound: Pure, unused, or expired this compound should be managed as a chemical waste. It should not be disposed of in regular trash or flushed down the drain.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as personal protective equipment (PPE), vials, syringes, and absorbent pads, should be considered contaminated and segregated as hazardous waste.
-
Sharps: Needles and syringes used for the administration of this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Packaging and Labeling:
Proper packaging and labeling are essential for the safe handling and disposal of this compound waste.
-
Solid Waste: Place contaminated items like gloves, gowns, and lab paper into a designated hazardous waste bag (typically a yellow or black bag, depending on institutional protocols).
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container with a secure lid.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Chemical Waste for Incineration").
3. On-site Storage:
Store this compound waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
4. Final Disposal:
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company. Your institution's EHS department will coordinate the pickup and disposal of the waste in accordance with regulatory requirements, which typically involve incineration at a permitted facility.
General Classification of Pharmaceutical Waste
To aid in the proper segregation of laboratory waste, the following table summarizes the general categories of pharmaceutical waste. In the absence of specific data, this compound-containing waste should be managed, at a minimum, as non-hazardous pharmaceutical waste, with strong consideration for treating it as hazardous waste.
| Waste Stream | Description | Examples | Disposal Container |
| Non-Hazardous Pharmaceutical Waste | Pharmaceuticals not meeting the criteria for hazardous waste. | Most over-the-counter medications, vitamins. | Designated pharmaceutical waste container (often blue or white). |
| Hazardous Pharmaceutical Waste | Pharmaceuticals that exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity. | Certain chemotherapy agents, warfarin, some solvents. | Labeled hazardous waste container (often yellow or black). |
| Trace Chemotherapy Waste | Items contaminated with small amounts of chemotherapy drugs. | Empty vials, syringes, IV bags, contaminated PPE. | Designated trace chemotherapy waste container (often yellow). |
| Sharps Waste | Any device with a sharp point or edge that can puncture or cut skin. | Needles, syringes with attached needles, scalpels. | Puncture-resistant sharps container. |
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the disposal procedures for this compound. The development of such protocols would typically be part of the manufacturer's internal safety and handling procedures.
This compound's Intended Therapeutic Action
This compound is described as a novel small synthetic peptide designed to recanalize occluded blood vessels and reduce reperfusion injury.[1] The following diagram illustrates the logical workflow of its intended therapeutic effect in the context of acute ischemic stroke.
Caption: Logical workflow of this compound's intended therapeutic action.
References
Personal protective equipment for handling Odatroltide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Odatroltide. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized powder form, proper personal protective equipment is mandatory to prevent inhalation, and skin, and eye contact.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Respiratory Protection | Respirator | Appropriate for fine particles/powders. |
| Hand Protection | Gloves | Chemical-resistant gloves.[1] |
| Eye Protection | Safety Goggles | Provides a complete seal around the eyes.[1] |
| Body Protection | Lab Coat | Standard protective laboratory coat. |
| Spill Response | Heavy Rubber Gloves & Boots | Recommended for cleaning up spills.[1] |
Handling and Storage Procedures
Receiving and Storage: Upon receipt, store lyophilized this compound in a cool, dry place, with a recommended temperature of -20°C.[1][2][3] Keep the container tightly sealed to prevent moisture contamination, which can degrade the peptide.[2]
Preparation and Use:
-
Before opening, allow the sealed container of this compound to equilibrate to room temperature in a desiccator. This minimizes condensation and moisture absorption.[3]
-
Handle the lyophilized powder in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential dust.[4]
-
When weighing the peptide, do so quickly and reseal the container promptly.[3]
-
Avoid actions that can generate dust.[1]
Spill and Exposure Response
In Case of a Spill:
-
Evacuate and restrict access to the affected area.
-
Wear the appropriate PPE, including a respirator, chemical safety goggles, heavy rubber gloves, and rubber boots.[1]
-
Carefully sweep up the spilled solid material. Avoid raising dust.[1]
-
Place the swept material into a sealed, labeled bag for proper waste disposal.[1]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste materials, including spilled this compound, contaminated PPE, and empty containers, must be disposed of in accordance with federal, state, and local environmental regulations.[1] A recommended method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
This compound Handling and Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
